Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCKDQQAFZDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428003 | |
| Record name | ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-37-0 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67625-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This nitrogen-fused heterocyclic structure is featured in commercially successful drugs like the anxiolytic alpidem and the hypnotic zolpidem, and its derivatives have demonstrated a vast spectrum of biological activities, including anti-cancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5][6]
Within this valuable class of compounds, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a particularly strategic intermediate. Its structure incorporates two key points for chemical diversification: the bromine atom at the 6-position, which is amenable to a variety of cross-coupling reactions, and the ethyl ester at the 2-position, which can be readily modified.[7] This guide provides a detailed examination of its primary synthesis pathway, including mechanistic insights, a field-proven experimental protocol, and the underlying chemical principles that ensure a robust and reproducible outcome.
Primary Synthesis Pathway: The Tschitschibabin-Type Condensation
The most direct and widely employed method for synthesizing this compound is a classic condensation reaction between 2-amino-5-bromopyridine and an α-halocarbonyl compound, specifically ethyl bromopyruvate. This reaction is a variation of the renowned Tschitschibabin synthesis for imidazo[1,2-a]pyridines, first reported in 1925.[3]
The overall transformation is as follows:
Caption: Core reaction for the target compound synthesis.
Causality Behind Experimental Choices: A Mechanistic Deep Dive
Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a well-established three-step sequence: N-alkylation, intramolecular cyclization, and dehydration.
-
Step 1: Nucleophilic Attack and N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the pyridine ring on the electrophilic α-carbon of ethyl bromopyruvate. This nitrogen is more nucleophilic than the exocyclic amino group. This SN2 reaction displaces the bromide ion and forms a key intermediate, an N-(2-ethoxycarbonyl-2-oxoethyl)-2-amino-5-bromopyridinium salt.
-
Step 2: Intramolecular Cyclization: The exocyclic amino group, now positioned favorably, acts as an intramolecular nucleophile. It attacks the adjacent ketone carbonyl carbon, leading to the formation of a five-membered ring and generating a hemiaminal-like intermediate (a hydroxyl-dihydroimidazo[1,2-a]pyridine derivative).
-
Step 3: Aromatization via Dehydration: Under the thermal conditions of reflux, this intermediate readily undergoes dehydration (elimination of a water molecule). This final step results in the formation of the stable, aromatic imidazo[1,2-a]pyridine bicyclic system. The presence of a base like sodium bicarbonate (NaHCO₃) is often employed to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing protonation of the starting aminopyridine and driving the reaction to completion.[5]
Caption: Experimental workflow from reactants to pure product.
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (10.0 g, 57.8 mmol), sodium bicarbonate (5.3 g, 63.1 mmol), and absolute ethanol (150 mL).
-
Reagent Addition: Begin stirring the suspension. Slowly add ethyl bromopyruvate (8.0 mL, 60.7 mmol) to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 2-amino-5-bromopyridine spot is consumed.
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between water (100 mL) and dichloromethane (150 mL). The organic layer is separated, and the aqueous layer is extracted again with dichloromethane (50 mL).
-
Washing and Drying: The combined organic layers are washed with water (2 x 50 mL) and then with brine (50 mL). The solution is dried over anhydrous sodium sulfate.
-
Isolation and Purification: The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product. This crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to afford the title compound as a solid. A typical yield for this procedure is in the range of 65-85%. [5][8]
Alternative and Modern Synthetic Approaches
While the direct condensation method is robust and widely used, other strategies for constructing the imidazo[1,2-a]pyridine core exist. One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an alternative by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single step. [1][2][4]These methods provide rapid access to diverse libraries of imidazo[1,2-a]pyridines but may require more optimization to achieve the specific substitution pattern of the target molecule. [2][4]Furthermore, catalyst-free methods reacting 2-aminopyridines with α-haloketones at moderate temperatures represent a greener approach. [3]
Conclusion
The synthesis of this compound via the condensation of 2-amino-5-bromopyridine and ethyl bromopyruvate remains the most efficient and reliable pathway. Its success is rooted in a predictable, sequential mechanism involving N-alkylation, intramolecular cyclization, and aromatization. The provided protocol constitutes a self-validating system, offering researchers and drug development professionals a clear and reproducible method to access this vital chemical intermediate, thereby enabling further exploration and development of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]
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Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). National Institutes of Health. Retrieved from [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. Retrieved from [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved from [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]
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Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). PubMed. Retrieved from [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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Advanced Organic Synthesis: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
In the landscape of contemporary drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic and safety profiles, which are intrinsically linked to the fundamental physicochemical properties of a drug candidate.[1] Properties such as solubility, lipophilicity, and melting point are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[2][3][4][5] This guide, therefore, presents a detailed examination of this compound, a heterocyclic compound of interest, through the lens of a senior application scientist. We will delve into its core physicochemical attributes, the causality behind experimental choices for their determination, and the profound implications these properties have on its journey from a laboratory curiosity to a potential therapeutic agent.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from anxiolytics and hypnotics to anti-inflammatory and antiviral therapies.[6] The subject of this guide, this compound, serves as a versatile intermediate in the synthesis of more complex molecules, making a thorough understanding of its properties essential for researchers and drug development professionals.[7]
Section 1: Core Molecular Attributes
A foundational understanding begins with the molecule's basic structural and physical data. These properties are the initial inputs for computational models that predict a compound's behavior in biological systems.[2]
| Property | Data | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₉BrN₂O₂ | |
| Molecular Weight | 269.09 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 67625-37-0 |
Section 2: Synthesis and Structural Elucidation
The compound is a key intermediate, and its synthesis is a critical first step for any research endeavor.[7] A common synthetic route involves the reaction of 2-amino-5-bromopyridine with an appropriate ethyl pyruvate derivative.[8][9]
Confirmation of the structure is paramount and is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the molecule's atomic connectivity and chemical environment.[10]
Workflow for Synthesis and Characterization
Caption: A generalized workflow from synthesis to structural confirmation.
Protocol 2.1: General Procedure for NMR Sample Preparation and Acquisition
This protocol outlines the standard steps for preparing a sample for NMR analysis to ensure high-quality, reproducible data.[11]
-
Sample Preparation : Accurately weigh 5-20 mg of the analyte for a ¹H NMR experiment.[11] For ¹³C NMR, a higher concentration (20–50 mg) may be required.[11]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is common for nonpolar organic compounds, while DMSO-d₆ is used for more polar molecules.[11][12]
-
Dissolution : Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[11]
-
Transfer to NMR Tube : Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom.[11]
-
Spectrometer Setup : Insert the sample into the spectrometer. The instrument will then be 'locked' onto the deuterium signal of the solvent to stabilize the magnetic field and 'shimmed' to maximize field homogeneity and improve resolution.[11][13]
-
Data Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and collect the data.[11]
Section 3: Critical Physicochemical Properties and Experimental Determination
The following sections detail the core physicochemical properties, their significance in a drug discovery context, and the standardized protocols for their measurement.
Melting Point (Mp)
Significance : The melting point is a fundamental physical property that provides an initial indication of a compound's purity.[14] Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range.[14] This parameter is also critical for assessing the solid-state stability and processability of a potential drug substance.
Protocol 3.1.1: Melting Point Determination via Capillary Method
This is a widely used and reliable method for determining the melting point of a crystalline solid.[15][16]
-
Sample Preparation : Ensure the sample is completely dry and in a fine powdered form.[15]
-
Capillary Loading : Load a small amount of the powdered sample into a capillary tube to a height of about 3 mm by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the sample.[16]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[15]
-
Rapid Determination (Optional but Recommended) : First, heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[14]
-
Accurate Determination : Allow the apparatus to cool. Then, using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
-
Slow Heating : Decrease the heating rate to 1-2°C per minute.
-
Observation and Recording : Carefully observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂.
Aqueous Solubility
Significance : Aqueous solubility is arguably one of the most critical physicochemical properties, directly impacting a drug's bioavailability.[2][17] A compound must dissolve in the gastrointestinal fluid to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to inadequate systemic exposure and therapeutic failure.[18] A general goal for drug discovery compounds is a solubility of >60 µg/mL.[17]
Two primary types of solubility are measured:
-
Kinetic Solubility : Measures the concentration of a compound when it first precipitates from a solution that was initially prepared by diluting a high-concentration stock (usually in DMSO). This high-throughput method is ideal for early-stage screening.[17][18][19]
-
Thermodynamic (Equilibrium) Solubility : Represents the true saturation concentration of a compound in a solvent at equilibrium. It is more time-consuming to measure but provides the definitive solubility value, crucial for later-stage development.[17][19]
Protocol 3.2.1: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol describes a common method for rapidly assessing the kinetic solubility of a large number of compounds.
-
Stock Solution Preparation : Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution : Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in the first well of a microtiter plate. Then, perform serial dilutions across the plate.[17]
-
Incubation : Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement : Measure the turbidity or light scattering in each well using a nephelometric plate reader. The point at which light scattering increases significantly above the baseline indicates the formation of a precipitate.[17]
-
Data Analysis : The concentration in the last clear well before precipitation is reported as the kinetic solubility.
Workflow for Solubility Determination
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Lipophilicity (LogP)
Significance : Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a crucial parameter that governs membrane permeability, plasma protein binding, and metabolic clearance.[2] It is typically expressed as the logarithm of the partition coefficient (LogP), which is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[20] A delicate balance is required: a molecule must be lipophilic enough to cross cell membranes but hydrophilic enough to be soluble in aqueous physiological fluids.[2] Calculated LogP (cLogP) values can serve as useful predictors.[21]
Protocol 3.3.1: LogP Determination by the Shake-Flask Method
This is the "gold standard" method for experimentally determining LogP.[20]
-
Solvent Preparation : Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4). Saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours and then allowing the layers to separate.[22]
-
Compound Addition : Dissolve a known amount of the test compound in one of the phases. Add this solution to a tube containing the other pre-saturated phase.
-
Partitioning : Vigorously vortex the tube for several minutes to facilitate the partitioning of the compound between the two phases.[23]
-
Equilibration : Centrifuge the mixture to ensure complete separation of the two layers.[23]
-
Sampling : Carefully remove an aliquot from both the n-octanol and the aqueous layers.[23]
-
Quantification : Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or NMR spectroscopy.[20][22]
-
Calculation : Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Section 4: Interplay of Physicochemical Properties and Drug Development
The physicochemical properties of a compound are not independent variables; they are interconnected and collectively influence the ultimate success of a drug candidate. This relationship underscores the need for a multi-parameter optimization approach in medicinal chemistry.
Caption: The influence of core physicochemical properties on ADME and clinical outcomes.
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Melting point determination. University of Calgary. [Link]
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Determination of Melting Point. Wired Chemist. [Link]
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Melting point determination. Royal Society of Chemistry. [Link]
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What are the physicochemical properties of drug?. (2023). LookChem. [Link]
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NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
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How To Prepare And Run An NMR Sample. (2025). Aijiren. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (2007). National Institutes of Health. [Link]
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Stepbystep procedure for NMR data acquisition. University of Texas Health Science Center at San Antonio. [Link]
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Development of solubility screening methods in drug discovery. Semantic Scholar. [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
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An In-Depth Technical Guide to Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, bearing the CAS number 67625-37-0, is a pivotal heterocyclic building block in the landscape of contemporary drug discovery. It belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold often described as a "privileged structure" in medicinal chemistry.[1] This designation arises from the recurring appearance of this bicyclic system in a multitude of biologically active molecules, demonstrating a diverse range of therapeutic applications. The unique electronic and structural features of the imidazo[1,2-a]pyridine core enable it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, chemical properties, and its significant role as a precursor to potent biological agents.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application in research and development.
| Property | Value | Reference |
| CAS Number | 67625-37-0 | [2] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [3] |
| Molecular Weight | 269.10 g/mol | [3] |
| Melting Point | 69-72 °C | [4][5] |
| Appearance | Off-white to yellow crystalline powder | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and ethanol. | |
| Storage | 2-8°C, protected from light and moisture.[4] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] It is known to be an irritant and may be harmful if ingested or inhaled.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6]
Synthesis and Mechanistic Insights
The construction of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic synthesis. The most common and efficient method for preparing this compound is through the condensation reaction of 2-amino-5-bromopyridine with an α-halocarbonyl compound, specifically ethyl bromopyruvate.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-bromopyridine
-
Ethyl bromopyruvate
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromopyridine (1.0 equivalent) and anhydrous ethanol.
-
Add sodium bicarbonate (1.0-1.2 equivalents) to the suspension.
-
Slowly add ethyl bromopyruvate (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to afford this compound as a crystalline solid.
Causality of Experimental Choices:
-
Solvent: Ethanol is a suitable solvent as it facilitates the dissolution of the starting materials and has a boiling point that allows for a controlled reaction rate at reflux.
-
Base: Sodium bicarbonate is a mild base used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the 2-aminopyridine, which would render it unreactive.
-
Purification: Recrystallization is an effective method for purifying the final product, removing any unreacted starting materials and byproducts.
Diagram of the Synthetic Pathway:
Caption: Key reactivity sites and synthetic transformations.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold, and specifically derivatives of this compound, have demonstrated significant potential in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. One of the key molecular targets for this class of compounds is the Phosphoinositide 3-kinase (PI3K) signaling pathway , which is frequently dysregulated in various cancers.
Derivatives of this compound have been synthesized and shown to be potent inhibitors of PI3Kα . For instance, a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were designed, with one compound exhibiting an IC₅₀ of 150 nM against PI3Kα. These compounds were found to be particularly effective against breast cancer cell lines with PIK3CA mutations. Furthermore, these derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Another avenue of anticancer research involving this scaffold is the inhibition of Cyclin-Dependent Kinases (CDKs) . Imidazo[1,2-a]pyridine derivatives have been investigated as potential CDK inhibitors, which are crucial regulators of the cell cycle.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Derivatives of this compound have shown promise as narrow-spectrum inhibitors of Streptococcus pneumoniae .
The mechanism of action of these compounds involves the inhibition of the bacterial cell division protein FtsZ . By targeting FtsZ, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to bacterial cell death. This targeted approach offers the advantage of being a narrow-spectrum antibiotic, which can help preserve the host's beneficial microbiota.
Antitubercular Activity
Tuberculosis remains a significant global health problem, and the development of new drugs to combat multidrug-resistant strains is a priority. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new antitubercular agents. While direct activity data for this compound is limited, numerous derivatives have been synthesized and have shown potent activity against Mycobacterium tuberculosis.
Conclusion
This compound (CAS 67625-37-0) is a highly versatile and valuable building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, coupled with its multiple sites for chemical modification, allows for the creation of large and diverse compound libraries. The demonstrated biological activities of its derivatives, particularly as potent anticancer and antibacterial agents, underscore the importance of the "privileged" imidazo[1,2-a]pyridine scaffold. As research continues to uncover new biological targets and therapeutic applications, the demand for and utility of this key intermediate are set to grow, solidifying its role in the development of next-generation therapeutics.
References
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- Anderson, M., et al. (2003). Imidazo[1,2-a]pyridines as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021-3024.
- Trapani, G., et al. (2003). Synthesis and anticonvulsant activity of some imidazo[1,2-a]pyridine derivatives. European journal of medicinal chemistry, 38(6), 647-654.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Molecular structure and formula of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, synthesis, and its role as a versatile scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of new chemical entities.
Molecular Structure and Chemical Identity
This compound is a bicyclic heteroaromatic compound. The core of the molecule is the imidazo[1,2-a]pyridine ring system, which is a fusion of an imidazole and a pyridine ring. This scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.
The structure is further functionalized with a bromine atom at the 6-position of the pyridine ring and an ethyl carboxylate group at the 2-position of the imidazole ring. The bromine atom serves as a key functional handle for further chemical modifications, often through cross-coupling reactions, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling the exploration of structure-activity relationships.
Molecular Formula: C₁₀H₉BrN₂O₂
IUPAC Name: this compound
CAS Number: 67625-37-0
Canonical SMILES: CCOC(=O)C1=CN2C=C(Br)C=CC2=N1
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery, guiding formulation and pharmacokinetic studies.
| Property | Value | Source |
| Molecular Weight | 269.09 g/mol | |
| Appearance | Powder | |
| Melting Point | 69-72 °C | |
| LogP (predicted) | 2.3 | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
Synthesis and Characterization
The synthesis of this compound typically follows a well-established route for the formation of the imidazo[1,2-a]pyridine scaffold. This involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.
General Synthetic Pathway
The most common and direct synthesis involves the reaction of 2-amino-5-bromopyridine with ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the fused bicyclic system.
Caption: General synthetic scheme for this compound.
Exemplary Experimental Protocol
The following protocol is a representative procedure for the synthesis of imidazo[1,2-a]pyridine derivatives and can be adapted for the synthesis of the title compound.[1]
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added ethyl bromopyruvate (1.1-1.5 eq) and a base, typically sodium bicarbonate (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 2 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
-
¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, as well as the quartet and triplet for the ethyl group of the ester. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern.
-
¹³C Nuclear Magnetic Resonance (NMR): The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift (typically ~160-170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1700-1730 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺), which will have a characteristic isotopic pattern due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs, such as zolpidem (anxiolytic) and alpidem (anxiolytic), featuring this core structure.[1] The versatility of this scaffold allows for the development of compounds with a wide array of biological activities.
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position is particularly valuable as it allows for the introduction of diverse substituents through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the rapid generation of libraries of compounds for screening against various biological targets.
Reported Biological Activities of the Imidazo[1,2-a]pyridine Scaffold
Derivatives of the imidazo[1,2-a]pyridine core have been reported to exhibit a broad spectrum of biological activities, including:
-
Anticancer Agents: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases, such as PI3K, which are crucial in cancer cell signaling pathways.
-
Anti-tuberculosis Agents: The scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis, including multi-drug resistant strains.
-
Antiviral and Antibacterial Agents: A range of antiviral and antibacterial activities have been reported for compounds containing the imidazo[1,2-a]pyridine nucleus.[1]
-
Central Nervous System (CNS) Agents: As exemplified by zolpidem and alpidem, this scaffold has proven to be effective in modulating CNS targets.
The strategic placement of the bromo and ethyl carboxylate functionalities in this compound makes it an ideal building block for medicinal chemists to explore these and other therapeutic areas.
Conclusion
This compound is a valuable and versatile building block in the field of organic and medicinal chemistry. Its well-defined molecular structure, coupled with its synthetic accessibility and the strategic placement of functional groups, makes it an important starting material for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its key characteristics, offering a solid foundation for researchers and drug development professionals working with this important chemical entity. Further exploration of the reactivity of this compound and the biological activities of its derivatives is a promising avenue for future research.
References
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Benie, C., et al. (2007). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4086-o4087. [Link]
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A Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine Core Structures
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its unique three-dimensional structure which allows it to bind to a wide variety of biological targets with high affinity, leading to a diverse range of pharmacological activities. Its versatility is demonstrated by its presence in several marketed drugs, including the hypnotic agent Zolpidem (Ambien), the anxiolytics Alpidem and Saripidem , and the gastroprotective drug Zolimidine .[1][2][3][4]
The broad applicability of this core has spurred extensive research, leading to the discovery of derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of the imidazo[1,2-a]pyridine core. We will delve into the key mechanisms of action, present methodologies for biological evaluation, and analyze structure-activity relationships, offering a comprehensive resource for the rational design of novel therapeutic agents based on this remarkable scaffold.
Chapter 1: A Spectrum of Biological Activities
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is exceptionally broad. Derivatives have been developed to target a range of distinct pathologies, from central nervous system disorders to infectious diseases and cancer. This chapter will explore the primary mechanisms of action that underpin these activities.
Neuropharmacology: GABA-A Receptor Modulation
The most well-known application of the imidazo[1,2-a]pyridine core is in neuropharmacology, specifically as hypnotic and anxiolytic agents.
Mechanism of Action: Compounds like Zolpidem and Alpidem function as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter channel in the central nervous system.[5] They bind to the benzodiazepine site on the receptor complex, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedative and anxiolytic effects.[6]
A key aspect of their pharmacology is receptor subtype selectivity. Zolpidem, for instance, exhibits a high affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate its strong hypnotic (sedative) properties, while having weaker effects on α2- and α3-containing receptors associated with anxiolytic and myorelaxant effects.[7][8] This selectivity is a critical factor in its therapeutic profile, distinguishing it from non-selective benzodiazepines.
Anticancer Activity: Targeting Proliferation and Survival Pathways
A significant and growing area of research is the application of imidazo[1,2-a]pyridines as anticancer agents. These compounds have demonstrated efficacy against a variety of cancer cell lines, including breast, melanoma, cervical, and colon cancer, by interfering with critical signaling pathways that control cell growth and survival.[9][10][11]
Mechanism of Action: One of the most prominent mechanisms is the inhibition of the PI3K/Akt/mTOR pathway .[2][7] This pathway is frequently overactivated in cancer, promoting cell proliferation and inhibiting apoptosis (programmed cell death). Certain imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors, with some exhibiting IC50 values in the nanomolar range.[7][12][13] By blocking this pathway, these compounds can induce cell cycle arrest and trigger apoptosis in cancer cells.[7][14] Western blot analysis of cells treated with these compounds often shows a marked decrease in the phosphorylation of Akt (at Ser473) and downstream mTOR targets, confirming pathway inhibition.[7]
Anti-inflammatory Activity: Modulation of Inflammatory Cascades
Chronic inflammation is a key driver of numerous diseases. Imidazo[1,2-a]pyridine derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of key enzymes and transcription factors in the inflammatory response.
Mechanism of Action: A central target for these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[16] Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as COX-2 and iNOS.[15] Certain imidazo[1,2-a]pyridines have been shown to suppress NF-κB activation, preventing its nuclear translocation and subsequent gene expression.[2] This leads to reduced production of inflammatory mediators. Additionally, some derivatives are direct inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a well-established target for anti-inflammatory drugs.[17][18][19][20]
Antimicrobial & Antiviral Activity
The scaffold's versatility extends to combating infectious diseases.
-
Antituberculosis: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly promising class of antitubercular agents, with some compounds showing exceptional potency against replicating, non-replicating, and even multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis.[2][21] A key mechanism involves the inhibition of the cytochrome bcc complex (QcrB), a critical component of the electron transport chain essential for cellular energy production.[2]
-
Antibacterial/Antifungal: Various derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The precise mechanisms can vary, but some have been shown to target bacterial DNA gyrase.
-
Antiviral: Potent activity has been reported against several viruses. For example, derivatives bearing a thioether side chain at the C3 position are highly active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[22] Other series have shown efficacy against herpes simplex viruses (HSV).[23] The mechanism often involves the inhibition of viral replication at a specific stage, such as entry or genome replication.
Chapter 2: Methodologies for Biological Evaluation
Rigorous and validated experimental protocols are essential for characterizing the biological activity of novel imidazo[1,2-a]pyridine derivatives. This section provides step-by-step methodologies for key assays.
General Workflow for Biological Activity Screening
The process of evaluating a new compound typically follows a logical progression from initial cytotoxicity screening to more complex mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.
In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay used to assess cell metabolic activity.[22] As mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium salt into a purple formazan product, the amount of formazan produced is directly proportional to the number of living cells. It is a crucial first step to determine the concentration at which a compound is toxic to cells (cytotoxicity, CC50) or inhibits their proliferation (inhibitory concentration, IC50), providing a therapeutic window for more specific assays.
Protocol:
-
Cell Plating: Seed adherent cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[6][8]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) and medium-only controls.[8]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[7][8]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. A purple precipitate (formazan) should become visible in viable cells.[5][6]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/CC50 value using non-linear regression analysis.
Mechanistic Elucidation: Western Blotting for Signaling Proteins
Causality: Western blotting is a powerful technique used to detect specific proteins in a sample and assess their expression levels and post-translational modifications (like phosphorylation). To validate that an imidazo[1,2-a]pyridine derivative acts by inhibiting a specific signaling pathway, such as PI3K/Akt, Western blotting is the gold standard. It provides direct evidence by measuring the decrease in the phosphorylated (active) forms of key proteins like Akt, relative to their total protein levels.[1][24]
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][24]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford protein assay.[24]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[24]
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate them by size via electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[25]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt (Ser473) or anti-total-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24][26]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[24]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[24]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and a loading control (e.g., β-Actin) to ensure accurate comparison.[24]
Quantifying Antiviral Efficacy (Plaque Reduction Assay)
Causality: The plaque reduction assay is the functional gold standard for quantifying the efficacy of an antiviral compound.[3] It directly measures the ability of a drug to prevent a lytic virus from infecting cells and spreading, which results in the formation of "plaques" (zones of cell death) in a monolayer. The reduction in the number of plaques in the presence of the drug provides a direct measure of its antiviral activity.
Protocol:
-
Cell Plating: Seed host cells (e.g., Vero cells) in 24-well plates to form a confluent monolayer.
-
Virus Dilution & Incubation: Prepare serial dilutions of the virus stock. In parallel, prepare serial dilutions of the imidazo[1,2-a]pyridine test compound.
-
Infection: Aspirate the medium from the cell monolayers. Inoculate the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) and allow it to adsorb for 1-2 hours at 37°C.
-
Treatment and Overlay: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.4% agarose) that includes the various concentrations of the test compound. Include a "no drug" virus control.[3]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to form (e.g., 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin). Remove the overlay and stain the cell monolayer with a staining solution like 0.8% crystal violet. Viable cells will stain purple, while plaques will appear as clear, unstained zones.[3]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control. Determine the EC50 (50% effective concentration) from the dose-response curve.
Chapter 3: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications to the imidazo[1,2-a]pyridine core affect biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity.
Anticancer Activity
The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Key Structural Feature & SAR Insight | Reference |
| Compound 9d | MCF-7 (Breast) | 2.35 | Phenyl and triazole moieties. The specific arrangement enhances potency against breast cancer cells. | [27] |
| Compound 6 | A375 (Melanoma) | 9.7 | Phenylsulfonamide group. Demonstrates potent activity against melanoma. | [7][27] |
| Compound 12b | MCF-7 (Breast) | 11 | N-(tert-butyl) and aminophenyl groups. Shows consistent activity across multiple cancer types. | [27][28][29] |
| IP-5 | HCC1937 (Breast) | 45 | Specific substitution pattern leading to moderate cytotoxicity. | [27] |
| IP-6 | HCC1937 (Breast) | 47.7 | Structurally similar to IP-5, showing comparable activity. | [27] |
Table 1: Comparative in vitro anticancer activity (IC50) of selected imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity (COX-2 Inhibition)
For anti-inflammatory activity, a key structural feature for many selective COX-2 inhibitors is a sulfonyl or methylsulfonyl group, which can fit into a secondary pocket of the COX-2 enzyme active site.
| Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Key Structural Feature & SAR Insight | Reference |
| Compound 5n | 0.07 | 35.6 | 508.6 | 8-methyl and p-tolyl groups on the core enhance both potency and selectivity significantly over celecoxib. | [18] |
| Compound 6f | 0.07 | >15.2 | 217.1 | A morpholine ring at C-3 combined with a p-methylsulfonyl phenyl at C-2 provides high potency and selectivity. | [17][19][20] |
| Celecoxib (Ref.) | 0.06 | 15.2 | 253.3 | Reference drug with a pyrazole core and a p-sulfonamide phenyl group. | [18] |
Table 2: Comparative COX-2 inhibitory activity of selected imidazo[1,2-a]pyridine derivatives.
Antituberculosis Activity
In the fight against tuberculosis, specific substitutions on the imidazo[1,2-a]pyridine-3-carboxamide core have yielded compounds with nanomolar potency.
| Derivative | Mtb H37Rv MIC (µM) | Key Structural Feature & SAR Insight | Reference |
| Compound 8 | 0.0009 | 2-ethyl and 6-chloro substitutions on the core with an N-benzylcarboxamide at C-3 dramatically improve potency. | [21] |
| IPA-6 | 0.05 µg/mL | A specific amide linkage and substitution pattern lead to excellent anti-TB activity. | [4] |
| IPA-9 | 0.4 µg/mL | Slight modification from IPA-6 results in a modest decrease in activity, highlighting sensitivity to structural changes. | [4] |
| Ethambutol (Ref.) | 6.25 µg/mL | Standard anti-TB drug for comparison. | [4] |
Table 3: Comparative antituberculosis activity (Minimum Inhibitory Concentration) of selected imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its structural rigidity and capacity for diverse functionalization have enabled the development of compounds that modulate a wide array of biological targets with high specificity and potency. From the well-established GABA-A modulators used in treating insomnia and anxiety to the new frontier of highly potent and selective inhibitors of cancer signaling pathways like PI3K/mTOR and inflammatory enzymes like COX-2, the therapeutic potential of this core continues to expand.
The future of imidazo[1,2-a]pyridine-based drug discovery lies in leveraging the detailed mechanistic and structure-activity relationship data now available. The development of dual-target inhibitors, such as the PI3K/mTOR inhibitors, represents a sophisticated strategy for overcoming drug resistance in cancer. Furthermore, the remarkable potency of certain derivatives against multi-drug-resistant tuberculosis offers a tangible hope for combating one of the world's most persistent infectious diseases. As synthetic methodologies become more advanced and our understanding of the molecular drivers of disease deepens, the "privileged" imidazo[1,2-a]pyridine core is poised to yield the next generation of innovative and effective therapeutics.
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Mohammadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]
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Yu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. Available at: [Link]
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RayBiotech. (2023). Phospho-NF-KB p65 (S536) ELISA Kit. RayBiotech. Available at: [Link]
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Wang, M., et al. (2016). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Oncotarget. Available at: [Link]
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Al-Ostath, A. H., et al. (2020). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. ResearchGate. Available at: [Link]
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Chen, Z., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][5][7]Thiadiazole Moiety. ResearchGate. Available at: [Link]
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Al-Ostath, A. H., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]
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Astsaturov, I., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
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Al-Ostath, A. H., et al. (2016). (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
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Al-Ostath, A. H., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery. Available at: [Link]
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Topic: Key Intermediates in Imidazo[1,2-a]pyridine Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically significant drugs such as Zolpidem, Alpidem, and Minodronic Acid.[1][2] Its prevalence stems from a unique combination of structural rigidity, metabolic stability, and versatile substitution patterns that allow for fine-tuning of pharmacological properties.[3][4] The synthesis of this privileged scaffold is a mature yet evolving field, with a rich history of classic name reactions and a continuous influx of modern, more efficient methodologies. Understanding the key intermediates that underpin these syntheses is paramount for any researcher aiming to develop novel derivatives or optimize existing routes. This guide provides a deep dive into the core intermediates, elucidating their formation, reactivity, and the strategic choices behind their use in both classical and contemporary synthetic pathways.
The Foundational Intermediates: The 2-Aminopyridine and α-Electrophile Pair
The vast majority of imidazo[1,2-a]pyridine syntheses are rooted in the condensation of two primary building blocks: a 2-aminopyridine, which provides the pyridine ring and one nitrogen of the imidazole, and a two-carbon electrophilic component that completes the five-membered ring.
The Nucleophilic Backbone: 2-Aminopyridine
2-Aminopyridine is the quintessential starting material. The endocyclic pyridine nitrogen (N-1) is significantly more nucleophilic than the exocyclic amino group, a crucial feature that dictates the initial step of most condensation reactions.
Causality Behind Reactivity: The higher nucleophilicity of the ring nitrogen is a result of its sp² hybridization and its role within the aromatic system. It readily attacks electrophilic centers to form a key cationic intermediate, the N-acyl or N-alkyl pyridinium salt, which sets the stage for the subsequent intramolecular cyclization.
The synthesis of the 2-aminopyridine precursors themselves is a critical consideration. While commercially available, substituted variants often require dedicated synthesis.
-
Chichibabin Reaction: The classical approach involves the direct amination of pyridine using sodium amide (NaNH₂).[5][6] The mechanism proceeds via nucleophilic addition of the amide anion to the C2 position, forming a dihydropyridine intermediate, followed by the elimination of a hydride ion to restore aromaticity.[7] While historically significant, this reaction requires harsh conditions (high temperatures) and handling of hazardous reagents.[5][7]
-
Modern Alternatives: Milder, more functional-group-tolerant methods have largely superseded the Chichibabin reaction. A prominent strategy involves the use of pyridine N-oxides. The N-oxide can be activated with an agent like Ts₂O or PyBroP, enhancing the electrophilicity of the C2 position for nucleophilic attack by an amine under significantly milder conditions.[8][9] This approach offers better regioselectivity and is compatible with a wider array of sensitive functional groups.[10][11]
The Carbon Source: α-Halocarbonyl Compounds
The most traditional and straightforward method for constructing the imidazo[1,2-a]pyridine core is the Tschitschibabin synthesis, which utilizes the reaction between a 2-aminopyridine and an α-halocarbonyl compound (e.g., α-bromoketone).[12][13]
The Key Intermediate: The N-Phenacylpyridinium Salt
The reaction proceeds via two distinct, sequential steps:
-
Sɴ2 Alkylation: The nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the halocarbonyl, displacing the halide and forming an N-(2-oxoalkyl)-2-aminopyridinium salt.[1][3] This salt is a stable, often isolable, intermediate.
-
Intramolecular Cyclization: In the presence of a base (commonly NaHCO₃ or an excess of the 2-aminopyridine itself), the exocyclic amino group is deprotonated. The resulting nucleophile attacks the electrophilic carbonyl carbon, leading to a cyclized carbinolamine intermediate.
-
Dehydration: This carbinolamine readily undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Workflow of the Tschitschibabin synthesis highlighting the key pyridinium salt intermediate.
While effective, this method has two primary drawbacks: the limited commercial availability of diverse α-halocarbonyls and their potent lachrymatory properties.[14] This has driven the development of methods that generate the necessary electrophile in situ.
In Situ Generation of Intermediates: The Ortoleva-King Reaction
To circumvent the direct use of α-halocarbonyls, the Ortoleva-King reaction provides a powerful one-pot alternative.[14][15] This method uses a more readily available acetophenone (or other methyl ketone), iodine, and an excess of 2-aminopyridine.[16]
Mechanism and Intermediate Formation: The reaction cleverly combines the generation of the α-halocarbonyl and its subsequent reaction in a single pot.
-
α-Iodination: The ketone reacts with iodine, often catalyzed by the 2-aminopyridine acting as a base, to form an α-iodoketone in situ.
-
N-Alkylation: This newly formed α-iodoketone is immediately trapped by another molecule of 2-aminopyridine to form the same N-phenacylpyridinium salt intermediate seen in the classical Tschitschibabin reaction.[14]
-
Cyclization: The reaction mixture is then typically heated with a base (e.g., aqueous NaOH) to promote the final intramolecular cyclization and dehydration steps.[15]
The primary advantage is the avoidance of handling hazardous α-halocarbonyls, making it a more practical and scalable process.[14]
Caption: Logical flow of the one-pot Ortoleva-King synthesis, emphasizing in situ intermediate generation.
Intermediates in Modern Multicomponent Reactions (MCRs)
MCRs have revolutionized the synthesis of complex molecules by combining three or more reactants in a single operation, offering high atom economy and efficiency. Several MCRs are employed for imidazo[1,2-a]pyridine synthesis, each featuring unique intermediates.
Groebke–Blackburn–Bienaymé (GBB) Reaction
This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isonitrile.[1][3]
Key Intermediates:
-
Iminium Ion: The 2-aminopyridine first condenses with the aldehyde to form a Schiff base (imine). Protonation or Lewis acid activation of this imine generates a reactive iminium ion intermediate.
-
Nitrile-Adduct: The nucleophilic isonitrile carbon attacks the iminium ion. This forms a new intermediate, a nitrilium ion, which is highly electrophilic.
-
Cyclization: The endocyclic pyridine nitrogen then acts as an intramolecular nucleophile, attacking the nitrilium ion to forge the five-membered ring and yield the final product after tautomerization.
A³ Coupling (Alkyne-Aldehyde-Amine)
A copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides another efficient route.[12]
Key Intermediates:
-
Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate.
-
Propargylamine: Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then attacks this imine (or the corresponding iminium ion) to generate a propargylamine intermediate. This is the central intermediate of the A³ coupling.
-
Intramolecular Hydroamination/Cyclization: The propargylamine then undergoes an intramolecular cyclization. The endocyclic pyridine nitrogen attacks the alkyne, a process often described as a 6-endo-dig cyclization, to form the imidazo[1,2-a]pyridine ring.
Summary of Synthetic Strategies and Core Intermediates
The choice of synthetic strategy depends on factors like desired substitution patterns, substrate availability, and tolerance for specific reaction conditions.
| Synthetic Strategy | Primary Reactants | Key Intermediates | Advantages | Limitations |
| Tschitschibabin Synthesis | 2-Aminopyridine, α-Halocarbonyl | N-Acyl-2-aminopyridinium Salt | Straightforward, well-established. | Requires handling of lachrymatory and often unstable α-halocarbonyls.[14] |
| Ortoleva-King Reaction | 2-Aminopyridine, Ketone, Iodine | α-Iodoketone (in situ), N-Acyl-2-aminopyridinium Salt | One-pot, avoids hazardous reagents, uses readily available ketones.[14][15] | Often requires high temperatures and excess reagents. |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isonitrile | Iminium Ion, Nitrilium Adduct | High diversity, rapid access to 3-amino-substituted products.[1][3] | Use of foul-smelling isonitriles. |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Propargylamine | High atom economy, convergent, builds complexity quickly.[12][17] | Requires a metal catalyst (typically copper). |
| C-H Functionalization | Pre-formed Imidazo[1,2-a]pyridine | Radical Cation, σ-Adduct | Late-stage modification, high step economy.[18][19] | Often struggles with regioselectivity, may require specific directing groups. |
Experimental Protocols: A Self-Validating System
Adherence to established and validated protocols is essential for reproducibility and safety.
Protocol 1: One-Pot Synthesis via Ortoleva-King Reaction[14][15]
This protocol describes the synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine.
-
Step 1 (Intermediate Formation):
-
In a round-bottom flask, combine 2-aminopyridine (2.3 equivalents) and 2'-hydroxyacetophenone (1.0 equivalent).
-
Heat the mixture to 110 °C to melt the reagents.
-
Add iodine (I₂) (1.2 equivalents) portion-wise to the molten mixture.
-
Maintain the reaction at 110 °C for 4 hours. The mixture will solidify upon formation of the intermediate pyridinium salt.
-
-
Step 2 (Cyclization and Work-up):
-
Cool the reaction mixture to approximately 100 °C.
-
Carefully add an excess of aqueous sodium hydroxide (NaOH) solution (e.g., 45% w/v).
-
Heat the resulting suspension at 100 °C for 1 hour to drive the cyclization and dehydration.
-
Cool the mixture to room temperature. The product will precipitate.
-
Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Protocol 2: Classical Synthesis from an α-Bromoketone[2][20]
This protocol describes a general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.
-
Dissolve the substituted 2-aminopyridine (1.0 equivalent) and the appropriate α-bromoacetophenone (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
-
Add a mild base, such as sodium bicarbonate (NaHCO₃) (1.5 equivalents).
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Conclusion
The synthesis of the imidazo[1,2-a]pyridine core is a testament to the power of understanding reaction mechanisms and the intermediates that govern them. From the foundational N-acyl-2-aminopyridinium salt of the Tschitschibabin and Ortoleva-King reactions to the more complex propargylamine and nitrilium ion intermediates of modern multicomponent strategies, each intermediate represents a critical node in the synthetic pathway. For the medicinal chemist and drug development professional, a thorough grasp of these intermediates, their formation, and their reactivity is not merely academic; it is the key to unlocking novel chemical space, optimizing reaction efficiency, and ultimately, accelerating the discovery of next-generation therapeutics. The continued evolution of synthetic methods, particularly in the realm of C-H activation and photocatalysis, promises the discovery of new, highly reactive intermediates that will further expand the toolkit for accessing this invaluable heterocyclic scaffold.
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The Unassuming Workhorse: A Technical Guide to the Chemical Reactivity of the 6-Bromo Substituent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate tapestry of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of synthetic handles available, the bromine atom, particularly at the 6-position of various aromatic and heteroaromatic cores, emerges as a versatile and reliable workhorse. Its unique electronic and steric properties, coupled with its predictable reactivity in a range of powerful cross-coupling and substitution reactions, make it an invaluable tool for the construction of complex molecular architectures. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the rich chemical reactivity of the 6-bromo substituent, providing not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols.
I. The Nature of the 6-Position: A Tale of Electronics and Sterics
The reactivity of a bromo-substituted heterocycle is not uniform across its positions. The 6-position, often part of the "benzo" fragment of fused ring systems like quinolines, isoquinolines, and indoles, exhibits a distinct reactivity profile governed by a delicate interplay of electronic and steric effects.
Electronic Effects: The electron density at the 6-position is influenced by the heteroatom(s) within the ring system. In many nitrogen-containing heterocycles, the pyridine ring acts as an electron-withdrawing group, which can influence the reactivity of substituents on the benzene ring. This electronic communication, though sometimes attenuated by distance, plays a crucial role in the feasibility and rate of various reactions. The presence of other electron-donating or electron-withdrawing groups on the ring can further modulate the reactivity of the 6-bromo substituent.[1][2]
Steric Effects: Compared to positions closer to the heterocyclic core or bulky substituents, the 6-position is often sterically accessible. This accessibility can be a significant advantage in reactions involving bulky catalysts or coupling partners, allowing for efficient transformations where other, more hindered positions might fail.[3] However, the steric environment is not always negligible and can be influenced by adjacent substituents.
II. Palladium-Catalyzed Cross-Coupling Reactions: The Powerhouse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the 6-bromo substituent is an excellent substrate for these transformations. The general reactivity trend for halogens in these reactions is I > Br > Cl, making bromides a good balance between reactivity and stability.[4][5]
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron species. The 6-bromo position on various heterocyclic cores readily participates in this reaction, enabling the introduction of a wide range of aryl and heteroaryl groups.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For many 6-bromoheterocycles, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ provide good to excellent yields.[6] The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Common choices include carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄), often in an aqueous solution. The choice of base can influence reaction rates and prevent side reactions.
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently employed to dissolve both the organic and inorganic reaction components.
Comparative Reactivity of Bromoquinoline Isomers in Suzuki Coupling
| Position of Bromine | Relative Reactivity (Qualitative) | Typical Yield (%) | Notes |
| 2- | High | 85-95% | Activated by the adjacent nitrogen atom. |
| 3- | Moderate | 70-85% | Less activated than the 2- and 4-positions. |
| 4- | High | 85-95% | Activated by the adjacent nitrogen atom. |
| 5- | Moderate | 75-90% | Reactivity is influenced by the electronic nature of the pyridine ring. |
| 6- | Moderate-High | 80-95% | Generally good reactivity, often used as a key functionalization point. [4][8] |
| 7- | Moderate | 75-90% | Similar to the 5-position. |
| 8- | Moderate-Low | 60-80% | Can be sterically hindered by the peri-hydrogen. |
Note: Yields are approximate and highly dependent on the specific substrate, coupling partner, and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv)
-
2 M Aqueous Na₂CO₃ solution (2.0 mL)
-
Toluene (10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and the aqueous Na₂CO₃ solution.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9] The 6-bromo position of various heterocycles is an excellent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines, which is a critical transformation in the synthesis of many pharmaceuticals.[10][11]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands such as Xantphos, XPhos, and BINAP are commonly used to promote both the oxidative addition and the crucial reductive elimination step.[12]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed.[13][14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoquinoline
Materials:
-
6-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 0.025 equiv)
-
Xantphos (0.06 mmol, 0.06 equiv)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add 6-bromoquinoline and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[10]
Sources
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An In-depth Technical Guide to the Stability and Storage of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules.[1] The stability and purity of such compounds are paramount to ensure the reliability and reproducibility of research data and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for its handling and stability assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
| Appearance | Typically a solid powder |
| Solubility | Generally soluble in organic solvents like DMSO and methanol. |
Key Structural Features and Potential for Degradation
The stability of this compound is intrinsically linked to its chemical structure, which contains several functional groups susceptible to degradation.
Diagram: Chemical Structure and Susceptible Moieties
Caption: Key reactive sites on the this compound molecule.
The Imidazo[1,2-a]pyridine Core
The fused imidazo[1,2-a]pyridine ring system is a relatively stable aromatic scaffold. However, it is not inert and can be susceptible to certain degradation pathways:
-
Oxidative Degradation: The electron-rich nature of the imidazole ring makes it susceptible to oxidation. This can be mediated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[2] Oxidation can lead to the formation of N-oxides or other oxygenated derivatives, altering the compound's biological activity and physicochemical properties.
-
Photodegradation: Aromatic systems, particularly those containing halogens like bromine, can be sensitive to light, especially UV radiation.[3][4] Photodegradation can involve complex radical reactions, potentially leading to debromination or the formation of polymeric impurities.
The Ethyl Carboxylate Group
The ethyl ester functional group is a primary site of potential degradation through hydrolysis.
-
Hydrolytic Degradation: In the presence of water, the ethyl ester can be hydrolyzed to its corresponding carboxylic acid (6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid) and ethanol. This reaction can be catalyzed by both acids and bases.[5][6] Alkaline conditions, in particular, promote rapid and irreversible hydrolysis, a process also known as saponification.[5] The presence of moisture in the storage environment or in solvents is a critical factor for this degradation pathway.
Recommended Storage and Handling
Based on the chemical nature of this compound, the following storage and handling procedures are recommended to minimize degradation and ensure its integrity.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Lower temperatures slow down the rates of all potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere minimizes contact with oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |
| Light | Protected from light (Amber vial) | Protects the bromo-aromatic system from photolytic degradation. |
| Container | Tightly sealed container | Prevents the ingress of moisture and atmospheric oxygen. |
Handling Precautions
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, as the compound may cause skin and eye irritation.
-
Dispensing: When weighing and dispensing, minimize exposure to the open air to reduce moisture and oxygen contact.
-
Solvent Purity: Use high-purity, dry (anhydrous) solvents for preparing solutions to prevent the introduction of water that can cause hydrolysis.
Assessing Stability: Forced Degradation Studies and Analytical Methods
To rigorously evaluate the stability of this compound, forced degradation (stress testing) studies are essential. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods.
Diagram: Forced Degradation Workflow
Caption: A typical workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
The following is a general protocol for conducting forced degradation studies. The specific concentrations and durations may need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a defined period (e.g., 2-8 hours), as base hydrolysis is often rapid.
-
At various time points, withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 7 days).
-
Also, reflux a solution of the compound for a set time.
-
Analyze the samples by dissolving them in a suitable solvent and diluting for HPLC analysis.
-
-
Photostability Testing:
-
Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any degradation products.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength of maximum absorbance. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The goal is to demonstrate that the peak for this compound is pure and that all degradation products are well-resolved.
Conclusion
The stability of this compound is influenced by several factors, primarily moisture, oxygen, and light. The presence of the ethyl ester and the bromo-substituted imidazo[1,2-a]pyridine core dictates its susceptibility to hydrolysis, oxidation, and photodegradation. Adherence to stringent storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light, is critical for preserving the integrity of this compound. Rigorous stability assessment through forced degradation studies coupled with a validated stability-indicating HPLC method is essential for any research or development program involving this molecule.
References
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Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
- Gao, H., & Ma, J. (2008). Photochemical degradation of six polybrominated diphenyl ether congeners under ultraviolet irradiation in hexane. Chemosphere, 70(10), 1789-1796.
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Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]
- Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 233, 02021.
- Wu, Y., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2346-2391.
- Zheng, Y., et al. (2016). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 59(17), 7847-7860.
- Singh, S., et al. (2013). A facile protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines. RSC Advances, 3(44), 21477-21481.
- International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Kappe, C. O. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1723.
- Bláha, J., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Amino Acids, 49(12), 1959-1969.
- Ono, S., & Uehara, M. (1958). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Bulletin of University of Osaka Prefecture.
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
- Li, Y., et al. (2018). Bromination of imidazo[1,2-a]pyridines. Tetrahedron Letters, 59(31), 2993-2996.
- Boyde, S. (2000). Hydrolytic stability of synthetic ester lubricants.
- Yutilov, Y. M., & Svertilova, I. A. (1994). Halogenation of Imidazo[4,5-b]pyridin-2-one Derivatives. Chemistry of Heterocyclic Compounds, 30(5), 584-587.
-
Zschimmer & Schwarz. (n.d.). Synthetic Esters. Retrieved from [Link]
- Koch, C., & Sures, B. (2018). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. Environmental Sciences Europe, 30(1), 1-11.
- da Silva, A. B., et al. (2021). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry, 69(1), 167-177.
- BenchChem. (2023).
- Sebaiy, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 113.
- Babu, N. P., & Ramachandran, D. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(8), 2561-2567.
- Matić, J., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(15), 4443.
- Black, D. S., et al. (2013). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 21(1), 220-230.
- Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 68-69, 145-156.
- Al-Zoubi, R. M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(12), 3893.
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Methodological & Application
Application Notes & Protocols: Strategic Application of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous therapeutic agents.[1][2][3] Its versatile biological activity profile includes applications as anticancer, antimicrobial, antiviral, and anticonvulsant agents.[1][4][5] Marketed drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Zolimidine (antiulcer) underscore the pharmaceutical significance of this structural motif.[2][5]
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a critical and versatile building block for the functionalization of this scaffold. The presence of the bromine atom at the 6-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the ethyl ester at the 2-position offers a site for further chemical modification. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners, making it a cornerstone of modern drug discovery.[6][7][8][9][10]
This document provides a comprehensive guide to the application of this compound in Suzuki-Miyaura coupling, detailing the underlying mechanism, a robust experimental protocol, optimization strategies, and troubleshooting advice.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[6][8] The reaction proceeds via a well-established catalytic cycle involving three key steps, where the palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[6][8][11]
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) species into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[8][11]
-
Transmetalation: The next crucial step involves the transfer of the organic group from the organoboron species (boronic acid or ester) to the Pd(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate complex, which facilitates the ligand exchange on the palladium atom.[8][12]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a generalized procedure. Researchers must optimize conditions based on the specific reactivity of the chosen boronic acid.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.[13]
-
Ligand (if using Pd(OAc)₂): e.g., SPhos, XPhos (4-10 mol%)
-
Base: e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.).[13]
-
Solvent System: e.g., 1,4-Dioxane and water (4:1 v/v), or Toluene/Ethanol/Water.[14]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask. If using a two-part system like Pd(OAc)₂ and a ligand, add them sequentially.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.[11]
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen, which can deactivate the catalyst.[13]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain it with vigorous stirring.[11][15]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure coupled product.
Caption: General experimental workflow for the Suzuki coupling protocol.
Optimization and Data Presentation
Achieving high yields in Suzuki coupling, especially with heteroaryl halides, often requires careful optimization of reaction parameters.[10] The following table provides a starting point based on common conditions for similar substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Key Insights |
| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | Pd₂(dba)₃ (2%) / SPhos (4%) | Pd(dppf)Cl₂ (3%) | For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands (like SPhos) can accelerate the oxidative addition step.[16][17] Pd(PPh₃)₄ is a reliable, general-purpose catalyst. |
| Base (equiv.) | K₂CO₃ (2.0) | K₃PO₄ (3.0) | Cs₂CO₃ (2.5) | K₃PO₄ is often effective for challenging couplings.[13] Cs₂CO₃ is more soluble and can be advantageous. For ester-containing substrates, weaker bases like K₂CO₃ may prevent hydrolysis.[18] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF | The presence of water is often crucial for the transmetalation step.[17] Dioxane and THF are common ethereal solvents. DMF can be useful for poorly soluble substrates.[18] |
| Temperature (°C) | 90 | 100 | 80 | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. Start around 80-90 °C and adjust as needed.[10] |
| Typical Yield | Moderate to High | High | Moderate to High | Yields are highly substrate-dependent. Optimization is key to maximizing efficiency.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Deactivated by oxygen or impurities.2. Poor Solubility: Reagents not fully dissolved.3. Inappropriate Conditions: Base, ligand, or solvent are not optimal for the specific substrates. | 1. Ensure Rigorous Degassing: Use fresh, high-purity solvents and degas the final reaction mixture thoroughly.[19]2. Change Solvent System: Try a different solvent like DMF or add a co-solvent to improve solubility.[18]3. Screen Parameters: Systematically screen different catalysts, ligands, bases, and temperatures.[14] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Pd(II) species can promote homocoupling.2. Slow Transmetalation: If the desired coupling is slow, side reactions become more prominent. | 1. Improve Inert Atmosphere Technique: Ensure the reaction is kept oxygen-free throughout.2. Increase Temperature or Change Ligand: Use conditions that favor the desired catalytic cycle over side reactions.[19] |
| Dehalogenation of Starting Material | 1. Hydrogen Source: Presence of a hydride source in the reaction mixture.2. Catalyst/Ligand Choice: Some catalytic systems are more prone to this side reaction. | 1. Use Anhydrous Solvents: Ensure solvents are dry.2. Screen Different Catalysts: Try a different palladium precatalyst or ligand system.[19] |
| Ester Hydrolysis | 1. Strong Base: Use of a strong base like NaOH or high concentrations of K₃PO₄ in aqueous media. | 1. Use a Milder Base: Switch to K₂CO₃ or KF.[18]2. Anhydrous Conditions: If possible for the specific coupling, running the reaction under anhydrous conditions can prevent hydrolysis. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the C-6 arylation of this compound. This protocol provides a robust framework for synthesizing a diverse library of novel imidazo[1,2-a]pyridine derivatives for evaluation in drug discovery programs. Successful implementation relies on a solid understanding of the reaction mechanism and a willingness to systematically optimize key reaction parameters to overcome the unique challenges presented by each substrate combination.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubMed. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]
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Pharmapproach. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
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Wikipedia. Suzuki reaction. [Link]
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ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
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Bentham Science Publisher. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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Arkivoc. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
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ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
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CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
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ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
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Taylor & Francis. Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. [Link]
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R Discovery. Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. [Link]
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Slayback Pharma. Exploring Heterocyclic Chemistry: The Importance of Imidazo[1,2-a]pyridine Scaffolds. [Link]
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Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance. [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
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BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
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Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NIH. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Link]
-
PubChemLite. This compound (C10H9BrN2O2). [Link]
-
ChemBK. ETHYL 6-BROMO-8-METHOXYIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLATE. [Link]
-
PubChem. This compound. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Application Notes and Protocols for the Synthesis of Novel PI3K Inhibitors Utilizing Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] This has established PI3K as a high-priority target for oncological drug discovery. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, frequently serving as the core for potent kinase inhibitors.[3][4][5] This document provides a detailed guide for researchers on the strategic use of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a versatile building block, for the synthesis of novel PI3K inhibitors. We will explore the underlying rationale, provide detailed, field-proven protocols for key synthetic transformations, and discuss methods for characterization and biological evaluation.
Introduction: Targeting the PI3K Pathway
The PI3K/Akt/mTOR pathway is a central intracellular signaling cascade that translates extracellular signals into cellular responses.[1][6] Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of Akt by kinases like PDK1.[7] Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell growth, proliferation, and the inhibition of apoptosis.[2][6]
Dysregulation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in cancer, making PI3K an attractive therapeutic target.[3][8]
Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
The imidazo[1,2-a]pyridine core is an exceptional scaffold for designing PI3K inhibitors. Its rigid, bicyclic structure provides an ideal framework to position functional groups that can form key interactions within the ATP-binding pocket of the enzyme, particularly with hinge-region residues like Val851.[9] this compound is a strategic starting material because the bromine atom at the C6-position serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The ethyl ester at the C2-position provides another site for modification, allowing for fine-tuning of physicochemical properties and exploration of additional binding interactions.[3][9]
General Synthetic Strategy
The overarching strategy involves a modular, three-part approach that allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The core workflow begins with the functionalization of the C6-position, followed by modification of the C2-ester.
Caption: General Synthetic Workflow for PI3K Inhibitor Library Generation.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Anhydrous solvents and inert atmosphere techniques are recommended for the cross-coupling step to ensure optimal results.[10]
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 6-position of the imidazo[1,2-a]pyridine core. This reaction is fundamental for exploring the SAR of the affinity pocket of the PI3K enzyme.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)[11]
-
Triphenylphosphine (PPh₃) or other suitable ligand (if using Pd(OAc)₂) (0.04-0.10 equiv)
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), aqueous solution (2 M) or solid (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v) or Dimethoxyethane (DME)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the palladium catalyst/ligand.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Via syringe, add the degassed solvent system (e.g., 1,4-dioxane).
-
Add the aqueous base solution. The mixture should be stirred vigorously.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the 6-substituted product.
Protocol 2: Saponification of the C2-Ethyl Ester
This step converts the ethyl ester to a carboxylic acid, which is a key intermediate for the subsequent amide coupling.
Materials:
-
Ethyl 6-aryl-imidazo[1,2-a]pyridine-2-carboxylate (from Protocol 1) (1.0 equiv)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-5.0 equiv)
-
Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., 3:1:1 v/v)
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Dissolve the ester intermediate in the THF/MeOH/Water solvent mixture in a round-bottom flask.
-
Add the solid NaOH or LiOH to the solution and stir at room temperature. The hydrolysis can take from 2 to 16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield the desired carboxylic acid.
Protocol 3: Amide Bond Formation
This final step introduces a diverse range of functionalities by coupling the carboxylic acid with various primary or secondary amines, allowing for exploration of the solvent-exposed region of the PI3K active site.
Materials:
-
6-Aryl-imidazo[1,2-a]pyridine-2-carboxylic acid (from Protocol 2) (1.0 equiv)
-
Desired primary or secondary amine (1.1-1.2 equiv)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine, followed by the coupling agent (HATU or HBTU), and finally the base (DIPEA).
-
Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the synthesized inhibitors.[12]
-
Structural Verification: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Purity Assessment: Analytical HPLC with UV detection is employed to determine the purity of the final compounds, which should typically be >95% for biological testing.
Representative Data
The following table presents hypothetical data for a series of inhibitors synthesized using the described protocols, illustrating how SAR can be evaluated.
| Compound ID | 6-Position Substituent (Ar) | 2-Position Amide (R) | PI3Kα IC₅₀ (nM) | T47D Cell Proliferation GI₅₀ (µM) |
| PI-01 | Phenyl | Morpholinyl | 150 | 9.4 |
| PI-02 | 4-Methoxyphenyl | Morpholinyl | 85 | 4.1 |
| PI-03 | 3-Pyridyl | Morpholinyl | 45 | 1.5 |
| PI-04 | 3-Pyridyl | Piperidinyl | 98 | 3.2 |
| PI-05 | 3-Pyridyl | 4-Methylpiperazinyl | 35 | 0.9 |
Data is illustrative and based on trends observed in the literature.[3][13]
From this representative data, a preliminary SAR can be deduced:
-
C6-Position: Introducing a nitrogen atom into the aryl ring (e.g., 3-pyridyl in PI-03 ) appears to enhance potency compared to a simple phenyl group (PI-01 ), likely due to the formation of a key hydrogen bond in the kinase hinge region.
-
C2-Amide: The nature of the amide substituent significantly impacts activity. The basic nitrogen in the 4-methylpiperazinyl group (PI-05 ) may improve solubility and/or form additional favorable interactions compared to the morpholinyl group (PI-03 ), leading to improved enzymatic and cellular potency.
Conclusion
This compound is a highly valuable and versatile starting material for the efficient synthesis of novel PI3K inhibitors. The modular synthetic approach detailed in these protocols, centered around Suzuki-Miyaura coupling and subsequent amidation, provides a robust platform for generating extensive compound libraries. This enables a thorough exploration of the structure-activity relationship, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation cancer therapeutics.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 12. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 13. mdpi.com [mdpi.com]
The Versatile Virtuoso: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate as a Cornerstone in Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a paramount objective. Among these, the imidazo[1,2-a]pyridine core has emerged as a "privileged" structure, owing to its prevalence in a multitude of biologically active compounds. This guide delves into the synthetic utility of a particularly valuable derivative, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate , showcasing its role as a versatile building block for the construction of complex molecular architectures. We will explore its synthesis, reactivity, and provide detailed, field-proven protocols for its application in key cross-coupling reactions, offering researchers and drug development professionals a comprehensive toolkit for leveraging this powerful synthetic intermediate.
The Imidazo[1,2-a]pyridine Scaffold: A Gateway to Bioactivity
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic heteroaromatic system that imparts favorable physicochemical properties to molecules, including metabolic stability and aqueous solubility. This scaffold is at the heart of numerous marketed drugs, demonstrating a wide spectrum of therapeutic applications.[1][2] Its derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents, underscoring the importance of developing efficient synthetic routes to novel analogues.[1] The strategic placement of a bromine atom at the 6-position and an ethyl carboxylate at the 2-position of this scaffold, as in our title compound, provides orthogonal handles for sequential, selective chemical modifications.
Synthesis of the Building Block: A Practical Approach
A reliable supply of the starting material is fundamental to any synthetic campaign. This compound can be synthesized through a well-established cyclization reaction. A common and effective method involves the reaction of 2-amino-5-bromopyridine with an ethyl 3-bromopyruvate.[3]
Protocol 1: Synthesis of this compound
Reaction Scheme:
A schematic of the synthesis of the title compound.
Materials:
-
2-Amino-5-bromopyridine
-
Ethyl 3-bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromopyridine (1.0 eq), sodium bicarbonate (1.0-1.2 eq), and absolute ethanol.
-
Stir the mixture to ensure homogeneity.
-
Add ethyl 3-bromopyruvate (1.0-1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford this compound as a solid.
Unleashing Molecular Diversity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents and the rapid construction of compound libraries.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl and heteroaryl-aryl linkages. The reaction of this compound with various boronic acids or their esters provides access to a diverse range of 6-substituted derivatives. Microwave-assisted protocols have been shown to be particularly effective, offering reduced reaction times and improved yields.
Reaction Scheme:
General scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Ethanol
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05-0.1 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and ethanol (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a pre-determined temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 6-substituted product.
Table 1: Representative Examples of Suzuki-Miyaura Coupling with 6-Halogenoimidazo[1,2-a]pyridines
| Entry | Halide | Boronic Acid | Product | Yield (%) |
| 1 | 6-Bromo | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)imidazo[1,2-a]pyridine derivative | 80 |
| 2 | 6-Chloro | 4-(Trifluoromethyl)phenylboronic acid | 6-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine derivative | 72 |
| 3 | 6-Chloro | 4-(Methylthio)phenylboronic acid | 6-(4-(Methylthio)phenyl)imidazo[1,2-a]pyridine derivative | 86 |
Note: Yields are based on the reported microwave-assisted Suzuki-Miyaura coupling of related 6-halogenoimidazo[1,2-a]pyridines and may vary for the specific ethyl ester substrate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the imidazo[1,2-a]pyridine core, providing access to compounds with potential applications in medicinal chemistry. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[5]
Reaction Scheme:
General scheme for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube, under an inert atmosphere (argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at a temperature between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 6-amino-substituted product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction provides a direct route to 6-alkynyl-imidazo[1,2-a]pyridine derivatives, which are valuable intermediates for further transformations and can be found in various functional materials and biologically active molecules.
Reaction Scheme:
General scheme for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
A base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (used as solvent or co-solvent)
-
Anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 6-alkynyl-substituted product.
Mechanistic Insights: The "Why" Behind the Protocols
Understanding the catalytic cycles of these cross-coupling reactions is crucial for troubleshooting and optimization.
Simplified catalytic cycles for the key cross-coupling reactions.
In all three reactions, the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of our substrate. This is often the rate-determining step and is facilitated by electron-rich phosphine ligands.
The subsequent step, transmetalation , involves the transfer of the organic group from the coupling partner (boron in Suzuki, nitrogen in Buchwald-Hartwig, and copper-activated alkyne in Sonogashira) to the palladium center. The choice of base is critical here, as it activates the boronic acid in the Suzuki reaction and deprotonates the amine in the Buchwald-Hartwig amination.
Finally, reductive elimination from the palladium(II) intermediate forms the new C-C or C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Conclusion and Future Outlook
This compound has proven to be an exceptionally useful and versatile building block in organic synthesis. Its strategic functionalization through robust and high-yielding palladium-catalyzed cross-coupling reactions provides a straightforward entry into a vast chemical space of novel imidazo[1,2-a]pyridine derivatives. The protocols detailed herein offer a solid foundation for researchers in their quest to develop new therapeutics and advanced materials. As the demand for novel heterocyclic compounds continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase, paving the way for future innovations in chemical synthesis.
References
-
Biradar, S. A., et al. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009(1), M587. [Link]
-
Boutamina, N., et al. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Synthetic Communications, 41(13), 1942-1949. [Link]
-
El-Sayed, E., et al. (2019). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1544–1548. [Link]
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Lam, P. Y., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(18), 4067–4070. [Link]
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Hemasri, Y., et al. (2013). MICROWAVE PROMOTED SUZUKI COUPLINGS OF 2,6-DIBROMO PYRIDINE WITH ARYL BORONIC ACIDS : SYNTHESIS OF MONO AND DIARYL PYRIDINES. Heterocyclic Letters, 3(1), 41-48. [Link]
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Meggers, E., & Wang, C. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15631. [Link]
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Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. [Link]
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Wang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. European Journal of Medicinal Chemistry, 238, 114479. [Link]
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Oladipo, M., et al. (2021). Sonogashira reactions of phenylacetylene with arylbromides catalyzed by unsymmetrical palladium complexes [PdCl 2 (NHC)(PPh 3 )] 3a-f. a. Inorganica Chimica Acta, 523, 120401. [Link]
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Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions: A Senior Application Scientist's Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Power of Palladium
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] Their development, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has fundamentally changed the landscape of molecular construction.[3][4] For professionals in pharmaceutical and materials science, these reactions are not merely academic curiosities; they are indispensable tools that accelerate the discovery and large-scale production of new drugs, agrochemicals, and advanced materials.[1][5] This guide moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, offering robust protocols and field-proven insights to empower researchers to achieve success in their synthetic endeavors.
Core Principles: Understanding the Catalytic Engine
At the heart of most palladium-catalyzed cross-coupling reactions lies a catalytic cycle driven by the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is critical, as every reagent and condition is chosen to facilitate its smooth operation. The catalytically active species is typically a low-coordinate Pd(0) complex, which is often generated in situ from a more stable and commercially available Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2] The reduction of the Pd(II) precatalyst to the active Pd(0) species is a crucial first step that initiates the cycle.[2]
The generalized cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic electrophile (typically an aryl or vinyl halide/triflate), forming a square-planar Pd(II) intermediate. This is often the rate-determining step.[7] The reactivity order for halides is generally I > Br > OTf >> Cl.[6]
-
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The organic group from a nucleophilic coupling partner displaces the halide on the Pd(II) complex. For reactions like the Suzuki-Miyaura coupling, this step requires activation by a base.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Key Reaction Components and Their Causal Roles:
-
Palladium Precatalyst: Stable Pd(II) sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) are common starting points. They must be reduced in situ to Pd(0) to enter the catalytic cycle.[2] Alternatively, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used directly.
-
Ligands: These are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its reactivity.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often accelerate the oxidative addition and reductive elimination steps, enhancing overall reaction efficiency, especially for less reactive substrates like aryl chlorides.[6]
-
Base: In many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the base plays a multifaceted role. It can facilitate the transmetalation step by forming a more nucleophilic organometallic reagent, aid in the regeneration of the Pd(0) catalyst from the final Pd(II) hydride species (in the Heck reaction), and neutralize the acid generated during the reaction.[8][10] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[6]
-
Solvent: The solvent must solubilize the reagents and be stable under the reaction conditions. Polar aprotic solvents like DMF, dioxane, and THF are common choices.[6] For Suzuki couplings, the use of water as a co-solvent is often beneficial.[11]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The Suzuki-Miyaura Coupling: A Workhorse for C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, forming a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[7][11] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and high stability of the boron reagents.[7]
The mechanism follows the general catalytic cycle, with the key transmetalation step involving a boronate species, which is formed by the reaction of the boronic acid with the base.[8][11] This activation is crucial for transferring the organic group from boron to palladium.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Table 1: Typical Reagents for Suzuki-Miyaura Coupling
| Component | Example | Stoichiometry / Loading | Purpose |
| Aryl Halide | 4-Bromotoluene | 1.0 equiv | Electrophile |
| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 equiv | Nucleophile |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 0.5 - 5 mol% | Catalyst |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv | Activates boronic acid |
| Solvent | 1,4-Dioxane / Water (4:1) | - | Reaction Medium |
| Temperature | 80 - 100 °C | - | Reaction Condition |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can degrade the catalyst.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The solution should be thoroughly deoxygenated by bubbling with inert gas for 15-20 minutes prior to addition.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).[11]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure biaryl product.[11]
The Heck-Mizoroki Reaction: Forging C-C Bonds with Alkenes
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, typically with high trans stereoselectivity.[10][12] Unlike the Suzuki coupling, it does not require a pre-formed organometallic nucleophile. The reaction mechanism involves a migratory insertion of the alkene into the Aryl-Palladium bond (syn-carbopalladation), followed by a syn-β-hydride elimination to form the product and a hydrido-palladium(II) species.[10][13] A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Synthesis of Ethyl Cinnamate via Heck Reaction
This protocol provides a general procedure for the coupling of an aryl bromide with an acrylate.
Table 2: Typical Reagents for Heck Reaction
| Component | Example | Stoichiometry / Loading | Purpose |
| Aryl Halide | Iodobenzene | 1.0 equiv | Electrophile |
| Alkene | Ethyl acrylate | 1.5 - 5.0 equiv | Coupling Partner |
| Pd Catalyst | Pd(OAc)₂ | 1 - 5 mol% | Catalyst Precursor |
| Ligand | P(o-Tolyl)₃ or PPh₃ | 2 - 10 mol% | Stabilizes Catalyst |
| Base | Triethylamine (Et₃N) | 1.5 - 3.0 equiv | Regenerates Catalyst |
| Solvent | Acetonitrile or DMF | - | Reaction Medium |
| Temperature | 80 - 120 °C | - | Reaction Condition |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl halide (1.0 equiv), palladium acetate (Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., P(o-Tolyl)₃, 10 mol%).[14]
-
Inert Atmosphere: Flush the system with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the solvent (e.g., acetonitrile), the base (e.g., triethylamine, 3.0 equiv), and the alkene (e.g., ethyl acrylate, 1.5 equiv).[13] The reaction is not overly sensitive to water, but solvents should be deoxygenated.[13]
-
Heating and Monitoring: Heat the mixture to reflux (e.g., 80-100 °C) under the inert atmosphere.[14] Monitor the reaction by TLC. The formation of triethylammonium halide salts may be observed as a precipitate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium black and salts, washing the pad with the reaction solvent.[13][14]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation or flash column chromatography to yield the pure substituted alkene.[14]
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine.[15] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structures in pharmaceuticals.[15][16] The reaction requires a strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOt-Bu), to deprotonate the amine or the intermediate palladium-amine complex.[17][18] The choice of ligand is particularly critical, with bulky, electron-rich phosphines being essential for achieving high yields, especially with challenging substrates like aryl chlorides.[18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of an aryl bromide with a primary or secondary amine.
Table 3: Typical Reagents for Buchwald-Hartwig Amination
| Component | Example | Stoichiometry / Loading | Purpose |
| Aryl Halide | 2-Bromopyridine | 1.0 equiv | Electrophile |
| Amine | Morpholine | 1.2 equiv | Nucleophile |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% | Catalyst Precursor |
| Ligand | XPhos, RuPhos, BINAP | 2 - 4 mol% | Critical for activity |
| Base | NaOt-Bu or K₃PO₄ | 1.4 - 2.0 equiv | Deprotonation |
| Solvent | Toluene or Dioxane | - | Anhydrous Reaction Medium |
| Temperature | 80 - 110 °C | - | Reaction Condition |
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents (especially the base and ligands), this reaction is best set up in an inert atmosphere glovebox.
-
Reagent Addition: In the glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried vial or flask.
-
Substrate Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the vessel tightly, remove it from the glovebox, and heat with vigorous stirring in a preheated oil bath for the required time (typically 4-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Other Notable Cross-Coupling Reactions
While the Suzuki, Heck, and Buchwald-Hartwig reactions are immensely popular, several other named reactions offer unique advantages for specific transformations.
Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a powerful method for synthesizing substituted alkynes.[19][20] It uniquely employs a dual catalytic system of palladium and a copper(I) salt (typically CuI) as a co-catalyst.[21]
Table 4: Typical Reagents for Sonogashira Coupling
| Component | Example | Stoichiometry / Loading | Purpose |
| Aryl Halide | 4-Iodoanisole | 1.0 equiv | Electrophile |
| Terminal Alkyne | Phenylacetylene | 1.1 - 1.2 equiv | Nucleophile |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 - 5 mol% | Primary Catalyst |
| Cu Co-catalyst | CuI | 1 - 10 mol% | Activates Alkyne |
| Base | Et₃N or Diisopropylamine | 2.0 - 7.0 equiv (or as solvent) | Base and/or Solvent |
| Solvent | THF or DMF | - | Reaction Medium |
Stille Coupling
The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate.[22] A key advantage is the tolerance of organostannanes to a vast array of functional groups.[22][23] However, the high toxicity of the tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[22]
Table 5: Typical Reagents for Stille Coupling
| Component | Example | Stoichiometry / Loading | Purpose |
| Aryl Halide | Vinyl bromide | 1.0 equiv | Electrophile |
| Organostannane | Tributyl(vinyl)tin | 1.1 equiv | Nucleophile |
| Pd Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | 1 - 5 mol% | Catalyst |
| Ligand | PPh₃ or AsPh₃ | 2 - 10 mol% | Ligand |
| Additive (optional) | CuI, LiCl | Stoichiometric | Rate acceleration |
| Solvent | DMF or Dioxane | - | Reaction Medium |
Practical Considerations and Troubleshooting
A successful cross-coupling reaction is a self-validating system. When reactions fail, a systematic approach to troubleshooting is essential.
Caption: A generalized workflow for cross-coupling experiments.
Table 6: Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0) or inefficient Pd(II) reduction).[24] 2. Poor quality reagents (wet solvent/base, impure starting materials). 3. Inappropriate ligand or base for the specific substrate combination. | 1. Ensure rigorous degassing of solvents and inert atmosphere.[24] Use a fresh catalyst source or a more active precatalyst. 2. Use freshly dried/distilled solvents and high-purity reagents. 3. Screen different ligands (e.g., bulkier, more electron-rich) and bases. |
| Significant Homocoupling | 1. Presence of oxygen oxidizing the organometallic reagent.[9] 2. For Suzuki, Pd(II) can catalyze homocoupling of boronic acids.[9] | 1. Improve inert atmosphere technique; ensure all reagents and solvents are thoroughly deoxygenated. 2. Use a Pd(0) source directly or ensure efficient reduction of the Pd(II) precatalyst. |
| Decomposition of Catalyst (Formation of Palladium Black) | 1. Ligand dissociation from the palladium center. 2. Reaction temperature is too high. | 1. Increase ligand-to-palladium ratio or switch to a more strongly binding chelating ligand (e.g., dppf).[15] 2. Lower the reaction temperature and accept a longer reaction time. |
| Dehalogenation of Aryl Halide | 1. For Heck, this is a competing pathway. 2. For other couplings, can occur via β-hydride elimination if an alkyl-Pd intermediate can form. | 1. Optimize base and solvent conditions. 2. Choose ligands that promote reductive elimination over side reactions. |
Conclusion
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods central to modern chemical synthesis.[1] Success in this field is built not on a single "magic" protocol, but on a solid understanding of the underlying catalytic cycle and the specific role played by each component. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous experimental technique—particularly with respect to maintaining an inert atmosphere—researchers can reliably construct complex molecules and accelerate the pace of innovation in medicine and materials science.
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Application Notes and Protocols for the Development of Novel Antituberculosis Agents: Imidazo[1,2-a]Pyridine Analogs
Introduction: A Renewed Assault on an Ancient Foe
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, claiming over a million lives annually.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current therapeutic regimens, creating an urgent need for novel antitubercular agents with new mechanisms of action.[3][4]
In the landscape of TB drug discovery, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a "privileged structure" due to its potent and selective activity against Mtb.[1][4][5] This class of compounds has yielded promising candidates, including Telacebec (Q203), which is currently in clinical development.[6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, screening, and characterization of novel imidazo[1,2-a]pyridine analogs as potential next-generation antituberculosis agents.
Mechanism of Action: Targeting the Engine of M. tuberculosis
The primary mechanism of action for many potent imidazo[1,2-a]pyridine analogs is the inhibition of the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[8][9][10] Specifically, these compounds target the QcrB subunit of this complex, disrupting the oxidative phosphorylation pathway and leading to a rapid depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[8][9][11] This targeted inhibition of cellular respiration is a validated strategy for combating both replicating and non-replicating Mtb.[1][5]
Telacebec (Q203), a leading IPA candidate, has been shown to be a potent inhibitor of the cytochrome bc1 complex, with a 50% inhibitory concentration (MIC50) of 2.7 nM in culture broth and 0.28 nM inside macrophages. Its high specificity for the mycobacterial cytochrome bc1 complex contributes to its favorable safety profile.[12]
Caption: Inhibition of Mtb's respiratory chain by imidazo[1,2-a]pyridines.
Drug Discovery Workflow: A Roadmap to Novel Agents
The development of new imidazo[1,2-a]pyridine-based antitubercular agents follows a structured workflow, from initial synthesis to preclinical evaluation. This process is designed to identify compounds with high potency, selectivity, and favorable pharmacokinetic properties.
Caption: Workflow for developing imidazo[1,2-a]pyridine antitubercular agents.
Protocols and Methodologies
Part 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Analogs
This protocol describes a general and robust method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, a key class of antitubercular agents.[8][13]
Step 1: Synthesis of Imidazo[1,2-a]pyridine Core
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1 mmol), an appropriately substituted phenacyl bromide (1 mmol), and a catalytic amount of copper silicate (10 mol%) in ethanol (5 mL).[13]
-
Reflux: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.[13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst. Pour the filtrate over crushed ice to precipitate the solid product.[13]
-
Purification: Collect the crude product by filtration and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Step 2: Hydrolysis of the Ester
-
Reaction Setup: Dissolve the synthesized imidazo[1,2-a]pyridine ester from Step 1 in a mixture of ethanol and an aqueous solution of lithium hydroxide (LiOH).
-
Stirring: Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification: Carefully acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated imidazo[1,2-a]pyridine-3-carboxylic acid by filtration, wash with water, and dry.
Step 3: Amide Coupling
-
Reaction Setup: To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid from Step 2 in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), and the desired amine.[8]
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the final imidazo[1,2-a]pyridine-3-carboxamide analog.[8]
Part 2: In Vitro Antitubercular Activity Screening
Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1][3][14]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Test compounds and control drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final concentration range should be sufficient to determine the MIC.[15]
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).[14] Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard and then dilute 1:20 to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[14][16]
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compounds.[14] Include drug-free wells as growth controls and wells with media only as sterility controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[14]
-
Alamar Blue Addition: After incubation, add 30 µL of Alamar Blue reagent to each well.[14]
-
Second Incubation: Re-incubate the plates for 24 hours.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[15][17]
Table 1: Hypothetical In Vitro Activity of Imidazo[1,2-a]pyridine Analogs
| Compound | MIC against Mtb H37Rv (µg/mL)[18] | CC50 against Vero Cells (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| IPA-1 | 0.8 | >128 | >160 |
| IPA-2 | 0.4 | >128 | >320 |
| IPA-6 | 0.05 | >128 | >2560 |
| Isoniazid | 0.05 | >100 | >2000 |
| Ethambutol | 6.25 | >100 | >16 |
Part 3: Cytotoxicity Assessment
Protocol: MTT Assay against Vero Cells
This assay assesses the toxicity of the compounds to mammalian cells, which is crucial for determining their selectivity.[19]
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[20]
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[15]
Part 4: In Vivo Efficacy Evaluation
Protocol: Murine Model of Chronic Tuberculosis Infection
This protocol outlines a standard method for evaluating the in vivo efficacy of promising antitubercular compounds in a mouse model.[2][18]
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)[18]
-
M. tuberculosis H37Rv or Erdman strain[18]
-
Aerosol exposure system (e.g., Glas-Col)
-
Test compounds and control drugs formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)[18]
-
Middlebrook 7H11 agar plates
Procedure:
-
Aerosol Infection: Infect mice with a low dose of M. tuberculosis (50-100 CFU/lung) using a calibrated aerosol exposure system.[18][21]
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks.[16]
-
Treatment: Randomly assign mice to treatment groups (vehicle control, test compound at various doses, and positive control like isoniazid/rifampicin). Administer the treatments daily, 5 days a week, via oral gavage for 4-8 weeks.[18]
-
Endpoint Analysis: At the end of the treatment period, humanely euthanize the mice and aseptically remove the lungs and spleens.
-
CFU Enumeration: Homogenize the organs in PBS and plate serial dilutions onto 7H11 agar.[21] Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Data Analysis: The efficacy of the treatment is determined by the reduction in the log10 CFU in the lungs and spleens of treated mice compared to the vehicle control group.
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU in Lungs ± SD | Mean Log10 CFU in Spleen ± SD |
| Vehicle Control | - | 6.5 ± 0.3 | 4.8 ± 0.4 |
| Isoniazid | 25 | 4.2 ± 0.2 | 2.5 ± 0.3 |
| IPA-6 | 25 | 4.5 ± 0.3 | 2.8 ± 0.4 |
| IPA-6 | 50 | 3.8 ± 0.2 | 2.1 ± 0.2 |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel antituberculosis agents. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of new analogs. By systematically applying these methodologies, researchers can identify and optimize potent inhibitors of M. tuberculosis with the potential to contribute to shorter, safer, and more effective treatment regimens for this devastating disease. Future efforts should focus on exploring further structure-activity relationships, optimizing pharmacokinetic properties, and investigating combination therapies to combat the emergence of drug resistance.
References
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 394-414. [Link]
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Lanoix, J. P., & Lenaerts, A. J. (2015). Mouse model for efficacy testing of antituberculosis agents via intrapulmonary delivery. Antimicrobial agents and chemotherapy, 59(7), 4332-4334. [Link]
-
Collins, L. A., & Franzblau, S. G. (2015). Microplate Alamar Blue assay (MABA) and low oxygen recovery assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology (Clifton, N.J.), 1285, 281–292. [Link]
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Qurient. (n.d.). Telacebec (Q203). [Link]
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Parish, T., & Cynamon, M. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PloS one, 14(1), e0205479. [Link]
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Singh, S., Kumar, P., & Singh, R. (2014). Whole-cell screening-based identification of inhibitors against the intraphagosomal survival of Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 58(12), 7433–7440. [Link]
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Moraski, G. C., Markley, L. D., Cramer, J. W., Hipskind, P. A., & Miller, M. J. (2013). Advancement of imidazo[1,2-a]pyridines with improved pharmacokinetics and nM activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 4(11), 1112–1116. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2570. [Link]
-
Kumar, D., & Singh, A. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC advances, 11(38), 23337–23350. [Link]
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Martin, A., & Camacho, M. (2011). Rapid screening of inhibitors of Mycobacterium tuberculosis growth using tetrazolium salts. Methods in molecular biology (Clifton, N.J.), 731, 227–235. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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ResearchGate. (2025). Telacebec (Q203), a New Antituberculosis Agent. [Link]
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Farnia, P., Masjedi, M. R., & Velayati, A. A. (2008). Inter- and intra-assay reproducibility of microplate Alamar blue assay results for isoniazid, rifampicin, ethambutol, streptomycin, ciprofloxacin, and capreomycin drug susceptibility testing of Mycobacterium tuberculosis. Journal of clinical microbiology, 46(12), 4023–4027. [Link]
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Al-Tel, T. H. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules (Basel, Switzerland), 9(10), 868–876. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(3), 394–414. [Link]
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Qurient. (n.d.). Telacebec (Q203). [Link]
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Drugs of the Future. (2021). Telacebec. [Link]
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Jampilek, J. (2021). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 70(3), 107–118. [Link]
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Working Group for New TB Drugs. (n.d.). Telacebec (Q203). [Link]
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Deshpande, D., Srivastava, S., & Nuermberger, E. L. (2021). Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model. Antimicrobial agents and chemotherapy, 65(10), e0093821. [Link]
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Application Notes & Protocols: Synthesis and Evaluation of Narrow-Spectrum Inhibitors Targeting Sortase A in Streptococcus pneumoniae
Introduction
The escalating threat of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery, moving from broad-spectrum agents to targeted, narrow-spectrum inhibitors. Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and bacteremia, with multidrug-resistant strains posing a significant clinical challenge.[1][2] This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and in vivo validation of narrow-spectrum inhibitors targeting Sortase A (SrtA), a key virulence factor in S. pneumoniae.[3] SrtA is a membrane-associated transpeptidase responsible for anchoring surface proteins, crucial for adhesion, biofilm formation, and immune evasion, to the cell wall.[3] As SrtA is non-essential for bacterial viability but critical for pathogenesis, its inhibition represents an attractive anti-virulence strategy with a potentially lower propensity for resistance development.[4]
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. It offers detailed protocols and the scientific rationale behind the experimental design, from the chemical synthesis of a representative inhibitor class to preclinical efficacy assessment.
Target Rationale: Sortase A as a Narrow-Spectrum Target
Sortase A enzymes are conserved across many Gram-positive bacteria and play a pivotal role in their ability to cause disease. In S. pneumoniae, SrtA recognizes and cleaves a conserved LPXTG motif within the sorting signal of surface proteins, subsequently anchoring them to the peptidoglycan cell wall.[3] This process is integral to the display of virulence factors that mediate host-pathogen interactions. The inhibition of SrtA disrupts the covalent attachment of these surface proteins, effectively "disarming" the bacterium and rendering it more susceptible to host immune clearance. The absence of SrtA homologs in mammalian cells further enhances its appeal as a selective drug target.[2]
Experimental Workflow Overview
The development of a novel SrtA inhibitor follows a structured pipeline, from initial synthesis to preclinical validation. This guide will detail the key stages of this process.
Figure 1: Overall workflow for the synthesis and evaluation of S. pneumoniae Sortase A inhibitors.
PART 1: Synthesis of a Benzisothiazolone-Based Sortase A Inhibitor
Benzisothiazolinones have been identified as a promising class of SrtA inhibitors.[2][4] The following is a representative, generalized protocol for the synthesis of an N-aryl benzisothiazolinone derivative.
Protocol 1: Synthesis of an N-Aryl Benzisothiazolinone
Objective: To synthesize a representative benzisothiazolone-based inhibitor of S. pneumoniae SrtA.
Materials:
-
2-Chlorobenzaldehyde
-
Sodium hydrosulfide (NaSH)
-
Substituted aniline
-
N-Chlorosuccinimide (NCS)
-
Triethylamine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 2-mercaptobenzaldehyde:
-
Dissolve 2-chlorobenzaldehyde in DMF.
-
Slowly add an aqueous solution of sodium hydrosulfide at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Acidify the reaction mixture with HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-mercaptobenzaldehyde.
-
-
Formation of the Schiff Base:
-
Dissolve 2-mercaptobenzaldehyde and a substituted aniline in ethanol.
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration.
-
-
Oxidative Cyclization to form the Benzisothiazole Ring:
-
Suspend the Schiff base in DCM.
-
Add N-Chlorosuccinimide (NCS) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final N-aryl benzisothiazolinone product.
-
Self-Validation:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the purity of the compound using HPLC analysis.
PART 2: In Vitro Characterization
Protocol 2: Sortase A Inhibition Assay (FRET-based)
Objective: To determine the inhibitory activity of the synthesized compound against S. pneumoniae SrtA using a Förster Resonance Energy Transfer (FRET) assay.
Figure 2: Principle of the FRET-based Sortase A inhibition assay.
Materials:
-
Recombinant S. pneumoniae Sortase A (purified)
-
FRET substrate (e.g., Dabcyl-LPETG-Edans)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)
-
Synthesized inhibitor compound
-
DMSO (for compound dissolution)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the FRET substrate in assay buffer.
-
Prepare a stock solution of the inhibitor compound in DMSO.
-
Prepare serial dilutions of the inhibitor compound in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or DMSO for control)
-
Recombinant Sortase A enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm for Edans) over time (e.g., every minute for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation:
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Ensure the reaction is in the linear range.
-
The Z'-factor for the assay should be ≥ 0.5 for high-throughput screening.[5]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of the inhibitor required to inhibit the visible growth of S. pneumoniae.
Materials:
-
S. pneumoniae strain (e.g., ATCC 49619)
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 3-5% lysed horse blood
-
Synthesized inhibitor compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture S. pneumoniae on a blood agar plate overnight at 37°C in a 5% CO₂ atmosphere.
-
Prepare a bacterial suspension in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform two-fold serial dilutions of the inhibitor compound in CAMHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 20-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Self-Validation:
-
Use a reference antibiotic with a known MIC against the test strain as a quality control.
-
Ensure the positive control shows robust growth and the negative control remains clear.
Protocol 4: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the inhibitor compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compound in culture medium.
-
Replace the old medium with the medium containing the compound dilutions.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Self-Validation:
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
The selectivity index (SI) can be calculated as CC₅₀ / MIC. A higher SI indicates greater selectivity for the bacterial target.
Table 1: Hypothetical In Vitro Activity Data
| Compound | SrtA IC₅₀ (µM) | S. pneumoniae MIC (µg/mL) | A549 CC₅₀ (µM) | Selectivity Index (SI) |
| Inhibitor-X | 15.2 | 8 | >100 | >12.5 |
| Control Drug | N/A | 0.5 | 50 | 100 |
PART 3: In Vivo Efficacy Assessment
Protocol 5: Murine Model of Pneumococcal Pneumonia
Objective: To evaluate the in vivo efficacy of the lead inhibitor compound in a mouse model of S. pneumoniae lung infection.
Figure 3: Experimental design for the in vivo efficacy study.
Materials:
-
6-8 week old female BALB/c mice
-
S. pneumoniae strain (e.g., TIGR4)
-
Lead inhibitor compound
-
Vehicle control (e.g., saline with 5% DMSO)
-
Positive control antibiotic (e.g., ceftriaxone)[1]
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
Procedure:
-
Acclimatization and Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a fresh culture of S. pneumoniae and dilute to the desired concentration in sterile saline (e.g., 1 x 10⁷ CFU/50 µL).
-
-
Infection:
-
Lightly anesthetize the mice with isoflurane.
-
Administer the bacterial suspension intranasally (e.g., 50 µL per mouse).[3]
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 18 hours), randomize the mice into treatment groups.
-
Administer the lead inhibitor, vehicle control, or positive control antibiotic via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
-
Endpoint Analysis:
-
Survival: Monitor the mice daily for a set period (e.g., 7 days) and record survival.
-
Bacterial Load: At a specific time point (e.g., 24 or 48 hours post-treatment), euthanize a subset of mice from each group. Harvest the lungs and spleen, homogenize the tissues, and perform serial dilutions for CFU plating to determine the bacterial burden.
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
-
Self-Validation:
-
The vehicle control group should exhibit signs of infection and a high bacterial load.
-
The positive control antibiotic group should show a significant reduction in bacterial load and improved survival.
-
All procedures must be performed in accordance with approved animal care and use protocols.
Conclusion
This guide outlines a systematic approach for the synthesis and evaluation of narrow-spectrum inhibitors targeting Sortase A in Streptococcus pneumoniae. By following these detailed protocols, researchers can effectively identify and characterize novel anti-virulence agents. The emphasis on a narrow-spectrum approach holds the promise of more targeted and sustainable therapies in the fight against antibiotic-resistant pathogens.
References
-
Moine, P., Vallée, E., Azoulay-Dupuis, E., Bourget, P., Bédos, J. P., Bauchet, J., & Pocidalo, J. J. (1994). In vivo efficacy of a broad-spectrum cephalosporin, ceftriaxone, against penicillin-susceptible and -resistant strains of Streptococcus pneumoniae in a mouse pneumonia model. Antimicrobial Agents and Chemotherapy, 38(9), 1953–1958. [Link]
-
Ju, M. K., Park, S., Kim, M., & Lee, J. Y. (2017). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. Molecules, 22(11), 1839. [Link]
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Functionalization of the imidazo[1,2-a]pyridine scaffold
An Application Guide to the Functionalization of the Imidazo[1,2-a]pyridine Scaffold
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention from medicinal and materials chemists alike.[1] This scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules and marketed pharmaceuticals.[2][3][4] Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (an osteoporosis treatment), which underscore the therapeutic versatility of this heterocyclic system.[2][5]
The unique electronic architecture of the imidazo[1,2-a]pyridine ring system dictates its reactivity. The imidazole moiety is electron-rich, rendering the C3 position particularly nucleophilic and susceptible to electrophilic attack.[6] While C3 is the most kinetically favored site for functionalization, recent advancements in synthetic methodology have enabled the selective modification of nearly every other position on the scaffold, including C2, C5, C6, C7, and C8, primarily through C-H activation strategies.[7][8] This guide provides an in-depth overview of key functionalization strategies, complete with mechanistic insights and detailed experimental protocols for researchers in drug discovery and organic synthesis.
Strategic Functionalization: Methods and Protocols
The ability to strategically introduce a diverse range of functional groups onto the imidazo[1,2-a]pyridine core is paramount for tuning its physicochemical properties, biological activity, and pharmacokinetic profile. This section details three cornerstone strategies: regioselective halogenation as a gateway to cross-coupling, palladium-catalyzed cross-coupling for building complexity, and the increasingly important atom-economical direct C-H functionalization.
Strategy 1: Regioselective C3-Halogenation: Installing a Versatile Handle
Halogenated imidazo[1,2-a]pyridines, particularly at the C3 position, are indispensable intermediates. The carbon-halogen bond serves as a versatile synthetic handle for introducing further complexity via transition-metal-catalyzed cross-coupling reactions.[9][10][11] Modern protocols have shifted towards transition-metal-free conditions, which offer advantages in terms of cost, operational simplicity, and reduced metal contamination in the final products.
Causality Behind the Method
The protocol described below utilizes sodium bromite (NaBrO₂) in the presence of acetic acid.[10] This system facilitates an electrophilic substitution reaction. Acetic acid protonates the imidazo[1,2-a]pyridine, activating it towards substitution, while also reacting with the sodium bromite to generate the active electrophilic bromine species in situ. The high electron density at the C3 position directs the regioselective attack, leading to the desired 3-bromoimidazo[1,2-a]pyridine.[10][11]
Experimental Protocol: Transition-Metal-Free C3-Bromination
-
Step 1: Reaction Setup To a 25 mL round-bottom flask, add the starting imidazo[1,2-a]pyridine (1.0 mmol), sodium bromite (NaBrO₂, 1.5 mmol), and dimethylformamide (DMF, 5 mL).
-
Step 2: Reaction Execution Add acetic acid (AcOH, 2.0 mmol) to the mixture. Stir the reaction at 60 °C for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Step 4: Isolation Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-bromoimidazo[1,2-a]pyridine derivative.
Data Presentation: Scope of C3-Halogenation
The following table summarizes the results for the transition-metal-free halogenation of various substituted imidazo[1,2-a]pyridines.[10]
| Entry | R¹ (at C2) | R² (on Pyridine Ring) | Halogen Source | Product | Yield (%) |
| 1 | H | 6-CH₃ | NaClO₂ | 3-chloro | 92 |
| 2 | H | 7-CH₃ | NaClO₂ | 3-chloro | 89 |
| 3 | Ph | H | NaClO₂ | 3-chloro | 81 |
| 4 | H | 6-CH₃ | NaBrO₂ | 3-bromo | 88 |
| 5 | H | 7-CH₃ | NaBrO₂ | 3-bromo | 85 |
| 6 | Ph | H | NaBrO₂ | 3-bromo | 78 |
Data adapted from Li, J. et al., RSC Advances, 2018.[10]
Workflow Diagram: Halogenation and Subsequent Functionalization
Caption: Workflow for C3-halogenation and subsequent cross-coupling.
Strategy 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling
The introduction of aryl and heteroaryl moieties is a cornerstone of medicinal chemistry for modulating biological activity. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming C-C bonds, pairing a 3-haloimidazo[1,2-a]pyridine with a boronic acid or ester.[6][12]
Causality Behind the Method
The reaction proceeds via a palladium catalytic cycle.[6]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloimidazo[1,2-a]pyridine, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 3-aryl product and regenerating the Pd(0) catalyst. The choice of base and solvent is critical for efficient transmetalation and overall reaction success.[6]
Experimental Protocol: C3-Arylation of 3-Iodoimidazo[1,2-a]pyridine
-
Step 1: Reagent Preparation In a reaction tube, dissolve the 3-iodoimidazo[1,2-a]pyridine (0.5 mmol), the corresponding boronic acid (0.75 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%) in a mixture of toluene (4 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2 mL).
-
Step 2: Reaction Execution Seal the tube and heat the mixture at 75 °C for 12-48 hours. Monitor the reaction's progress by TLC.
-
Step 3: Work-up and Purification After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Step 4: Isolation Purify the residue by flash chromatography on silica gel to yield the 3-aryl-imidazo[1,2-a]pyridine.
Data Presentation: Scope of Suzuki-Miyaura Coupling
The following table demonstrates the versatility of the Suzuki-Miyaura reaction with various boronic acids.[6]
| Entry | 3-Iodo-Imidazo[1,2-a]pyridine | Boronic Acid | Product | Yield (%) |
| 1 | 2-Ph-3-iodo | Phenylboronic acid | 2,3-diphenyl | 85 |
| 2 | 2-Ph-3-iodo | 4-Methoxyphenylboronic acid | 2-Ph-3-(4-MeO-Ph) | 88 |
| 3 | 2-Me-3-iodo | Phenylboronic acid | 2-Me-3-phenyl | 75 |
| 4 | 2-Me-3-iodo | 2-Thienylboronic acid | 2-Me-3-(2-thienyl) | 60 |
Data adapted from Buissière, A. et al., J. Org. Chem., 2001.[6]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Strategy 3: Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy, as it circumvents the need for pre-functionalized substrates (like halides), thereby reducing step counts and waste.[8][13] This approach can be achieved through various means, including transition-metal catalysis, metal-free multicomponent reactions, and photoredox catalysis.
3a. C3-Alkylation via Three-Component Aza-Friedel–Crafts Reaction
This method allows for the one-pot synthesis of C3-alkylated imidazo[1,2-a]pyridines from three readily available components: an imidazo[1,2-a]pyridine, an aldehyde, and an amine.[14]
The reaction is typically catalyzed by a Lewis acid, such as Y(OTf)₃.[14] The catalyst activates the aldehyde, facilitating its condensation with the amine to form an iminium ion intermediate. This electrophilic iminium ion is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine in a classic aza-Friedel–Crafts reaction. A final proton elimination step yields the C3-alkylated product.[14]
-
Step 1: Reaction Setup In an oven-dried vial, combine the imidazo[1,2-a]pyridine (0.2 mmol), aromatic aldehyde (0.3 mmol), a cyclic amine (e.g., morpholine, 0.4 mmol), and Yttrium(III) triflate [Y(OTf)₃] (0.04 mmol, 20 mol%) in toluene (1.0 mL).
-
Step 2: Reaction Execution Seal the vial and stir the mixture at 110 °C for 12 hours.
-
Step 3: Work-up and Purification After cooling, quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Step 4: Isolation Purify the crude product by column chromatography on silica gel to afford the desired C3-alkylated imidazo[1,2-a]pyridine.
Caption: Mechanism for the three-component C3-alkylation.
3b. Visible-Light-Induced C3-Functionalization
Photoredox catalysis utilizes visible light to drive chemical reactions under exceptionally mild conditions, aligning with the principles of green chemistry.[13] This strategy is highly effective for the C-H functionalization of imidazo[1,2-a]pyridines via radical pathways.[13]
The general mechanism involves a photocatalyst (e.g., Eosin Y, Rose Bengal) that, upon absorbing visible light, enters an excited state.[13] This excited photocatalyst can then engage in a single electron transfer (SET) with a radical precursor. This generates a reactive radical species which adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. A subsequent oxidation and deprotonation sequence furnishes the functionalized product and regenerates the photocatalyst for the next cycle.[13] This method allows for a wide range of functionalizations, including arylation, sulfenylation, formylation, and perfluoroalkylation.[13]
-
Step 1: Reaction Setup In a Schlenk tube, add the imidazo[1,2-a]pyridine (0.2 mmol), a thiol (0.3 mmol), Rose Bengal (1 mol%), and acetonitrile (2 mL).
-
Step 2: Reaction Execution Seal the tube and sparge the solution with oxygen for 5 minutes. Place the reaction vessel approximately 5 cm from a blue LED lamp and stir at room temperature for 12 hours.
-
Step 3: Work-up and Purification Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Step 4: Isolation Purify the residue directly by column chromatography on silica gel to obtain the C3-sulfenylated product.
Caption: General mechanism for visible-light photoredox C-H functionalization.
Application in Drug Synthesis: A Case Study of Zolpidem
The practical utility of these functionalization strategies is exemplified in the synthesis of marketed drugs. Zolpidem, a widely prescribed sedative, features a 2-aryl-3-acetamido-imidazo[1,2-a]pyridine core. Many synthetic routes leverage the inherent reactivity of the scaffold. One efficient approach is a one-pot, copper-catalyzed three-component reaction between a 2-aminopyridine, a terminal alkyne, and an N-substituted formamide, which constructs the functionalized core in a single step.[15] This highlights how understanding the fundamental principles of imidazo[1,2-a]pyridine reactivity can lead to elegant and efficient syntheses of complex, high-value molecules.[16][17][18]
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for innovation in synthetic and medicinal chemistry. The methods outlined in this guide—from classical halogenation/cross-coupling sequences to modern C-H functionalization and photoredox catalysis—provide researchers with a robust toolkit for generating molecular diversity. Future developments will likely focus on enhancing regioselectivity for less accessible positions (e.g., C5, C6, C8), developing enantioselective functionalizations, and integrating these synthetic workflows into automated and flow chemistry platforms to accelerate the drug discovery process.[16][18]
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Laboratory procedures for synthesizing carboxamide derivatives
The reaction of an ester with an amine, known as aminolysis, can produce an amide and an alcohol byproduct. [18]This reaction is generally less favorable than using acyl chlorides because alkoxides are poorer leaving groups than halides. [7][19]Consequently, forcing conditions such as high temperatures are often required. [15][19]However, recent advances have shown that catalysts or microwave irradiation can facilitate this transformation under milder conditions. [20][21]
Product Characterization
Once the crude product is purified, its identity and purity must be confirmed. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic amide N-H proton, which typically appears as a broad singlet between δ 5-9 ppm. The chemical shift is highly dependent on the solvent and concentration. * ¹³C NMR: The amide carbonyl carbon signal appears in the range of δ 160-180 ppm. [13]* Infrared (IR) Spectroscopy:
-
A strong C=O (carbonyl) stretching band is observed between 1630-1690 cm⁻¹.
-
For primary and secondary amides, N-H stretching bands appear between 3100-3500 cm⁻¹. Primary amides (-NH₂) show two bands, while secondary amides (-NHR) show one. [14]* Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized amide. [13]
-
Safety and Handling Precautions
-
Acyl Chlorides: Are corrosive and react violently with water and other nucleophiles. They are lachrymatory and must be handled in a well-ventilated fume hood.
-
Coupling Reagents: Many coupling reagents are sensitizers or irritants. Always consult the Safety Data Sheet (SDS) before use. [15]* Byproducts: Be aware of hazardous byproducts. For example, the use of the BOP reagent generates HMPA, a known carcinogen, necessitating stringent safety protocols and careful purification. [16]* General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a fume hood.
References
-
the preparation of amides - Chemguide. (n.d.). Retrieved from [Link]
-
Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Gunanathan, C., & Milstein, D. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society, 133(5), 1426–1429. [Link]
-
Gallou, F., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega, 5(32), 20557–20564. [Link]
-
Formation of Amides From Esters - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Olsen, C. A. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(5), 1403–1407. [Link]
-
Wang, D., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9030–9039. [Link]
-
Whiting, A. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Retrieved from [Link]
-
Perreux, L., et al. (2009). SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. Synthetic Communications, 33(14), 2467–2472. [Link]
-
Carboxylic acid and amine = amide? : r/Mcat - Reddit. (2023, December 22). Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]
-
Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry, 21(13), 2779–2784. [Link]
- US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents. (n.d.).
-
An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of Amides - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Ugwu, D. I., et al. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. PloS one, 12(9), e0184474. [Link]
-
Amide handling precautions? - Sciencemadness Discussion Board. (2014, August 14). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025, June 19). NIH. Retrieved from [Link]
-
Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. (2022, January 18). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]
-
Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (n.d.). JOCPR. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28). Retrieved from [Link]
-
Amide formation from carboxylic acid derivatives. (video). Khan Academy. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis Characterization and Antimicrobial Activities of Some Novel Carboxamides derived from Napthofurans and 1,2,4-Triazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022, April 29). Retrieved from [Link]
-
Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Studies of New Carboxamide Derivatives of Dapsone. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Amides Safety Data Sheet: Comprehensive Guide to Concentrations. (n.d.). diplomata comercial. Retrieved from [Link]
-
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025, March 28). MalariaWorld. Retrieved from [Link]
Sources
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
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- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Khan Academy [khanacademy.org]
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- 14. researchgate.net [researchgate.net]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Rab Geranylgeranyl Transferase Inhibitors
Introduction: Targeting the Rab Prenylation Pathway
The Rab family of small GTPases represents the largest branch of the Ras superfamily, functioning as master regulators of intracellular membrane trafficking. Their activity is essential for a multitude of cellular processes, including vesicle formation, transport, and fusion. The proper localization and function of Rab proteins are critically dependent on a post-translational modification known as prenylation, specifically the attachment of one or two 20-carbon geranylgeranyl isoprenoid lipids to cysteine residues at their C-terminus. This modification is catalyzed by Rab geranylgeranyl transferase (RabGGTase or GGTase-II).
The Rab prenylation process is a multi-step enzymatic reaction. Initially, a newly synthesized, unprenylated Rab protein is recognized and bound by the Rab Escort Protein (REP). The REP-Rab complex then serves as the substrate for RabGGTase, which transfers geranylgeranyl groups from geranylgeranyl pyrophosphate (GGPP) to the Rab protein. Following prenylation, REP escorts the lipid-anchored Rab to its specific cellular membrane, where it can engage with its downstream effectors.
Dysregulation of Rab protein function has been implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and infectious diseases. The overexpression of RabGGTase subunits has been observed in several tumor tissues, and the inhibition of RabGGTase has been shown to induce apoptosis in cancer cell lines, making it an attractive target for therapeutic intervention.[1] The development of potent and selective RabGGTase inhibitors, therefore, holds significant promise for novel drug discovery programs.[2]
This guide provides a comprehensive overview of the key methodologies and protocols for the discovery and characterization of RabGGTase inhibitors, intended for researchers, scientists, and drug development professionals.
The Mechanism of Rab Geranylgeranylation: A Unique Enzymatic Process
The catalytic cycle of RabGGTase is distinct from other prenyltransferases, such as farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). While FTase and GGTase-I recognize a C-terminal "CAAX" motif on their substrate proteins, RabGGTase does not rely on a simple consensus sequence. Instead, it recognizes the REP-Rab complex, with REP playing a crucial role in substrate delivery.[3][4] This unique mechanism offers opportunities for the development of highly selective inhibitors that do not affect other essential prenylation pathways.
dot
Caption: The Rab Geranylgeranylation Pathway and Point of Inhibition.
Experimental Protocols for RabGGTase Inhibitor Development
The development of RabGGTase inhibitors requires a multi-tiered screening approach, beginning with in vitro biochemical assays to identify direct enzyme inhibitors, followed by cell-based assays to assess cellular potency and downstream effects.
Protocol 1: In Vitro RabGGTase Activity Assay (Radioactive Filter Binding)
This protocol describes a classic and robust method for measuring the enzymatic activity of RabGGTase by quantifying the incorporation of a radiolabeled geranylgeranyl group ([³H]GGPP) into a Rab substrate protein.[5][6]
Principle: The assay measures the transfer of [³H]geranylgeranyl from [³H]GGPP to a recombinant Rab protein, catalyzed by RabGGTase in the presence of REP. The resulting radiolabeled Rab protein is separated from the unincorporated [³H]GGPP by filtration through a nitrocellulose membrane, which binds proteins but allows small molecules to pass through. The radioactivity retained on the filter is then quantified by scintillation counting.
Materials:
-
Recombinant human RabGGTase (catalytic dimer)[1]
-
Recombinant human REP-1[1]
-
Recombinant human Rab protein substrate (e.g., Rab7)[6]
-
[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Nitrocellulose filter membranes (0.45 µm)
-
Filter apparatus (e.g., dot blot or vacuum manifold)
-
Wash Buffer: Assay Buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing Assay Buffer, RabGGTase (e.g., 50 nM final concentration), REP-1 (e.g., 1 µM final concentration), and Rab7 (e.g., 5 µM final concentration).
-
In a 96-well plate, add 2 µL of test compound dilutions or DMSO (for control).
-
Add 48 µL of the master mix to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a solution of [³H]GGPP in Assay Buffer (e.g., to a final concentration of 0.5 µM).
-
Add 50 µL of the [³H]GGPP solution to each well to start the reaction. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Filtration:
-
Pre-soak the nitrocellulose filter membrane in Wash Buffer.
-
Assemble the filter apparatus.
-
Stop the reaction by adding 100 µL of ice-cold Wash Buffer to each well.
-
Transfer the contents of each well to the filter apparatus under vacuum.
-
Wash each well on the filter with 3 x 200 µL of ice-cold Wash Buffer to remove unincorporated [³H]GGPP.
-
-
Quantification:
-
Disassemble the filter apparatus and allow the membrane to air dry.
-
Cut out the individual filter spots corresponding to each well.
-
Place each filter spot in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Self-Validation and Causality:
-
Positive Control: A reaction with no inhibitor (DMSO only) should show high levels of radioactivity, representing maximal enzyme activity.
-
Negative Control: A reaction without RabGGTase or without the Rab substrate should result in background levels of radioactivity.
-
Linearity: Ensure the reaction time and enzyme concentration are within the linear range of product formation. This can be verified by running a time-course experiment.
dot
Caption: Workflow for the In Vitro Radioactive Filter Binding Assay.
Protocol 2: Cell-Based Assay for Rab Prenylation (Western Blot)
This protocol assesses the ability of a compound to inhibit RabGGTase within a cellular context by detecting the accumulation of unprenylated Rab proteins.[3]
Principle: Inhibition of RabGGTase in cells prevents the attachment of the geranylgeranyl lipid anchor to Rab proteins. Unprenylated Rab proteins have a slightly higher molecular weight and a different conformation compared to their prenylated counterparts, leading to a characteristic mobility shift (slower migration) on SDS-PAGE. This shift can be detected by Western blotting using an antibody specific to the Rab protein of interest.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, Panc-1)[2]
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Test compounds dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system (e.g., PVDF membranes)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against a specific Rab protein (e.g., anti-Rab11A)[3]
-
Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO (vehicle control) for 24-48 hours. The optimal treatment time should be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
Add Laemmli sample buffer to each lysate and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Rab antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with the loading control antibody.
-
Data Analysis:
-
Visually inspect the Western blot for the appearance of a slower-migrating band corresponding to the unprenylated Rab protein in the inhibitor-treated samples.
-
Quantify the band intensities of both the prenylated and unprenylated forms of the Rab protein.
-
Calculate the percentage of unprenylated Rab protein for each inhibitor concentration.
-
Determine the EC₅₀ (effective concentration) for the induction of unprenylated Rab protein.
Self-Validation and Causality:
-
Positive Control: A known RabGGTase inhibitor should induce the appearance of the unprenylated Rab band.
-
Negative Control: The vehicle control (DMSO) should only show the faster-migrating, prenylated Rab band.
-
Loading Control: Probing for a housekeeping protein like β-actin or GAPDH ensures equal protein loading across all lanes.
Data Presentation and Interpretation
Quantitative data from inhibitor studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro and Cellular Potency of Exemplary RabGGTase Inhibitors
| Compound | RabGGTase IC₅₀ (nM) | FTase IC₅₀ (nM) | GGTase-I IC₅₀ (nM) | Cellular EC₅₀ (µM) (Unprenylated Rab) | Cell Viability IC₅₀ (µM) (HeLa) |
| Inhibitor A | 50 | >10,000 | >10,000 | 1.2 | 2.5 |
| Inhibitor B | 250 | 5,000 | >10,000 | 5.8 | 10.2 |
| Inhibitor C | 1200 | >10,000 | 8,000 | >20 | >50 |
Data are representative and for illustrative purposes only.
Interpretation:
-
Selectivity: A potent RabGGTase inhibitor should exhibit a significantly higher IC₅₀ value for FTase and GGTase-I, indicating selectivity.
-
Cellular Potency: The cellular EC₅₀ for the accumulation of unprenylated Rab should correlate with the in vitro IC₅₀, although differences can arise due to factors like cell permeability and metabolism.
-
Cytotoxicity: The cell viability IC₅₀ provides a measure of the compound's overall toxicity to the cells. Ideally, the concentration required to inhibit Rab prenylation is lower than the concentration that causes general cytotoxicity.
Conclusion and Future Directions
The protocols and guidelines presented here provide a robust framework for the identification and characterization of novel RabGGTase inhibitors. The unique mechanism of RabGGTase offers a promising avenue for the development of selective therapeutics for a range of diseases. Future research in this area will likely focus on the development of more sophisticated assays, including high-throughput, non-radioactive formats, and the use of more complex cellular and in vivo models to further validate the therapeutic potential of RabGGTase inhibitors.
References
- Alexandrov, K., et al. (2002). In vitro assembly, purification, and crystallization of the rab geranylgeranyl transferase:substrate complex. Journal of Structural Biology, 139(3), 225-233.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
- Coxon, F. P., et al. (2001). Identification of a novel phosphonocarboxylate inhibitor of Rab geranylgeranyl transferase that specifically prevents Rab prenylation in osteoclasts and macrophages. Journal of Biological Chemistry, 276(51), 48213-48222.
- Deraeve, C., et al. (2012). Psoromic acid is a selective and covalent Rab-prenylation inhibitor targeting autoinhibited RabGGTase. Journal of the American Chemical Society, 134(17), 7384-7391.
- Guo, Z., et al. (2008). Development of selective RabGGTase inhibitors and crystal structure of a RabGGTase-inhibitor complex.
- Hung, V. S., et al. (2001). Assay for Rab geranylgeranyltransferase using size exclusion chromatography. Analytical Biochemistry, 289(1), 36-42.
- Marchwicka, A., et al. (2022). Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1014-1026.
- Seabra, M. C., et al. (1992). Rab geranylgeranyl transferase. A multisubunit enzyme that prenylates GTP-binding proteins terminating in Cys-X-Cys or Cys-Cys. The Journal of Biological Chemistry, 267(20), 14497-14503.
- Stenmark, H. (2009). Rab GTPases as coordinators of vesicle traffic. Nature Reviews Molecular Cell Biology, 10(8), 513-525.
- Stigter, E. A., et al. (2012). Development of selective, potent RabGGTase inhibitors. Journal of Medicinal Chemistry, 55(19), 8330-8340.
- Watanabe, M., et al. (2008). Inhibitors of protein geranylgeranyltransferase I and Rab geranylgeranyltransferase identified from a library of allenoate-derived compounds. Journal of Biological Chemistry, 283(15), 9571-9579.
Sources
- 1. GGTase-II (RabGGTase), Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to optimize your reaction for higher yield and purity.
The primary synthetic route involves the condensation and subsequent cyclization of 2-amino-5-bromopyridine with an ethyl pyruvate derivative, most commonly ethyl bromopyruvate or ethyl 2-chloro-3-oxobutanoate.[1][2][3] This process, while reliable, has several critical parameters that can significantly impact the outcome.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I optimize the conditions?
Low yield is the most common issue reported for this synthesis. It often stems from suboptimal reaction conditions, impure starting materials, or the formation of side products. Let's break down the critical factors.
Causality: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromopyridine, followed by an intramolecular condensation and dehydration to form the fused imidazole ring.[3][4] Several factors can hinder this process:
-
Insufficient Nucleophilicity: The initial N-alkylation is a crucial S_N2 reaction. The pyridine nitrogen acts as the nucleophile.
-
Side Reactions: The exocyclic amino group can also compete as a nucleophile, leading to undesired intermediates. Additionally, the α-haloketone starting material can undergo self-condensation or decomposition, especially under harsh basic or thermal conditions.
-
Incomplete Cyclization/Dehydration: The final ring-closing step requires the removal of a water molecule. Inefficient dehydration can lead to an accumulation of the acyclic intermediate, which may be lost during workup.
Optimization Strategies:
-
Base Selection: A base is often used to neutralize the HBr or HCl formed during the N-alkylation step, driving the reaction forward. However, a strong base can promote side reactions. Sodium bicarbonate (NaHCO₃) is a commonly used mild base that effectively scavenges the acid without causing significant degradation of the reactants.[1]
-
Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. Ethanol is a frequent choice as it facilitates the dissolution of both the aminopyridine and the pyruvate derivative and is suitable for reflux conditions.[1][2] Anhydrous conditions are recommended to prevent hydrolysis of the ester and to favor the final dehydration step.
-
Temperature and Reaction Time: The reaction is typically performed at reflux in ethanol (around 80°C) for several hours (4-6 h).[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. Pushing the reaction for too long or at too high a temperature can lead to decomposition and the formation of tar-like impurities.
Table 1: Impact of Key Parameters on Reaction Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | None | Low | HBr byproduct protonates the starting material, reducing its nucleophilicity. |
| NaHCO₃ | Optimal | Mild base neutralizes HBr without promoting significant side reactions.[1] | |
| Strong Base (e.g., NaOH, K₂CO₃) | Variable to Low | Can cause hydrolysis of the ester and promote self-condensation of the pyruvate. | |
| Solvent | Ethanol | Optimal | Good solubility for reactants, suitable boiling point for reflux.[1][2] |
| Acetonitrile (ACN) | Good | Can be effective, sometimes used in similar imidazopyridine syntheses.[5] | |
| DMF/DMSO | Use with Caution | Higher boiling points may lead to decomposition if not carefully controlled. | |
| Temperature | Room Temp | Very Low / No Reaction | Insufficient energy to overcome the activation barrier for cyclization. |
| 80°C (Ethanol Reflux) | Optimal | Provides sufficient thermal energy for the reaction to proceed efficiently.[2] | |
| >100°C | Low | Increased potential for reactant/product decomposition and side reactions. |
Q2: I'm observing significant impurity spots on my TLC plate. What are the likely side products?
The presence of multiple spots on TLC is a clear indicator of side reactions or unreacted starting materials.
Common Impurities and Their Origin:
-
Unreacted 2-amino-5-bromopyridine: This is the most common "impurity." It indicates an incomplete reaction. You can visualize it on TLC by co-spotting with your starting material.
-
Hydrolyzed Product (Carboxylic Acid): If there is water in your solvent or if a strong base is used, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid). This will appear as a more polar spot on TLC.
-
Dimerization/Polymerization Products: The α-haloketone can react with itself, or intermediates can polymerize, leading to a complex mixture of high molecular weight species, often seen as baseline material or a streak on the TLC plate.
-
N-Alkylated (Acyclic) Intermediate: The intermediate formed after the initial N-alkylation but before the cyclization may be present. This species is often unstable and may not be easily isolated but can be detected by LC-MS.
Troubleshooting Steps:
-
Confirm Starting Material Purity: Ensure your 2-amino-5-bromopyridine and ethyl bromopyruvate are of high purity before starting.[6][7]
-
Use Anhydrous Solvent: Dry your solvent (e.g., ethanol over molecular sieves) to minimize hydrolysis.
-
Strict Temperature Control: Avoid overheating the reaction mixture.
-
Monitor Reaction Progress: Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
Q3: The purification of the final product is challenging. What is the recommended protocol?
Purification can be difficult due to the similar polarities of the product and certain impurities. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the ethanol solution. If it does, it can be collected by filtration.[2] If not, the solvent should be removed under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any acidic impurities (like the HBr byproduct or the hydrolyzed acid). Follow this with a brine wash to remove residual water.
-
Recrystallization/Trituration: This is a highly effective method for purifying the final product. The crude solid obtained after extraction can be triturated (washed/slurried) with a solvent in which the product has low solubility while impurities are more soluble, such as acetone or a mixture of ethyl acetate and hexanes.[2][8] Recrystallization from a suitable solvent like ethanol can also yield high-purity crystals.[1]
-
Silica Gel Chromatography: If recrystallization or trituration fails to provide a pure product, column chromatography is the next step. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is recommended.
Workflow Diagram: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is a synthesized example based on common literature procedures.[1][2] Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
2-amino-5-bromopyridine (1.0 eq)
-
Ethyl bromopyruvate (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Anhydrous Ethanol (approx. 10 mL per gram of aminopyridine)
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine, sodium bicarbonate, and anhydrous ethanol.
-
Addition of Reagent: Begin stirring the mixture. Slowly add ethyl bromopyruvate to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the 2-amino-5-bromopyridine spot is no longer visible.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from ethanol or by trituration with acetone to afford pure this compound as a solid.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Feng, Y., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
Ben Fguira, O., et al. (2013). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Liu, X., et al. (2019). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Retrieved from [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
-
Feng, Y., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Retrieved from [Link]
-
Zhang, Q., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Organic Synthesis: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). Ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. Retrieved from [Link]
-
C. T., S., & K, S. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]
-
Granda, J. M., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. Retrieved from [Link]
-
Reddy, T. S., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Retrieved from [Link]
-
Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Retrieved from [Link]
- CN104557945A. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Biradar, J. S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]
-
Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-chloroacetoacetate. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ijssst.info [ijssst.info]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate via recrystallization. We will move beyond a simple protocol to address the common challenges and nuanced decisions that arise during the purification of this important heterocyclic building block.
Foundational Principles: Why Recrystallization Works for This Scaffold
This compound is a moderately polar molecule, featuring a polar heterocyclic core and a less polar ethyl ester group. Recrystallization is an ideal purification technique because it exploits differences in solubility between this target compound and potential impurities within a chosen solvent system.[1] The core principle relies on dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Impurities, ideally, either remain dissolved in the cold solvent or are removed beforehand via hot filtration.[2][3]
Core Recrystallization Workflow
The following diagram illustrates the fundamental steps of a single-solvent recrystallization process.
Caption: General workflow for purification by recrystallization.
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound. A mixed-solvent system of ethyl acetate and hexane is often effective for compounds of this type, offering fine control over solubility.[4]
Experimental Parameters
| Parameter | Recommended Value/Solvent | Rationale & Causality |
| Primary Solvent | Ethyl Acetate (EtOAc) | The compound is readily soluble in this moderately polar solvent when hot.[5] |
| Anti-Solvent | n-Hexane | The compound is poorly soluble in this non-polar solvent, which induces crystallization when added to the EtOAc solution.[6] |
| Dissolution Temp. | ~77 °C (Boiling point of EtOAc) | Ensures complete dissolution of the target compound to achieve saturation.[7] |
| Crystallization Temp. | Room Temp., then 0-4 °C | Slow cooling to room temperature promotes large, pure crystal growth; subsequent chilling maximizes yield.[8] |
| Washing Solvent | Cold 1:4 EtOAc/Hexane mixture | Removes residual soluble impurities without significantly dissolving the purified crystals. |
Step-by-Step Methodology
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of ethyl acetate required to dissolve the solid at boiling temperature. Add the solvent in small portions while heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[9] This step is critical to prevent premature crystallization in the funnel.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add n-hexane dropwise to the hot solution until a slight, persistent cloudiness (turbidity) is observed. If too much hexane is added, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of a pure, well-defined crystal lattice.[8] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the product yield.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of a cold ethyl acetate/hexane mixture to rinse away any remaining soluble impurities.[9]
-
Drying: Dry the crystals thoroughly, either air-drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?
A: This is a classic problem that typically points to two main causes: using too much solvent or the formation of a stable supersaturated solution.[10][11]
-
Cause 1: Excessive Solvent: The concentration of your compound is below the saturation point, even at low temperatures.
-
Solution: Gently heat the solution to evaporate a portion of the solvent (preferably using a rotary evaporator for better control).[11] Re-cool the more concentrated solution to attempt crystallization again.
-
-
Cause 2: Supersaturation: The solution contains more dissolved solute than theoretically possible, and crystallization requires an initiation event (nucleation).
-
Solution 1 (Seeding): If you have a pure crystal of the product, add a tiny speck to the solution. This "seed" crystal provides a template for further crystal growth.[8][12]
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal formation to begin.[10][11]
-
Q: The product is "oiling out" as a liquid instead of forming solid crystals. How can I fix this?
A: "Oiling out" occurs when the concentrated solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture of your compound and the solvent).[10] The resulting oil is often impure, as it can trap impurities within it.[9]
-
Solution 1 (Adjust Solvent Volume): The most common fix is to reheat the solution to redissolve the oil, then add a small amount of additional hot solvent before attempting to cool again. This lowers the saturation temperature to a point below the compound's melting point.[10]
-
Solution 2 (Slower Cooling): Rapid cooling encourages oil formation. After redissolving the oil, allow the flask to cool much more slowly. You can insulate the flask or let it cool on a hot plate that is turned off.[11]
-
Solution 3 (Change Solvent System): If the problem persists, the chosen solvent system may be inappropriate. A different solvent or mixed-solvent ratio with a lower boiling point or different solvating properties may be required.
Q: My final product is still colored (e.g., yellow/brown), but I expect a white or off-white solid. How can I remove colored impurities?
A: Persistent color often indicates the presence of highly conjugated, non-polar impurities or degradation products that co-crystallize with your product.
-
Solution 1 (Activated Charcoal): This is a common but aggressive method. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal. Caution: Charcoal can adsorb your target compound, leading to significant yield loss. Use it sparingly and only if necessary.[1]
-
Solution 2 (Re-evaluate Solvent Choice): The impurity may have very similar solubility properties to your product in the chosen solvent system. Experiment with different solvents. A more polar solvent system might retain the colored, non-polar impurity in solution more effectively.
-
Solution 3 (Alternative Purification): If recrystallization fails to remove the color, the impurity may be structurally very similar to the product. In this case, column chromatography may be required prior to a final recrystallization step.[13]
Q: I'm getting a very low yield after recrystallization. What are the common causes?
A: Low yield can result from several factors throughout the process.
-
Cause 1: Using too much solvent for dissolution. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.
-
Cause 2: Premature crystallization during hot filtration. The product crystallizes on the filter paper along with the impurities you are trying to remove. Ensure the funnel and receiving flask are sufficiently pre-heated.[9]
-
Cause 3: Excessive washing. Using too much wash solvent, or a wash solvent that is not sufficiently cold, will dissolve some of your purified crystals.
-
Cause 4: The compound has moderate solubility even when cold. Some product will always be lost in the mother liquor. This is an inherent limitation of the technique. You can attempt to recover a second, less pure crop of crystals by evaporating some of the solvent from the filtrate.
Frequently Asked Questions (FAQs)
Q: How do I choose the best starting solvent for this specific compound?
A: The guiding principle is "like dissolves like."[14] this compound has both polar (imidazo[1,2-a]pyridine ring) and non-polar (bromo group, ethyl ester) characteristics. Therefore, solvents of intermediate polarity are excellent starting points. A good practice is to perform small-scale solubility tests with solvents like ethanol, isopropanol, ethyl acetate, acetone, and toluene.[3][15] The ideal single solvent will dissolve the compound poorly at room temperature but completely when hot.
Q: What are the likely impurities from the synthesis of this compound?
A: The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound (like ethyl bromopyruvate).[16][17] Potential impurities could include:
-
Unreacted 2-amino-5-bromopyridine.
-
Byproducts from the self-condensation of ethyl bromopyruvate.
-
Polymeric or dark-colored degradation products formed during the reaction, especially if excessive heat is applied.
Q: How can I confirm the purity of my recrystallized product?
A: Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when eluted with an appropriate solvent system. Compare it to a spot of the crude material.
-
Spectroscopic Methods (NMR, LC-MS): For definitive structural confirmation and purity assessment, 1H NMR and 13C NMR spectroscopy are essential. LC-MS can confirm the molecular weight and provide a quantitative purity value (e.g., >98% by UV area).[18]
Troubleshooting Decision Workflow
This diagram provides a logical path for addressing common recrystallization failures.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. praxilabs.com [praxilabs.com]
- 2. scispace.com [scispace.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. LabXchange [labxchange.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. scispace.com [scispace.com]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-conferences.org [bio-conferences.org]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate [synhet.com]
Technical Support Center: Optimizing Aminocarbonylation of Iodo-Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed aminocarbonylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the conditions and troubleshoot the aminocarbonylation of iodo-derivatives. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to refine your reaction conditions based on a solid mechanistic understanding.
Part 1: Foundational Knowledge - The "Why"
Before troubleshooting, it's crucial to understand the core principles of the reaction. This section breaks down the fundamental questions about the reaction mechanism and its key players.
Q1: What is the fundamental catalytic cycle for the aminocarbonylation of an aryl iodide?
The generally accepted mechanism for palladium-catalyzed aminocarbonylation is a multi-step process that cycles a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for rational troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I), breaking the carbon-iodine bond and forming an arylpalladium(II) intermediate. This is often the rate-limiting step of the overall reaction.[2][3]
-
CO Insertion: A molecule of carbon monoxide (CO) coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-carbon bond, forming an acylpalladium(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the acylpalladium(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond, which releases the desired amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]
Below is a diagram illustrating this catalytic pathway.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues and questions you might encounter during your experiments. The solutions are grounded in the mechanistic principles discussed above.
Catalyst System: Palladium & Ligands
Q2: My reaction is sluggish or gives low yield. Should I change my palladium precursor or ligand?
This is a common issue. While iodo-derivatives are generally the most reactive halides, catalyst choice remains critical.
-
Palladium Precursor: Simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ are common starting points.[5][6] For many standard substrates, a ligand-free system using Pd(OAc)₂ in water can be highly effective and aligns with green chemistry principles.[7] However, if you see low conversion, the issue often lies with the ligand or catalyst deactivation.
-
Ligand Choice is Key: The ligand stabilizes the palladium center and modulates its reactivity.
-
Monodentate Phosphines (e.g., PPh₃): A reliable choice for simple substrates. Often used in a 2:1 or 4:1 ratio to the palladium precursor.[5]
-
Bidentate Phosphines (e.g., Xantphos): For challenging substrates or to prevent side reactions, a bidentate ligand is often superior. Xantphos, with its wide bite angle, is particularly effective at promoting the desired reductive elimination step and can suppress the formation of double carbonylation products (α-ketoamides).[8][9][10]
-
N-Heterocyclic Carbenes (NHCs): Robust NHC-ligated palladium complexes can show extremely high catalytic activity, even at atmospheric CO pressure, and are suitable for a broad range of amines.[11]
-
Troubleshooting Action: If you are using PPh₃ and getting poor results, switching to a bidentate ligand like Xantphos is a logical first step.
Q3: I'm observing a significant amount of a double carbonylation product (α-ketoamide). How can I suppress this?
The formation of α-ketoamides is a known side reaction, especially at higher CO pressures.[9]
-
Mechanism Insight: This side reaction occurs when a second molecule of CO inserts into the acylpalladium intermediate before the amine attacks.
-
Solution 1: Reduce CO Pressure: The most direct way to disfavor double carbonylation is to lower the CO concentration. Running the reaction at atmospheric pressure is often sufficient to produce the amide with high chemoselectivity.[8][9]
-
Solution 2: Change Your Ligand: As mentioned, bulky bidentate ligands like Xantphos can sterically hinder the approach of a second CO molecule and promote the desired single-insertion pathway, leading almost exclusively to the amide product.[9]
Reaction Parameters: Solvents, Bases, and CO
Q4: What is the best solvent for my reaction? Does it matter?
Solvent choice can significantly impact reaction rate and yield.
-
Traditional Solvents: Polar aprotic solvents like DMF, DMSO, dioxane, and acetonitrile are commonly used and generally provide good results.[12][13]
-
Green & Renewable Solvents: There is a strong push towards more sustainable chemistry. Excellent yields have been reported in renewable solvents. For aminocarbonylation, dimethyl carbonate (DMC), α-pinene, and limonene have proven to be highly effective alternatives to traditional non-renewable solvents.[14][15][16]
-
Causality: The solvent must solubilize the catalyst, substrate, and reagents. Its polarity can influence the stability of charged intermediates in the catalytic cycle. In some cases, solvents like DMF can even act as a CO surrogate at high temperatures.[17]
| Solvent Type | Examples | Typical Performance | Reference |
| Traditional Aprotic | Toluene, Dioxane, DMF | Good to Excellent | [12] |
| Renewable Hydrocarbon | Limonene, α-pinene | Excellent | [14][15] |
| Renewable Carbonate | Dimethyl Carbonate (DMC) | Excellent | [14][15] |
| Renewable Ether | 2-Methyltetrahydrofuran (2-MeTHF) | Good | [14][15] |
| Aqueous (Ligand-Free) | Water | Good to Excellent | [7] |
Q5: How do I choose the right base? Can it affect my product selectivity?
The base is not just a spectator; it plays a critical role in the catalytic cycle by deprotonating the coordinated amine.[2]
-
Common Bases: Both organic bases like triethylamine (Et₃N) or DBU, and inorganic bases like potassium carbonate (K₂CO₃) are widely used.[10][13]
-
Impact on Selectivity: The choice and strength of the base can be crucial. For instance, in reactions with substrates containing multiple reactive sites, the base can control which site is acylated.[12] Using a stronger base like DBU has been shown in some cases to favor the formation of double carbonylation products, whereas a milder base like Et₃N favors the desired amide.[10]
-
General Recommendation: For most standard aminocarbonylations of iodo-derivatives, Et₃N or K₂CO₃ are excellent starting points.
Q6: Do I need high-pressure equipment for carbon monoxide?
Not necessarily, especially with iodo-derivatives.
-
Atmospheric Pressure: Many modern catalyst systems are highly efficient and work perfectly well under a balloon of CO (1 atm).[11][13] This simplifies the experimental setup significantly.
-
When to Use Pressure: Higher CO pressure (e.g., 40-60 bar) is typically employed when trying to force the reaction with less reactive substrates (like aryl bromides or chlorides) or when the desired product is the α-ketoamide.[9][18]
-
CO Surrogates: For safety and convenience, especially in academic or small-scale settings, CO surrogates can be used. These are stable solids or liquids that release CO in situ. Examples include molybdenum hexacarbonyl [Mo(CO)₆] and formamides.[11][17]
Part 3: Standard Operating Procedure (SOP) & Workflow
This section provides a generalized, step-by-step protocol for a typical aminocarbonylation reaction. Always perform reactions in a well-ventilated fume hood.
Experimental Workflow Diagram
Detailed Protocol: Synthesis of N-benzylbenzamide (Model Reaction)
This protocol is a representative example. Molar ratios and conditions should be optimized for your specific substrates.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., Xantphos, 2.2 mol%).
-
Reagent Addition: Add the aryl iodide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv).
-
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes. This is done by alternating between vacuum and the inert gas three times.
-
Solvent and Reagent Injection: Under a positive pressure of inert gas, add the solvent (e.g., dioxane, 5 mL), the amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) via syringe.
-
CO Introduction: Evacuate the flask again and backfill with carbon monoxide from a balloon. Ensure the balloon is securely attached and the system is sealed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature and carefully vent the excess CO in a fume hood. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
References
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society. [Link][2][3][4]
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. The Hartwig Group, UC Berkeley. [Link][2][3][4]
-
Palladium-Catalyzed Aminocarbonylation of Iodoalkenes and Iodoarenes. Letters in Organic Chemistry. [Link][1]
-
Mechanism of aminocarbonylation reaction. ResearchGate. [Link]
-
Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ACS Publications - Organic Process Research & Development. [Link][14][15][16]
-
Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. ResearchGate. [Link][14][15][16]
-
Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. ACS Publications - The Journal of Organic Chemistry. [Link][19][20]
-
Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. National Institutes of Health (NIH). [Link][19][20]
-
Amide synthesis by aminocarbonylation. Organic Chemistry Portal. [Link][11]
-
Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. ACS Publications - The Journal of Organic Chemistry. [Link][5][12]
-
Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. National Institutes of Health (NIH). [Link][5][12]
-
Palladium-catalysed aminocarbonylation of diiodopyridines. ResearchGate. [Link][8]
-
Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. SciELO. [Link][21]
-
Carbonylation of Aryl Halides: Extending the Scope of the Reaction. ACS Publications. [Link][18]
-
Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. National Institutes of Health (NIH). [Link][9]
-
Pd(OAc)2-Catalyzed Aminocarbonylation of Aryl Iodides with Aromatic or Aliphatic Amines in Water. Organic Chemistry Portal. [Link][7]
-
Ligand-free Pd(0)/SiO2-catalyzed aminocarbonylation of aryl iodides to amides. Royal Society of Chemistry. [Link][13]
-
Aminocarbonylation reaction using palladium complexes containing phosphorus-nitrogen ligands as catalysts. ResearchGate. [Link][22]
-
Aminocarbonylation using CO surrogates. Royal Society of Chemistry. [Link][17]
-
Visible-Light-Enabled Aminocarbonylation of Unactivated Alkyl Iodides with Stoichiometric Carbon Monoxide for Application on Late-Stage Carbon Isotope Labeling. ACS Publications - The Journal of Organic Chemistry. [Link][6]
-
Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. ACS Publications - Organic Letters. [Link][10]
-
Ligand-free Pd(0)/SiO2-catalyzed aminocarbonylation of aryl iodides to amides under atmospheric CO pressure. Royal Society of Chemistry. [Link][23]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd(OAc)2-Catalyzed Aminocarbonylation of Aryl Iodides with Aromatic or Aliphatic Amines in Water [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. Ligand-free Pd(0)/SiO 2 -catalyzed aminocarbonylation of aryl iodides to amides under atmospheric CO pressure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04985D [pubs.rsc.org]
Technical Support Center: Scaling Up Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making the robust synthesis of its derivatives, such as this compound, a critical step in many drug discovery pipelines.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and scalable production of your target compound.
I. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, work-up, and purification of this compound. The advice provided is based on established chemical principles and practical experience in the field.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: The most common and generally reliable method is the condensation reaction between 2-amino-5-bromopyridine and an ethyl bromopyruvate derivative.[1] This is a variation of the classic Chichibabin reaction for the synthesis of imidazo[1,2-a]pyridines. The reaction is typically carried out in a suitable solvent such as ethanol or acetonitrile, often in the presence of a mild base like sodium bicarbonate to neutralize the HBr generated during the cyclization.[1] For scalability, this route is advantageous due to the relatively low cost and availability of the starting materials.
Q2: My reaction is complete according to TLC, but I'm getting a low yield after work-up. What are the potential causes?
A2: Low isolated yields despite complete conversion can stem from several factors:
-
Product Solubility: this compound has moderate solubility in common organic solvents. During aqueous work-up, ensure the organic layer is thoroughly extracted multiple times to minimize product loss to the aqueous phase.
-
Precipitation during Work-up: The product may precipitate out if the concentration of the crude reaction mixture is too high before extraction. It is advisable to dilute the reaction mixture with the extraction solvent before adding the aqueous phase.
-
Inadequate Purification: During crystallization, if the incorrect solvent system is used or the cooling rate is too fast, the product may not crystallize effectively, leading to losses in the mother liquor.
-
Side Reactions: The formation of soluble byproducts can sequester the desired product in the mother liquor during crystallization.
Q3: The color of my final product is off-white or yellowish, not the expected white solid. What could be the reason and how can I fix it?
A3: A yellow or off-white color often indicates the presence of impurities. Potential sources include:
-
Residual Starting Materials: Unreacted 2-amino-5-bromopyridine can be colored.
-
Side-Products: Polymerization or degradation of starting materials or the product, especially at elevated temperatures, can lead to colored impurities.
-
Oxidation: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, which can generate colored byproducts.
To obtain a purer, white product, consider the following:
-
Recrystallization: Perform a careful recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the product.
-
Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is a reliable method to remove colored impurities.[4]
Q4: I am observing an additional spot on my TLC that is close to the product spot. What could this impurity be?
A4: A common impurity in this synthesis is the isomeric product, Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate. This can arise if the starting material is not pure 2-amino-5-bromopyridine and contains the 2-amino-3-bromopyridine isomer. Careful selection and quality control of the starting materials are crucial to avoid this. The presence of isomers can often be confirmed by ¹H NMR spectroscopy, where a different substitution pattern on the pyridine ring will be observed.
Q5: When scaling up the reaction, I'm noticing a significant exotherm. How can I manage this?
A5: The condensation and cyclization steps can be exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction, increased byproduct formation, and potential safety hazards. To manage the exotherm:
-
Controlled Addition: Add one of the reactants (e.g., ethyl bromopyruvate) slowly to the solution of the other reactant at a controlled temperature.
-
Efficient Stirring: Ensure good agitation to promote heat transfer to the reactor jacket.
-
Cooling System: Have an adequate cooling system in place to maintain the desired reaction temperature.
-
Solvent Choice: A higher boiling point solvent can provide a larger temperature window to control the reaction.
II. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-amino-5-bromopyridine
-
Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq) and anhydrous ethanol.
-
Stir the mixture until the 2-amino-5-bromopyridine is fully dissolved.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Slowly add ethyl bromopyruvate (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude solid completely.
-
Slowly add deionized water dropwise to the hot solution until a slight turbidity persists.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
III. Data Presentation & Visualization
Table 1: Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased Yield on Scale-Up | Inefficient mixing, poor heat transfer leading to side reactions, losses during extended work-up. | Use a reactor with appropriate agitation. Implement controlled addition of reagents. Optimize work-up and isolation procedures for larger volumes. |
| Product Oiling Out During Crystallization | Supersaturation is too high, presence of impurities inhibiting crystallization. | Slow down the cooling rate. Try a different recrystallization solvent system. Consider a pre-purification step like a silica plug filtration. |
| Inconsistent Crystal Size/Morphology | Variations in cooling rate, agitation, and impurity levels. | Standardize the cooling profile and stirring speed. Ensure consistent purity of the crude material before crystallization. |
| Difficulty in Filtration | Very fine particles or gummy solid. | Age the crystal slurry to allow for particle growth. Use a filter aid if necessary. Ensure the product is fully crystalline before filtration. |
Diagrams
Caption: A typical workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield or impure product.
IV. References
-
B. U. W. Maes, "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines," Chemistry – A European Journal, vol. 28, no. 5, 2022. [Link]
-
Organic Chemistry Portal, "Synthesis of imidazo[1,2-a]pyridines," [Link]
-
A. Sharma et al., "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW," Molecules, vol. 27, no. 19, 2022. [Link]
-
A. Sharma et al., "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction," ChemProc, vol. 18, no. 1, 2022. [Link]
-
S. K. Guchhait et al., "Synthesis of imidazo[1,2-a]pyridines: a decade update," Chemical Communications, vol. 50, no. 94, 2014. [Link]
-
S. K. Guchhait et al., "Synthesis of imidazo[1,2-a]pyridines: a decade update," RSC Publishing, 2014. [Link]
-
A. Daïch et al., "Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate," Acta Crystallographica Section E, vol. 67, no. 11, 2011. [Link]
-
M. Krasavin, "Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization," International Journal of Molecular Sciences, vol. 24, no. 13, 2023. [Link]
-
P. S. S. Prasad et al., "Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity," RSC Advances, vol. 13, no. 51, 2023. [Link]
-
University of California, Irvine, "Organic Reaction Workup Formulas for Specific Reagents," [Link]
-
M. R. P. R. Budhiraja et al., "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines," ACS Omega, vol. 6, no. 51, 2021. [Link]
-
S. K. Guchhait et al., "Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media," ACS Omega, vol. 4, no. 3, 2019. [Link]
-
S. K. Guchhait et al., "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review," ResearchGate, 2024. [Link]
-
M. A. L. Mimouna et al., "Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review," E3S Web of Conferences, vol. 527, 2024. [Link]
-
M. M. H. Bhuiyan et al., "Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction," The Journal of Organic Chemistry, vol. 77, no. 15, 2012. [Link]
-
R.-L. Yan et al., "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant," Organic Chemistry Portal, 2012. [Link]
-
ResearchGate, "Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres," [Link]
Sources
Overcoming low yields in multi-step synthesis of complex imidazopyridines
<Technical Support Center: Imidazopyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its multi-step synthesis, particularly for creating complex, highly substituted derivatives, is frequently plagued by low yields. This technical guide is designed as a dedicated support resource to address the common challenges encountered during these synthetic campaigns. Drawing from established literature and practical experience, this center provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of imidazopyridine synthesis and significantly improve your reaction outcomes.
Troubleshooting Guide: Overcoming Low Yields
This section is structured in a question-and-answer format to directly address specific experimental failures.
Problem 1: My Groebke-Blackburn-Bienaymé (GBB) three-component reaction is sluggish or failing, resulting in a very low yield of the imidazopyridine core.
Probable Causes & Recommended Solutions
-
Inefficient Catalyst Activity: The choice and amount of catalyst are critical. While Scandium triflate (Sc(OTf)₃) is a commonly used Lewis acid catalyst, its effectiveness can vary depending on the substrates.[3]
-
Solution 1 (Catalyst Screening): If Sc(OTf)₃ is underperforming, consider screening other Lewis acids like Ytterbium triflate (Yb(OTf)₃), Indium chloride (InCl₃), or Zirconium chloride (ZrCl₄).[4][5] Brønsted acids such as p-toluenesulfonic acid (PTSA) or even simple ammonium chloride can also be effective and are often more economical.[4][6] In some cases, iodine has been shown to be a cost-effective and eco-friendly catalyst.[7][8][9]
-
Solution 2 (Catalyst Loading): Ensure optimal catalyst loading. Typically, 5-10 mol% is a good starting point, but this may need to be optimized.[8][10] Excess catalyst does not always improve yield and can sometimes complicate purification.[7]
-
-
Poor Solvent Choice: The solvent plays a crucial, non-innocent role, often acting as a co-catalyst.[6] Reactions in non-polar solvents like toluene or dichloromethane may fail entirely without a catalyst.[6]
-
Solution: Polar protic solvents like methanol or ethanol are often preferred as they can facilitate key proton transfer steps in the mechanism.[6][11] For substrates with poor solubility, consider more polar aprotic solvents like DMSO or DMF, which have been used successfully, sometimes at elevated temperatures.[7][12]
-
-
Water Contamination: The initial step of the GBB reaction is the formation of an imine from the aldehyde and the 2-aminopyridine. This is a condensation reaction that releases water. Excess water in the reaction medium can shift the equilibrium back towards the starting materials, inhibiting the reaction.
-
Solution 1 (Dehydrating Agents): Add a dehydrating agent to the reaction mixture. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) can be effective.[13] For industrial scale-up, chemical dehydrants like trimethyl orthoformate have been used to drive the reaction to completion.[14]
-
Solution 2 (Azeotropic Removal): If using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
-
Isocyanide Instability: Isocyanides, particularly electron-rich or sterically hindered ones, can be unstable, especially under acidic conditions or at high temperatures, leading to decomposition and low yields.[9]
-
Solution: Generate the isocyanide in situ from the corresponding formamide immediately before the GBB reaction. This avoids purification and isolation of the potentially unstable isocyanide.[13] A modified protocol using pTsCl/DABCO for the dehydration of formamides is efficient and avoids harsh reagents like POCl₃.[13]
-
Problem 2: The final intramolecular cyclization step to form a more complex, fused imidazopyridine system is giving a poor yield.
Probable Causes & Recommended Solutions
-
Suboptimal Catalyst for C-H Activation/Coupling: Many advanced imidazopyridine structures are formed via a post-MCR modification, such as an intramolecular C-H activation or cross-coupling reaction. The choice of metal catalyst and ligands is paramount.
-
Solution (Palladium & Copper Catalysis): Palladium catalysts are widely used for C-N and C-C bond formation.[15][16] A combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) is often required.[16] For certain cyclizations, copper salts (e.g., CuI, Cu(OAc)₂) have proven to be highly effective, sometimes under aerobic conditions where oxygen acts as the oxidant.[12]
-
Solution (Gold & Silver Catalysis): For cyclizations involving alkyne functionalities, gold and silver catalysts can be particularly effective. Silver triflate (AgOTf) has been used, with the choice of solvent being critical for success.[17]
-
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions required for cyclization can lead to the degradation of sensitive functional groups on the complex imidazopyridine core.
-
Solution (Condition Optimization): Systematically screen reaction parameters. Vary the temperature, solvent, and base/acid. For example, in a palladium-catalyzed ureidation/cyclization, switching from K₂CO₃ to a stronger base like Cs₂CO₃ can dramatically improve yields.[16] Mild, reusable heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay have also been reported to give excellent yields under gentle conditions.[15]
-
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the desired intramolecular cyclization.
-
Solution: While difficult to overcome without redesigning the synthetic route, sometimes changing the catalyst to one with a smaller ligand sphere or increasing the reaction temperature can provide enough energy to overcome the steric barrier. However, this risks decomposition. An alternative is to use a more reactive precursor if possible.
-
Problem 3: I am getting a good conversion to my product, but the isolated yield is low due to purification challenges.
Probable Causes & Recommended Solutions
-
Product Polarity Issues: Imidazopyridine derivatives can be highly polar, leading to poor behavior on standard silica gel chromatography (streaking, irreversible binding).
-
Solution 1 (Reverse-Phase Chromatography): For highly polar compounds, reverse-phase chromatography (C18 silica) is often a better choice for purification.[5][18]
-
Solution 2 (Acid/Base Extraction): The basic nitrogen atoms on the imidazopyridine ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the pure product is back-extracted into an organic solvent.
-
Solution 3 (Salt Formation): For crystalline products, forming a salt (e.g., a hydrochloride or sulfate salt) can be an excellent method of purification via recrystallization, which is also highly scalable.[14]
-
-
Formation of Closely-Related Byproducts: Side reactions can lead to byproducts with very similar polarity to the desired product, making chromatographic separation extremely difficult.
-
Solution (Re-optimization of Reaction): The best solution is to prevent the byproduct from forming in the first place. Re-examine the reaction conditions (see Problem 1 & 2). A slight change in temperature, solvent, or catalyst can sometimes dramatically alter the product/byproduct ratio.[7][8] For instance, incomplete cyclization can leave starting material that is difficult to separate.[18] Driving the reaction to full conversion is key.
-
Visualizing the Synthetic Workflow & Troubleshooting
A clear understanding of the process flow and decision points is crucial for efficient synthesis and troubleshooting.
General Synthetic Workflow
Caption: Generalized workflow for multi-step imidazopyridine synthesis.
Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for diagnosing and solving low-yield problems.
Data-Driven Optimization: Reaction Conditions
The selection of catalyst and solvent is one of the most critical factors influencing the yield of the initial multi-component reaction. The table below summarizes outcomes from various studies, demonstrating the impact of these choices.
| Aldehyde Substrate | 2-Aminopyridine | Isocyanide | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | 2-aminopyridine | t-Butyl isocyanide | Sc(OTf)₃ (10) | DCM/MeOH | 120 (MW) | 86 | [10] |
| 4-Nitrobenzaldehyde | 2-aminopyridine | t-Butyl isocyanide | I₂ (5) | Ethanol | RT | 91 (Excellent) | [9] |
| 4-Methoxybenzaldehyde | 2-aminopyridine | 1,3-dimethylbarbituric acid | I₂ (10) | DMSO | 110 | 85 (Very Good) | [7][8] |
| Benzaldehyde | 2-aminopyridine | Cyclohexyl isocyanide | None | Urea-Choline Chloride | 80 | 87 | [19] |
| Various | 2-aminopyrazine | Various | BF₃·MeCN (10) | MeCN | 60 | up to 85 | [14] |
| Benzaldehyde | 2-aminopyridine | t-Butyl isocyanide | PTSA (10) | Methanol | RT | High (Qualitative) | [6] |
This table is a representative summary. Yields are highly substrate-dependent.
Key Experimental Protocol: Optimized GBB Reaction
This protocol provides a robust starting point for the synthesis of a 3-aminoimidazopyridine core, incorporating best practices to maximize yield.
Materials:
-
Aldehyde (1.0 eq)
-
2-Aminopyridine derivative (1.0 eq)
-
Isocyanide (1.1 eq)
-
Catalyst (e.g., Sc(OTf)₃, 10 mol%)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the 2-aminopyridine derivative (1.0 eq) and the aldehyde (1.0 eq).
-
Solvent & Catalyst Addition: Add anhydrous MeOH to achieve a concentration of approximately 0.2 M. Add the catalyst (10 mol%) to the stirring solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation. Self-Validation Step: Monitor this step by TLC. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, imine spot indicates successful formation.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) to the reaction mixture dropwise.
-
Reaction: Heat the reaction to reflux (approx. 65°C) or as determined by optimization studies. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aminopyridine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude residue in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in Hexanes or DCM/MeOH for more polar products).
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the GBB reaction? A: Yes, microwave-assisted heating is frequently used to accelerate the GBB reaction, often reducing reaction times from hours to minutes and improving yields.[5][10][20] Typical conditions involve heating in a sealed microwave vessel at temperatures between 100-150°C.[5][11]
Q2: My starting 2-aminopyridine has an electron-withdrawing group. Why is my reaction yield lower? A: Electron-withdrawing groups on the 2-aminopyridine ring decrease the nucleophilicity of both the exocyclic and endocyclic nitrogen atoms. This slows down the initial imine formation and the subsequent intramolecular cyclization step, often leading to lower yields or requiring more forcing conditions.
Q3: Is it possible to perform this reaction under "green" or solvent-free conditions? A: Yes, several studies have focused on more environmentally benign conditions. Reactions have been successfully performed in deep eutectic solvents (DES), which are biodegradable and can be recycled.[19] Additionally, catalyst-free, solvent-free reactions at elevated temperatures have also been reported, though they may not be suitable for all substrates.[2][20]
Q4: What is the mechanism of the GBB reaction? A: The GBB reaction proceeds via three key steps: (1) Condensation of the aldehyde and the amidine (e.g., 2-aminopyridine) to form an iminium intermediate. (2) Nucleophilic attack of the isocyanide on the iminium carbon. (3) An intramolecular [4+1] cycloaddition where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion formed in the previous step, leading to the fused imidazopyridine ring system after tautomerization.[11][17][21]
Q5: How can I introduce diversity into the final molecule? A: The power of this synthetic route lies in its diversity-oriented nature.[17] Diversity can be introduced by varying each of the three components in the initial MCR: the aldehyde, the 2-aminopyridine, and the isocyanide.[11] Further complexity can be built in through post-GBB transformations, using the initial product as a scaffold for subsequent cyclizations or coupling reactions.[17][22][23]
References
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). National Institutes of Health. [Link]
-
Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (n.d.). National Institutes of Health. [Link]
-
Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). ACS Omega. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). National Institutes of Health. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]
-
Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. (n.d.). ACS Publications. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (2019). Royal Society of Chemistry. [Link]
-
Synthesis of Fused Imidazoles via Iron-Catalyzed C(sp3)–H Amination–Cyclization. (2023). Thieme. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (n.d.). PubMed Central. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (n.d.). ACS Combinatorial Science. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). RSC Publishing. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. [Link]
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Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (n.d.). PubMed Central. [Link]
-
New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2025). ResearchGate. [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2023). ACS Infectious Diseases. [Link]
-
A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. (n.d.). National Institutes of Health. [Link]
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Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. (n.d.). PubMed Central. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025). ResearchGate. [Link]
-
The Groebke-Blackburn-Bienayme Reaction. (n.d.). University of Groningen Research Portal. [Link]
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Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (2015). ResearchGate. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. [Link]
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Technical Support Center: Synthesis of 6-bromoimidazo[1,2-a]pyridine
Welcome to the technical support resource for the synthesis of 6-bromoimidazo[1,2-a]pyridine. This guide is designed for researchers and chemists to navigate the critical impact of solvent selection on reaction success. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 6-bromoimidazo[1,2-a]pyridine, and how does the solvent play a role?
The synthesis of 6-bromoimidazo[1,2-a]pyridine typically follows the Tschitschibabin reaction mechanism. This process involves two key steps:
-
N-Alkylation: The pyridine nitrogen of 2-amino-5-bromopyridine acts as a nucleophile, attacking an α-halocarbonyl compound (like chloroacetaldehyde or bromoacetaldehyde). This is an SN2 reaction that forms a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.
The solvent is critical because it must:
-
Solubilize Reactants: Effectively dissolve both the polar 2-amino-5-bromopyridine and the α-halocarbonyl reagent.
-
Mediate Reaction Steps: The solvent's polarity influences the rates of both the initial SN2 reaction and the subsequent cyclization. Polar protic solvents can stabilize charged intermediates and transition states, while polar aprotic solvents can accelerate SN2 reactions.
Q2: Which solvents are most commonly recommended for this synthesis and why?
Based on established protocols, several solvents have proven effective:
-
Ethanol and Ethanol/Water Mixtures: These are frequently recommended due to their ability to dissolve the starting materials, facilitate the reaction at reflux temperatures, and be relatively environmentally benign.[1][2][3] The presence of water can sometimes be beneficial for the hydrolysis of acetal precursors to the required aldehyde in situ and can aid in dissolving inorganic bases or byproducts.[1][2]
-
Acetonitrile: As a polar aprotic solvent, acetonitrile is also used, particularly for reactions that may be sensitive to protic solvents.[1]
-
Isopropanol, Methanol, and Water: These solvents are also cited as viable options, offering a range of polarities and boiling points to optimize reaction conditions.[4]
Q3: What are the advantages and disadvantages of using protic vs. aprotic solvents?
-
Polar Protic Solvents (e.g., Ethanol, Water):
-
Advantages: Excellent at solvating both the starting materials and any ionic intermediates or byproducts (like halide salts). They are readily available, inexpensive, and generally have lower toxicity. They are particularly effective when using microwave irradiation to accelerate the reaction.[1]
-
Disadvantages: They can potentially slow down the initial SN2 step by solvating the nucleophilic nitrogen of the pyridine ring.
-
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile):
-
Advantages: Can accelerate the rate of the initial SN2 alkylation step. High-boiling aprotic solvents like DMF can allow for higher reaction temperatures.[5]
-
Disadvantages: High-boiling solvents like DMF often require high temperatures (sometimes >210 °C), which can lead to side reactions and product degradation.[4][5] They can also make product isolation more difficult. Acetonitrile is a good compromise but may not be as effective at dissolving all reactants as alcohols.
-
Q4: Are there "green" or solvent-free alternatives for this synthesis?
Yes, significant progress has been made in developing more environmentally friendly protocols.
-
Water or Ethanol/Water: Using water or ethanol/water mixtures is considered a "green" approach, avoiding hazardous organic solvents.[1][3]
-
PEG-400 and Water: A mixture of Polyethylene glycol (PEG-400) and water has been used as a green medium, especially for one-pot syntheses where the α-haloketone is generated in situ.[6]
-
Solvent-Free Conditions: Some methods utilize high-speed ball milling to conduct the reaction under solvent-free conditions, which is an excellent green alternative but requires specialized equipment.[7] Microwave-assisted synthesis in minimal solvent is another efficient and green strategy.[1][6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction yield for 6-bromoimidazo[1,2-a]pyridine is very low or I'm only recovering starting material. Could the solvent be the issue?
A: Absolutely. Low yield is frequently tied to solvent choice. Here’s a systematic approach to troubleshooting:
-
Check Solubility: The primary suspect is poor solubility of the 2-amino-5-bromopyridine starting material. If it does not fully dissolve, the reaction will be slow and incomplete.
-
Reaction Temperature is Too Low: The reaction, particularly the cyclization and dehydration steps, requires sufficient thermal energy.
-
Solution: Ensure you are running the reaction at the appropriate temperature, which is typically the reflux temperature of the chosen solvent. If using a lower-boiling solvent like methanol, consider switching to ethanol or isopropanol to achieve a higher reaction temperature.[4] A patent for this synthesis describes using propyl carbinol and refluxing for over 24 hours, indicating that both time and temperature are key variables.[4]
-
-
Solvent is Not Polar Enough: A non-polar solvent will fail to stabilize the charged intermediates of the reaction, effectively stalling the mechanism.
-
Solution: Ensure you are using a sufficiently polar solvent. All commonly recommended solvents (ethanol, water, acetonitrile, methanol) are polar. Avoid non-polar solvents like hexane or toluene for the primary reaction.
-
Problem 2: Significant Impurity Formation
Q: My TLC and NMR show multiple spots and messy signals alongside my desired product. How can solvent choice minimize side reactions?
A: Impurity formation is often a result of harsh reaction conditions, which are exacerbated by the wrong solvent.
-
Excessive Heat and Reaction Time: High-boiling solvents like DMF or propyl carbinol often require prolonged heating at high temperatures, which can lead to decomposition and the formation of polymeric tars.[4][5]
-
Solution: Opt for a solvent that allows for effective reaction under milder conditions. An ethanol/water mixture under microwave irradiation can significantly shorten reaction times from hours to minutes, minimizing the formation of degradation products.[1] A patented method highlights that gentle conditions (25-50 °C) in solvents like water or ethanol can produce a high-purity product.[4]
-
-
Solvent-Induced Side Reactions: The solvent itself can sometimes participate in or promote unwanted pathways.
-
Solution: Stick to well-documented and relatively inert solvents for this transformation. Ethanol, isopropanol, and acetonitrile are generally safe choices. If impurities persist, focus on optimizing the temperature and reaction time before trying more exotic solvents. A thorough workup, including a bicarbonate wash to neutralize any generated acid, is also crucial.[1]
-
Problem 3: Reaction is Sluggish or Stalls
Q: My reaction starts but does not proceed to completion after several hours. What solvent-related adjustments can I make?
A: A stalled reaction points to an activation energy barrier that isn't being overcome.
-
Insufficient Temperature: As mentioned, the solvent's boiling point dictates the maximum reaction temperature under reflux.
-
Solution 1 (Conventional Heating): If using methanol (BP 65 °C), switching to ethanol (BP 78 °C) or isopropanol (BP 82 °C) can provide the necessary thermal boost.
-
Solution 2 (Microwave Irradiation): This is a highly effective method to overcome kinetic barriers without resorting to high-boiling, hard-to-remove solvents. A reaction in an ethanol/water mixture can be completed in as little as 10 minutes at 110 °C in a microwave reactor.[1]
-
-
Incorrect Solvent Polarity: The transition states for both the SN2 and cyclization steps have specific solvation requirements. An improperly matched solvent can slow the reaction.
-
Solution: An ethanol/water mixture is often optimal because it provides a balance of protic and polar characteristics to facilitate both key steps of the reaction mechanism.[2] If this fails, acetonitrile is a reasonable alternative to test if a polar aprotic environment is more favorable for your specific substrate combination.[1]
-
Data Summary: Solvent Effects
| Solvent System | Typical Conditions | Typical Yield | Advantages | Disadvantages & Troubleshooting Notes |
| Ethanol / Water | Reflux (80-100 °C), 8h or MW (110 °C), 10 min[1][2] | 80-87%[1][2] | Good solubility, green solvent, excellent for microwave synthesis, easy workup. | May need extended reflux time with conventional heating. |
| Acetonitrile | Reflux (82 °C), 2h[1] | ~53% (for a derivative)[1] | Good for SN2, polar aprotic. | Lower yields reported in some cases; may have poorer solubility for starting materials. |
| Methanol, Ethanol, Isopropanol, or Water | 25-50 °C, 2-24h[4] | 72% (in water)[4] | Milder conditions, high purity, avoids high-temperature degradation. | Can require very long reaction times (up to 24h). |
| Propyl Carbinol | Reflux (>100 °C), >24h[4] | Not specified | Allows for very high reaction temperatures. | Long reaction time, high energy consumption, promotes side reactions and complex workup.[4] |
Visual Workflow: Solvent Selection Troubleshooting
Below is a decision-making workflow to guide solvent selection and optimization for the synthesis of 6-bromoimidazo[1,2-a]pyridine.
Caption: Solvent selection and troubleshooting workflow.
Optimized Experimental Protocol
This protocol is adapted from reliable, high-yield procedures using an ethanol/water solvent system.[1][2]
Materials:
-
2-amino-5-bromopyridine
-
Chloroacetaldehyde (40-50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromopyridine (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add the chloroacetaldehyde solution (1.2 eq.). If using bromoacetaldehyde diethyl acetal (1.5 eq.), add a catalytic amount of acid (e.g., HBr) to facilitate in situ hydrolysis.[2]
-
Heating:
-
Conventional: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-8 hours. Monitor the reaction progress by TLC.
-
Microwave: Place the sealed reaction vessel in a microwave reactor and heat to 110 °C for 10-20 minutes.[1]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with water and neutralize by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an ethyl acetate/n-hexane mixture to afford pure 6-bromoimidazo[1,2-a]pyridine.[4]
-
References
- Vertex AI Search. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. chemicalbook.
- BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
- ChemicalBook. (n.d.). 6-Bromoimidazo[1,2-a]pyridine synthesis.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PubMed. (n.d.). I₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine.
- ResearchGate. (n.d.). Cyclization of sulfoxonium ylides with 2-aminopyridines towards imidazo[1,2-a]pyridines.
- Wikipedia. (n.d.). Ullmann condensation.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ι₂-mediated amination/cyclization of ketones with 2-aminopyridines under high-speed ball milling: solvent- and metal-free synthesis of 2,3-substituted imidazo[1,2-a]pyridines and zolimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed information about the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of a key heterocyclic building block, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs. The introduction of a bromine atom and an ethyl carboxylate group, as in the title compound, provides valuable handles for further chemical modification, making it a versatile intermediate in the synthesis of potential therapeutic agents. A thorough understanding of its spectral characteristics is therefore paramount for reaction monitoring, quality control, and the definitive confirmation of its structure.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the expected chemical shifts and coupling constants. Furthermore, we will draw comparisons with the experimentally determined NMR data of structurally related imidazo[1,2-a]pyridine derivatives to provide a comprehensive understanding of the substituent effects on the spectral features.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
While a publicly available, fully assigned spectrum for this specific molecule is not readily accessible, we can confidently predict its spectral features based on established NMR principles and data from analogous compounds.
The Structure Under Investigation
Figure 1. Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum of imidazo[1,2-a]pyridines is characteristic. The protons on the pyridine ring (H-5, H-7, and H-8) and the imidazole ring (H-3) will exhibit distinct chemical shifts and coupling patterns.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~ 7.60 | d | J₅,₇ ≈ 1.5 | H-5 is ortho to the bridgehead nitrogen (N-4) and will appear as a doublet due to coupling with H-7. The electron-withdrawing nature of the adjacent nitrogen deshields this proton. |
| H-7 | ~ 7.20 | dd | J₇,₈ ≈ 9.0, J₇,₅ ≈ 1.5 | H-7 is coupled to both H-8 (ortho) and H-5 (meta), resulting in a doublet of doublets. |
| H-8 | ~ 8.10 | d | J₈,₇ ≈ 9.0 | H-8 is adjacent to the electron-withdrawing bromine atom and will be significantly deshielded, appearing as a doublet coupled to H-7. |
| H-3 | ~ 8.30 | s | - | The proton at the 3-position is typically a singlet and is deshielded due to the adjacent nitrogen and the electron-withdrawing carboxylate group at C-2. |
| -OCH₂CH₃ | ~ 4.40 | q | J ≈ 7.1 | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons. |
| -OCH₂CH₃ | ~ 1.40 | t | J ≈ 7.1 | The methyl protons of the ethyl ester are shielded and appear as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~ 145.0 | This carbon is part of the imidazole ring and is bonded to the electron-withdrawing ethyl carboxylate group, leading to a downfield shift. |
| C-3 | ~ 115.0 | C-3 is an electron-rich carbon in the imidazole ring. |
| C-5 | ~ 125.0 | Aromatic carbon on the pyridine ring. |
| C-6 | ~ 118.0 | This carbon is directly attached to the bromine atom, and its chemical shift is influenced by the heavy atom effect. |
| C-7 | ~ 128.0 | Aromatic carbon on the pyridine ring. |
| C-8 | ~ 112.0 | Aromatic carbon on the pyridine ring. |
| C-8a | ~ 142.0 | Bridgehead carbon, typically deshielded. |
| -C OOEt | ~ 162.0 | The carbonyl carbon of the ester group appears significantly downfield. |
| -OC H₂CH₃ | ~ 61.0 | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. |
| -OCH₂C H₃ | ~ 14.0 | The methyl carbon of the ethyl ester is shielded. |
Comparative Analysis with Related Imidazo[1,2-a]pyridine Derivatives
To ground our predictions in experimental data, we can compare the expected spectral features with those of similar, reported molecules.
Case Study 1: Unsubstituted Imidazo[1,2-a]pyridine
For the parent imidazo[1,2-a]pyridine, the reported ¹H NMR signals are generally found in the range of 7.0-8.5 ppm. The presence of the bromine at C-6 and the ethyl carboxylate at C-2 in our target molecule is expected to cause significant shifts. The electron-withdrawing nature of the bromine will deshield the adjacent protons, particularly H-5 and H-7. The ethyl carboxylate group will deshield the H-3 proton.
Case Study 2: 6-bromo-2-methylimidazo[1,2-a]pyridine
The ¹H NMR spectrum of 6-bromo-2-methylimidazo[1,2-a]pyridine provides a good comparison for the effect of the C-6 bromine. The chemical shifts for the pyridine ring protons in this compound will be similar to our target molecule, helping to confirm the assignments for H-5, H-7, and H-8.
Case Study 3: Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Comparing our target molecule to its non-brominated analog, ethyl imidazo[1,2-a]pyridine-2-carboxylate, would highlight the specific influence of the bromine atom on the chemical shifts of the pyridine ring protons. We would expect the signals for H-5, H-7, and H-8 to be at a lower field in the brominated compound.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire high-quality NMR data for this class of compounds, the following protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for many organic compounds and is relatively non-polar.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.
NMR Instrument Setup and Data Acquisition
Figure 2. A typical workflow for NMR spectral acquisition and analysis.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical peak shapes.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Conclusion
The structural confirmation of this compound is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. By understanding the expected chemical shifts and coupling patterns, and by comparing the acquired spectra with those of related compounds, researchers can confidently verify the identity and purity of this important synthetic intermediate. The detailed analysis presented in this guide serves as a valuable resource for scientists working with imidazo[1,2-a]pyridine derivatives, enabling more efficient and accurate characterization of these medicinally relevant molecules.
References
-
General Principles of NMR Spectroscopy: For a comprehensive understanding of the theoretical basis of NMR.
- Title: Spectrometric Identific
- Source: Wiley
-
URL: [Link]
-
NMR of Heterocyclic Compounds: A resource for understanding the specific spectral fe
- Title: NMR of Hetereocyclic Compounds
- Source: Science of Synthesis
-
URL: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: For background on the synthesis and general characteriz
- Title: A novel and efficient method for the synthesis of 6-bromo-8-amino-imidazo[1,2-a]pyridine
- Source: National Center for Biotechnology Inform
-
URL: [Link]
A Comparative Guide to the Mass Spectrometric Analysis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
This guide provides an in-depth analysis of the mass spectrometry data for Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of analytical strategies, supported by predicted data and established fragmentation patterns of related structures. We will explore optimal mass spectrometric approaches and compare them with alternative analytical techniques to provide a comprehensive framework for its characterization.
Introduction to this compound
This compound is a member of the imidazo[1,2-a]pyridine class of compounds, which are recognized for their diverse biological activities and are common scaffolds in medicinal chemistry.[1][2][3] Accurate characterization of these molecules is paramount for drug discovery and development processes. Mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and structural elucidation capabilities.
Compound Profile:
| Property | Value | Source |
| Chemical Formula | C₁₀H₉BrN₂O₂ | PubChem[4] |
| Molecular Weight (Avg.) | 269.09 g/mol | PubChem[5] |
| Monoisotopic Mass | 267.98474 Da | PubChem[5][6] |
| Structure | Imidazo[1,2-a]pyridine core with a bromine at position 6 and an ethyl carboxylate at position 2 | PubChem[4] |
Mass Spectrometric Characterization
The choice of ionization technique and mass analyzer is critical for obtaining high-quality data. For a molecule like this compound, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.
Ionization Techniques: A Comparative Overview
Electrospray Ionization (ESI): ESI is the premier choice for this compound due to its polar nature, conferred by the ester and nitrogen-containing heterocyclic ring system. It typically produces protonated molecules, [M+H]⁺, in positive ion mode, which is ideal for subsequent tandem mass spectrometry (MS/MS) experiments.
Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for less polar compounds or when analyzing samples in less polar solvents. It can also produce [M+H]⁺ ions and may be advantageous for certain liquid chromatography setups.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules of this nature in a routine analytical setting, MALDI could be employed for specific applications, such as tissue imaging, where the compound's spatial distribution is of interest.
Electron Ionization (EI): Traditionally used in gas chromatography-mass spectrometry (GC-MS), EI is a hard ionization technique that causes extensive fragmentation. While it can provide a detailed fragmentation fingerprint, the molecular ion may be weak or absent, making it less suitable for initial characterization.[7]
Predicted Mass Spectra and Fragmentation Pathway
Predicted Adducts (ESI Positive Mode):
| Adduct | Calculated m/z |
| [M+H]⁺ | 268.99202 |
| [M+Na]⁺ | 290.97396 |
| [M+NH₄]⁺ | 286.01856 |
| [M+K]⁺ | 306.94790 |
Data sourced from PubChem predictions.[6]
Proposed Fragmentation of the [M+H]⁺ Ion:
The fragmentation of the protonated molecule (m/z 268.99) is expected to proceed through several key pathways, primarily involving the ethyl carboxylate group and the imidazo[1,2-a]pyridine core.
Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.
Rationale for Fragmentation:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid (m/z 240.98).
-
Loss of an Ethoxy Radical (C₂H₅O•): This would result in the formation of an acylium ion (m/z 223.98).
-
Subsequent Loss of Carbon Monoxide (CO): The fragment at m/z 240.98 (the carboxylic acid) can readily lose CO to yield a fragment at m/z 212.98.
-
Characteristic Imidazo[1,2-a]pyridine Core Fragmentation: Further fragmentation would involve the stable heterocyclic ring system, providing structural confirmation.[1]
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted approach to analysis ensures comprehensive characterization.
| Technique | Strengths | Weaknesses | Application for this Compound |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation and quantification. | Does not provide structural information on its own. | Essential for purity assessment and as a front-end to MS. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) would be a good starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation. | Lower sensitivity compared to MS. | ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and the overall structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on functional groups. | Complex spectra can be difficult to interpret fully. | Useful for identifying the ester carbonyl group and aromatic C-H bonds. |
Experimental Protocols
The following are detailed protocols for the analysis of this compound.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for LC-MS analysis.
LC-MS/MS Analysis
Caption: Workflow for a typical LC-MS/MS experiment for the target compound.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Product ion scan of m/z 268.99.
-
Collision Energy: Ramped from 10-40 eV to observe the full range of fragment ions.
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using LC-ESI-MS/MS. This approach provides sensitive detection, accurate mass measurement, and detailed structural information through fragmentation analysis. While no experimental spectra are publicly available, a thorough understanding of the fragmentation patterns of related imidazo[1,2-a]pyridine compounds allows for a reliable prediction of its mass spectrometric behavior. For unequivocal structure confirmation, a combined approach utilizing MS, NMR, and HPLC is recommended. This guide provides the foundational knowledge and detailed protocols for researchers to confidently analyze this and similar molecules.
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Gao, H., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Imidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its versatile biological activity necessitates a profound understanding of its structural nuances.[3] This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of imidazo[1,2-a]pyridine derivatives, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination. It provides a detailed atomic-level map, revealing crucial information on bond lengths, angles, conformation, and intermolecular interactions. This data is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates. For the relatively rigid, planar imidazo[1,2-a]pyridine core, X-ray crystallography offers unparalleled precision in defining the orientation of substituents and their interactions with the surrounding environment.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the critical stages, with an emphasis on the rationale behind each step.
Caption: A generalized workflow for the X-ray crystallography of imidazo[1,2-a]pyridine derivatives.
Part 1: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization method is critical and is guided by the solubility and polarity of the specific imidazo[1,2-a]pyridine derivative.
Detailed Protocol: Slow Evaporation Crystallization
-
Solubility Assessment: Begin by assessing the solubility of your purified imidazo[1,2-a]pyridine derivative in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water). The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture at room temperature or with gentle heating. For instance, many imidazo[1,2-a]pyridine derivatives have been successfully crystallized from mixtures like chloroform-hexane or methanol-ether.[4]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the compound and promoting the growth of well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately mount them for X-ray diffraction.
Comparative Crystallization Strategies for Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Common Crystallization Method(s) | Typical Solvent System(s) | Rationale & Considerations |
| Simple substituted (e.g., alkyl, halogen) | Slow Evaporation, Vapor Diffusion | Dichloromethane/Hexane, Ethanol, Ethyl Acetate/Petroleum Ether | These derivatives often have good solubility in a range of organic solvents, making slow evaporation a straightforward and effective method. |
| Aryl-substituted | Slow Evaporation, Layering | Chloroform/Hexane, Methanol/Ether, Dichloromethane/Ethanol[3] | The presence of aromatic rings can promote π-π stacking interactions, which can aid in crystal packing. A less polar solvent layered on top of a solution in a more polar solvent can induce crystallization at the interface. |
| Derivatives with H-bond donors/acceptors | Vapor Diffusion, Cooling Crystallization | Acetone, Ethanol, Methanol | The presence of hydrogen bonding moieties can lead to more complex intermolecular interactions. Vapor diffusion of an anti-solvent can gently perturb the system to induce crystallization. |
Part 2: From Crystal to Data
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data needed to solve its structure.
Detailed Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope, picked up with a cryoloop, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to prevent radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in an X-ray diffractometer equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern is a series of spots whose intensities and positions are recorded.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated to create a reflection file.
Part 3: Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure, resulting in a final, validated atomic model.
Workflow for Structure Solution and Refinement
Caption: The iterative process of solving and refining a crystal structure.
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary and sometimes crucial information.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by electrons in a crystal lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Ionization of molecules and separation based on mass-to-charge ratio. |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state. | Connectivity, chemical environment of nuclei, through-bond and through-space correlations, conformational dynamics in solution.[5][6] | Molecular weight, elemental composition, fragmentation patterns for structural clues. |
| Advantages | Unambiguous and high-resolution structures.[7] | Provides information on the structure and dynamics in solution, which can be more biologically relevant.[8] No need for crystallization. | High sensitivity, requires very small amounts of sample. |
| Disadvantages | Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule.[9] | Generally limited to smaller molecules (<30-40 kDa).[9] Structure determination can be complex and may not provide the same level of precision as crystallography. | Does not provide detailed 3D structural information on its own. |
| Relevance to Imidazo[1,2-a]pyridines | Ideal for determining the precise geometry and packing of these relatively small and often crystalline molecules. | Excellent for confirming the constitution and substitution patterns in solution.[5][6] 2D NMR techniques (COSY, HSQC, HMBC) are powerful for assigning all proton and carbon signals. | Confirms molecular weight and formula, and fragmentation can help identify substituents. |
Causality in Technique Selection:
The choice between X-ray crystallography and NMR is not arbitrary; it is driven by the specific research question. If the goal is to understand the precise solid-state packing of a new derivative or to definitively determine its stereochemistry, X-ray crystallography is the method of choice. However, if the focus is on understanding the molecule's behavior and conformation in a solution that mimics a biological environment, NMR is indispensable.[8] Often, the two techniques are used in conjunction for a comprehensive structural characterization.[10]
Detailed Protocol: NMR Spectroscopic Analysis of an Imidazo[1,2-a]pyridine Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the compound's solubility.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This reveals the number of different types of carbon atoms in the molecule.
-
2D NMR Spectroscopy (COSY): A Correlation Spectroscopy experiment is used to identify protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the spin systems within the molecule.
-
2D NMR Spectroscopy (HSQC/HMQC): A Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) experiment correlates directly bonded proton and carbon atoms.
-
2D NMR Spectroscopy (HMBC): A Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different fragments of the molecule and for assigning quaternary carbons.
-
Data Interpretation: By combining the information from all these experiments, the complete chemical structure of the imidazo[1,2-a]pyridine derivative can be pieced together.
Quantitative Data Summary: A Snapshot of Imidazo[1,2-a]pyridine Crystal Structures
The following table presents crystallographic data for a selection of imidazo[1,2-a]pyridine derivatives, illustrating the structural diversity within this class of compounds.
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine | C₁₉H₂₃N₃O | Monoclinic | P2₁/n | The 4-methoxyphenyl ring is inclined to the imidazole ring by 26.69 (9)°. Molecules are linked by N—H⋯N hydrogen bonds. | [1] |
| N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine | C₁₉H₂₄N₄ | Monoclinic | P2₁/c | The 4-(dimethylamino)phenyl ring is inclined to the imidazole ring by 31.35 (10)°. | [1] |
| 2-(Adamantan-1-yl)-imidazo[1,2-a]pyridine | C₁₇H₁₈N₂ | Orthorhombic | P2₁2₁2₁ | The imidazopyridine moiety is coplanar to the center of the adamantyl group. | [10] |
| 2-(Biphenyl-4-yl)-imidazo[1,2-a]pyridine | C₁₉H₁₄N₂ | Monoclinic | P2₁/c | The imidazopyridine and both phenyl rings are nearly coplanar. | [10] |
Conclusion
The structural elucidation of imidazo[1,2-a]pyridine derivatives is a critical aspect of their development as therapeutic agents. X-ray crystallography provides the most definitive and high-resolution structural information, offering unparalleled insights into the solid-state conformation and intermolecular interactions. However, a comprehensive understanding often requires a multi-technique approach, with NMR spectroscopy playing a vital complementary role in characterizing the molecule's structure and behavior in solution. By carefully selecting the appropriate analytical tools and meticulously executing the experimental protocols, researchers can unlock the full potential of this privileged scaffold in the quest for new and improved medicines.
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A Comparative Guide to the Biological Activity of Substituted Imidazo[4,5-b]pyridines
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-b]pyridine ring system, a heterocyclic aromatic compound, represents a cornerstone in the development of novel therapeutic agents. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1][2][3] This guide provides a comparative analysis of the biological activities of various substituted imidazo[4,5-b]pyridine derivatives, focusing on anticancer, antimicrobial, and other key therapeutic areas. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present key experimental data, and provide standardized protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecular framework.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The most extensively studied application of imidazo[4,5-b]pyridines is in oncology.[1][4] These compounds exert their antiproliferative effects through various mechanisms, most notably the inhibition of protein kinases, which are critical regulators of cell growth and division.
Mechanism of Action: Kinase Inhibition and Beyond
Many imidazo[4,5-b]pyridine derivatives function as potent kinase inhibitors.[1][5] Their purine-like structure enables them to compete with ATP at the kinase catalytic site, thereby blocking downstream signaling pathways essential for cancer cell survival. Key kinase targets include:
-
Cyclin-Dependent Kinase 9 (CDK9): This kinase is crucial for transcription elongation. Its inhibition by imidazo[4,5-b]pyridine derivatives leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing cancer cell apoptosis.[6][7]
-
p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cytoskeletal reorganization, cell motility, and oncogenic transformation. Specific imidazo[4,5-b]pyridine-based inhibitors have been developed to target this kinase.[8]
The general mechanism of kinase inhibition by these compounds can be visualized as an interruption of the phosphorylation cascade that drives cell proliferation.
Caption: Kinase inhibition by imidazo[4,5-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The antiproliferative potency of these compounds is highly dependent on the nature and position of their substituents.
-
Substituents at the 2-position: The 2-position is a critical site for modification. A phenyl ring at this position is common, and its substitution pattern dramatically influences activity.
-
Amidino Groups: The introduction of an amidino or a 2-imidazolinyl (a cyclic amidine) group at the para-position of the 2-phenyl ring results in potent and selective activity, particularly against colon carcinoma cell lines like SW620.[9][10][11]
-
N-hydroxycarboximidamide Group: This group attached to the 2-phenyl ring has demonstrated exceptionally high cytotoxic activity against the MCF-7 breast cancer cell line.[4]
-
-
Substituents on the Pyridine Ring: Modifications to the pyridine portion of the scaffold are also crucial.
-
Bromo Group: A bromine atom at the 6-position has been shown to enhance antiproliferative potential.[9]
-
Comparative Antiproliferative Activity
The following table summarizes the in vitro activity of representative substituted imidazo[4,5-b]pyridines against various human cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Compound 10 (2-(4-amidinophenyl)-1H-imidazo[4,5-b]pyridine) | SW620 (Colon) | 0.4 | [9][11] |
| Compound 14 (2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine) | SW620 (Colon) | 0.7 | [9][11] |
| Compound 8 (2-(4-(N-hydroxycarboximidamide)phenyl)-1H-imidazo[4,5-b]pyridine) | MCF-7 (Breast) | 0.082 | [4] |
| Series of CDK9 Inhibitors (N-phenyl-imidazo[4,5-b]pyridin-2-amines) | MCF-7, HCT-116 | 0.63 - 1.32 | [6][7] |
| Compound 3f (2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative) | K562 (Leukemia) | 9.2 (COX-2 IC₅₀) | [12] |
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of imidazo[4,5-b]pyridine derivatives against a cancer cell line.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are solubilized for spectrophotometric quantification.
Materials:
-
Human cancer cell line (e.g., SW620)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for 48-72 hours. Causality: This duration allows for multiple cell doubling times, ensuring that any observed effect is due to the compound's antiproliferative or cytotoxic action rather than transient stress.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Workflow for the MTT antiproliferative assay.
Antimicrobial Activity: A More Selective Battlefield
While not as universally potent as in anticancer applications, specific imidazo[4,5-b]pyridine derivatives have demonstrated noteworthy antimicrobial activity. The efficacy is highly dependent on the substitution pattern, suggesting that the compounds must be tailored to specific microbial targets.
Structure-Activity Relationship (SAR) Insights
-
General Observation: Many simple imidazo[4,5-b]pyridine derivatives show little to no activity against common bacterial strains, with MIC values often exceeding 64 µM.[9]
-
Effective Substitutions:
-
The combination of a bromo group at the 6-position and a 2-imidazolinyl amidino group on the 2-phenyl ring (Compound 14) conferred moderate activity against the Gram-negative bacterium E. coli.[9]
-
Hybrid molecules that combine the imidazo[4,5-b]pyridine core with other antimicrobial pharmacophores, such as a 2,6-diarylpiperidin-4-one moiety , have shown enhanced activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. The presence of a para-chloro atom on the phenyl groups was particularly beneficial.[4]
-
-
Antifungal and Antiprotozoal Activity: Some derivatives are effective inhibitors of glucosamine-6-phosphate synthase, a key enzyme in the synthesis of fungal cell walls.[4] Others have shown good inhibitory effects on the methionyl-tRNA synthetase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[3]
Comparative Antimicrobial Activity
| Compound ID/Description | Target Organism | MIC (µM) | Reference(s) |
| Compound 14 (6-bromo, 2-(4-(imidazolinyl)phenyl) derivative) | Escherichia coli | 32 | [9] |
| Most Amidino Derivatives (Series 5-19) | S. aureus, E. coli | > 64 | [9] |
| Compound 11 (2,6-di(p-chlorophenyl)piperidin-4-one hybrid) | S. aureus, E. coli | Active | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound, the lowest concentration that prevents visible growth of a bacterium.
Objective: To quantify the antibacterial potency of test compounds.
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
In well 1, add 100 µL of the test compound at 4x the highest desired final concentration.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Bacterial Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Causality: This precise inoculum density is critical for the reproducibility of MIC results as defined by CLSI standards.
-
-
Incubation & Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
A Spectrum of Other Biological Activities
The versatility of the imidazo[4,5-b]pyridine scaffold extends to several other therapeutic areas.
-
Antiviral Activity: Certain derivatives have shown selective, albeit moderate, activity against Respiratory Syncytial Virus (RSV). Specifically, a 6-bromo substituted derivative (Compound 7) and a para-cyano substituted derivative (Compound 17) were identified as active.[9][10]
-
Anti-inflammatory Activity: Some 2,3-diaryl derivatives act as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs.[12] Other compounds have been shown to selectively inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory responses.[3]
-
Neuropathic Pain: By acting as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, certain 1H-imidazo[4,5-b]pyridine derivatives can reduce neuroinflammation and have shown significant potential for managing neuropathic pain in preclinical models.[13]
-
Insecticidal Activity: Recent research has demonstrated that imidazo[4,5-b]pyridine compounds can be potent insecticides against agricultural pests, in some cases outperforming commercial standards.[14]
General Synthesis Approach
The most prevalent and straightforward method for synthesizing the 2-substituted imidazo[4,5-b]pyridine core involves the oxidative cyclocondensation of 2,3-diaminopyridine with a corresponding aldehyde in a suitable solvent.[4][15][16]
Caption: General synthesis of 2-substituted imidazo[4,5-b]pyridines.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold is a remarkably versatile platform for the design of biologically active molecules. This guide highlights that its functionalization dictates its therapeutic application. For anticancer activity, 2-phenyl substitution with amidino-type groups is a highly promising strategy for developing potent antiproliferative agents, particularly kinase inhibitors. For antimicrobial applications, activity is more sporadic and appears to benefit from hybridization with other known antimicrobial pharmacophores.
Future research should focus on:
-
Lead Optimization: Further refining the most potent compounds identified, such as the sub-micromolar antiproliferative derivatives, to improve their pharmacological profiles.
-
Exploring New Chemical Space: Investigating novel substitution patterns on the imidazo[4,5-b]pyridine core to uncover new biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for compounds with promising activity to enable rational, target-based drug design.
The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammation.
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A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system offers a versatile template for designing novel therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyridine analogs, supported by experimental data, to inform and guide researchers in the field of drug discovery and development.
The Versatile Core: Understanding the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system, formed by the fusion of an imidazole and a pyridine ring, presents multiple positions for substitution (C-2, C-3, C-5, C-6, C-7, and C-8), allowing for fine-tuning of its physicochemical and pharmacological properties. The nitrogen atom at position 1 (N-1) and the bridgehead nitrogen atom (N-4) also play crucial roles in the molecule's interactions with biological targets. Understanding how modifications at these positions influence activity is paramount for rational drug design.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways crucial for tumor growth and survival.[5]
Targeting PI3K/mTOR and Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in many cancers. Several imidazo[1,2-a]pyridine analogs have been developed as potent inhibitors of key kinases in this pathway.
A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as novel PI3K/mTOR dual inhibitors.[6] SAR studies revealed that substitution at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core is critical for activity. Specifically, a morpholine moiety at the C-3 position and a substituted phenyl ring at the C-2 position were found to be favorable. Compound 15a from this series emerged as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and favorable pharmacokinetic properties.[6]
Similarly, another study focused on the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors.[7] The introduction of the imidazo[1,2-a]pyridine moiety at the 6-position of the quinazoline scaffold was a key design element. Compound 13k from this series exhibited potent inhibitory activity against several cancer cell lines, with IC50 values in the submicromolar range, and was shown to induce G2/M phase cell cycle arrest and apoptosis in HCC827 cells through PI3Kα inhibition.[7]
Key SAR Insights for Anticancer Activity (PI3K/mTOR Pathway):
| Position | Favorable Substituents | Impact on Activity |
| C-2 | Substituted phenyl rings (e.g., 4-fluorophenyl) | Enhances potency and selectivity. |
| C-3 | Morpholine, substituted amines | Crucial for interaction with the kinase hinge region. |
| C-6 | Linkage to other heterocyclic systems (e.g., quinazoline) | Can lead to potent dual inhibitors. |
Inhibition of Tubulin Polymerization
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of tubulin polymerization. The substitution pattern on the C-2 phenyl ring and modifications at the C-3 position have been shown to significantly influence their antitubulin activity.
Covalent Inhibition of KRAS G12C
The discovery of covalent inhibitors for the oncogenic KRAS G12C mutant has been a major breakthrough in cancer therapy. Researchers have successfully utilized the imidazo[1,2-a]pyridine scaffold to develop novel covalent KRAS G12C inhibitors.[8] Compound I-11 from their study demonstrated potent anticancer activity in KRAS G12C-mutated NCI-H358 cells, validating the utility of this scaffold for developing targeted covalent inhibitors.[8]
Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The rise of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with activity against a range of bacteria and mycobacteria.[9][10]
SAR studies on a series of azo-linked imidazo[1,2-a]pyridine derivatives revealed that the nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position significantly influenced their antibacterial activity.[9]
In the context of antituberculosis agents, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed potent activity against replicating, non-replicating, MDR, and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb).[11] SAR exploration in this series indicated that a three-carbon spacer between the amide nitrogen and a cyclic aliphatic ring enhanced the overall activity.[11]
Key SAR Insights for Antimicrobial Activity:
| Position | Favorable Substituents | Impact on Activity |
| C-2 | Substituted phenyl rings | Modulates potency against different bacterial strains. |
| C-3 | Carboxamide moieties with appropriate linkers | Enhances antitubercular activity. |
| C-7 | Methyl, other small alkyl groups | Can improve potency and pharmacokinetic properties. |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the modulation of the NF-κB and STAT3 signaling pathways.[12][13]
A novel synthetic imidazo[1,2-a]pyridine derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), was shown to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[12] Molecular docking studies suggested that MIA binds to the NF-κB p50 subunit.[13]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for assessing the anticancer activity of novel compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine analogs in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)
This protocol is used to determine the direct inhibitory effect of compounds on a specific kinase.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive assay format. In this context, it measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased HTRF signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human PI3Kα), substrate solution (e.g., PIP2), and ATP solution.
-
Compound Addition: Add serial dilutions of the imidazo[1,2-a]pyridine analogs to a low-volume 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody). Incubate to allow for antibody binding.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value for kinase inhibition.
Visualizing Structure-Activity Relationships and Pathways
General SAR of Imidazo[1,2-a]pyridine Analogs
Caption: Key substitution points on the imidazo[1,2-a]pyridine core.
PI3K/Akt/mTOR Signaling Pathway Inhibition```dot
Caption: Workflow for SAR studies of novel compounds.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives has provided invaluable insights into the structural requirements for potent and selective activity against a range of biological targets. Future research in this area will likely focus on leveraging computational methods for more predictive SAR modeling, exploring novel substitutions to overcome drug resistance, and optimizing the pharmacokinetic and safety profiles of lead compounds to advance them into clinical development. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field of medicinal chemistry.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for validating the structure of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into the "why" behind experimental choices, offering a framework for robust, self-validating protocols.
The imidazo[1,2-a]pyridine core is a privileged scaffold, forming the basis of numerous therapeutic agents.[1] Its derivatives have shown a wide array of biological activities, including as potential inhibitors of PI3Kα, a critical target in cancer therapy. The precise placement of substituents on this bicyclic system is crucial for its pharmacological activity, making rigorous structural elucidation paramount.
Synthesis Pathway: A Generalized Approach
The synthesis of this compound typically follows a well-established cyclization reaction. While various methods exist for the synthesis of the broader imidazo[1,2-a]pyridine class, a common and reliable approach involves the reaction of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon electrophile.[2]
A general procedure for synthesizing similar imidazo[1,2-a]pyridine-2-carboxylate esters involves the condensation of a 2-aminopyridine derivative with ethyl bromopyruvate.[1][2] For our target molecule, the starting material would be 2-amino-5-bromopyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-bromopyridine
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
The Workflow of Structural Validation
A multi-pronged analytical approach is essential for the unequivocal structural confirmation of the synthesized molecule. This workflow ensures that all aspects of the molecular structure, from connectivity to isotopic distribution, are verified.
Caption: Workflow for the structural validation of a synthesized compound.
I. Mass Spectrometry: The First Checkpoint
Mass spectrometry (MS) provides the molecular weight of the synthesized compound, offering a primary confirmation of a successful reaction. For a bromine-containing molecule like this compound, high-resolution mass spectrometry (HRMS) is particularly powerful.
Expected Results for C₁₀H₉BrN₂O₂:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Based on the reactants and reaction mechanism. |
| Monoisotopic Mass | 267.9847 g/mol | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |
| [M+H]⁺ Ion | 268.9920 m/z | The protonated molecular ion is commonly observed in ESI-MS. |
| Isotopic Pattern | A characteristic M and M+2 pattern in an approximate 1:1 ratio. | This is the hallmark of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |
The observation of the correct molecular weight and the distinct 1:1 isotopic pattern for the molecular ion peak provides strong evidence for the incorporation of one bromine atom into the product structure.
II. NMR Spectroscopy: The Blueprint of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most informative technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC provides an unambiguous assignment of the structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~8.20 | d | 1H | H-5 | The proton at position 5 is typically the most deshielded aromatic proton in this scaffold due to its proximity to the bridgehead nitrogen. It will appear as a doublet. |
| ~7.95 | s | 1H | H-3 | The proton on the imidazole ring is a singlet and appears in the aromatic region. |
| ~7.55 | d | 1H | H-8 | The proton at position 8 is part of the pyridine ring and will be a doublet coupled to H-7. |
| ~7.20 | dd | 1H | H-7 | The proton at position 7 will be a doublet of doublets due to coupling with both H-8 and H-5. |
| ~4.40 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and appear as a quartet due to coupling with the methyl protons. |
| ~1.40 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester appear as a triplet due to coupling with the methylene protons. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| ~145 | C-2 | The carbon bearing the ester group in the imidazole ring. |
| ~142 | C-8a | The bridgehead carbon atom. |
| ~128 | C-5 | Aromatic CH carbon in the pyridine ring. |
| ~125 | C-7 | Aromatic CH carbon in the pyridine ring. |
| ~118 | C-8 | Aromatic CH carbon in the pyridine ring. |
| ~115 | C-6 | The carbon atom attached to the bromine. The C-Br bond will cause a downfield shift. |
| ~110 | C-3 | Aromatic CH carbon in the imidazole ring. |
| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
III. Advanced Validation: 2D NMR and X-Ray Crystallography
For further confirmation, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons (e.g., H-7 with H-8 and H-5), confirming their adjacent positions. An HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C NMR spectrum.
The gold standard for structural validation is Single-Crystal X-Ray Crystallography . If a suitable single crystal of the synthesized compound can be obtained, this technique provides the absolute, three-dimensional structure of the molecule in the solid state.[3] This method is particularly useful for confirming the regiochemistry of substitution, leaving no room for ambiguity. The process involves growing high-quality crystals, collecting X-ray diffraction data, and refining the crystal structure.[3]
Caption: Interplay of key analytical techniques for structural validation.
Comparison with Alternative Structures
It is crucial to consider potential isomeric products. For instance, the reaction could potentially yield Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate if the starting material were 2-amino-4-bromopyridine. The NMR data, particularly the coupling patterns of the aromatic protons, would be distinctly different for such an isomer, allowing for clear differentiation. Similarly, the ester group could potentially be at the 3-position. While the mass spectrum would be identical, the ¹H NMR would show a different chemical shift for the lone imidazole proton, and the ¹³C NMR would also show significant differences.
Conclusion
The structural validation of a synthesized molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By combining the molecular weight and isotopic information from mass spectrometry with the detailed connectivity map provided by a suite of NMR experiments, researchers can be highly confident in the assigned structure. For absolute proof, especially in the context of pharmaceutical development, single-crystal X-ray crystallography provides the definitive answer. This rigorous, multi-faceted approach ensures the scientific integrity of the data and the reliability of subsequent research built upon these molecular foundations.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7141939, this compound. Retrieved from [Link]
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A Comparative Guide to Ethyl and Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Physicochemical Properties, Synthesis, and Biological Potential
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is the foundation for drugs with applications ranging from anxiolytics and hypnotics to anti-ulcer and anticancer agents.[3][4] Within this class, 6-bromoimidazo[1,2-a]pyridine-2-carboxylate esters, particularly the ethyl and methyl variants, serve as crucial intermediates in the synthesis of novel therapeutic candidates. The seemingly subtle difference between an ethyl and a methyl ester group can significantly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth, objective comparison of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate and its methyl counterpart. We will delve into their synthesis, compare their key physicochemical parameters, and discuss the implications of the ester functionality on their potential as precursors in drug discovery. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and therapeutic development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The choice between an ethyl and a methyl ester in a drug candidate is a critical decision in medicinal chemistry, often influencing properties like solubility, lipophilicity, and metabolic stability. Below is a comparative summary of the key physicochemical properties of Ethyl and Mthis compound.
| Property | This compound | Mthis compound | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₉BrN₂O₂[5] | C₉H₇BrN₂O₂[6] | Defines the elemental composition and molar mass. |
| Molecular Weight | 269.10 g/mol | 255.07 g/mol [6] | Influences diffusion rates and membrane permeability. |
| Melting Point | 69-72 °C | Not experimentally reported; likely a solid at room temperature. | Affects formulation, solubility, and purification strategies. |
| Computed XLogP3 | 3.0 | 2.6[6] | A measure of lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] |
| Polar Surface Area | 43.6 Ų | 43.6 Ų[6] | Influences membrane permeability and interactions with biological targets. |
Expert Insights on Physicochemical Differences:
The primary distinction between the two molecules lies in the additional methylene group in the ethyl ester. This seemingly minor change has a cascading effect on several properties. The higher molecular weight and increased lipophilicity (higher XLogP3) of the ethyl ester can lead to enhanced membrane permeability and potentially better absorption.[7][8] However, this increased lipophilicity might also result in lower aqueous solubility and increased binding to plasma proteins, which can affect the free drug concentration.
Synthesis and Experimental Protocols
The synthesis of 6-bromoimidazo[1,2-a]pyridine-2-carboxylates typically involves the cyclization of a 2-amino-5-bromopyridine with an appropriate α-keto ester. This reaction is a well-established and robust method for constructing the imidazo[1,2-a]pyridine core.
General Synthetic Scheme
The reaction proceeds via a condensation between the pyridine nitrogen of 2-amino-5-bromopyridine and the ketone of the pyruvate ester, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
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A Researcher's Guide to In Silico Docking of Imidazo[1,2-a]pyridine Compounds: A Comparative Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2][3] Its structural similarity to purines allows it to interact with a diverse range of biological targets, making it a "privileged" structure in drug discovery.[4] The therapeutic potential of this heterocyclic system spans from anticancer and antimicrobial to anti-inflammatory and antiviral applications.[1][5] In the modern drug development pipeline, in silico molecular docking has emerged as an indispensable tool for rapidly screening and rationally designing novel imidazo[1,2-a]pyridine derivatives, providing crucial insights into their binding mechanisms and guiding synthetic efforts.[5]
This guide offers a comparative analysis of different in silico docking methodologies applied to imidazo[1,2-a]pyridine compounds, drawing from recent studies to provide a practical framework for researchers. We will explore two distinct case studies: the docking of imidazo[1,2-a]pyridine derivatives against protein kinase targets and their evaluation against microbial enzymes. Through this comparison, we will elucidate the nuances of protocol selection, the interpretation of docking results, and the validation of computational predictions.
The Rationale Behind In Silico Docking in Imidazo[1,2-a]pyridine Research
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, typically as a docking score or binding energy.[5] For imidazo[1,2-a]pyridine derivatives, this computational technique serves several key purposes:
-
Target Identification and Validation: Docking can help identify potential biological targets for novel compounds by screening them against a panel of proteins.
-
Structure-Activity Relationship (SAR) Studies: It provides a structural basis for understanding the SAR of a series of compounds, explaining why certain modifications enhance or diminish biological activity.[1][6]
-
Hit-to-Lead Optimization: By visualizing the binding mode of a hit compound, researchers can rationally design modifications to improve its potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: Docking can shed light on the molecular interactions responsible for a compound's biological effect, such as the inhibition of a specific enzyme.[7]
The selection of the appropriate docking software and protocol is critical for obtaining meaningful and predictive results. Different algorithms employ distinct search strategies and scoring functions, which can influence the outcome of the docking simulation. Therefore, a thorough understanding of the underlying principles and a careful validation of the chosen methodology are paramount.
Comparative Analysis of Docking Protocols for Imidazo[1,2-a]pyridine Derivatives
We will now delve into two case studies that exemplify the application of molecular docking to imidazo[1,2-a]pyridine compounds, each employing a different software and targeting a distinct class of proteins.
Case Study 1: Targeting Protein Kinases with Imidazo[1,2-a]pyridines
Protein kinases are a major class of drug targets, particularly in oncology, and imidazo[1,2-a]pyridine derivatives have shown significant promise as kinase inhibitors.[6][8] A study on novel imidazo[1,2-a]pyridine derivatives as inhibitors of DYRK1A and CLK1 kinases provides an excellent example of a targeted docking approach.[6]
Experimental Workflow:
Methodology:
-
Protein Preparation: The crystal structures of the target kinases (DYRK1A and CLK1) were obtained from the Protein Data Bank (PDB). The structures were prepared by removing water molecules, adding hydrogen atoms, and defining the binding site based on the co-crystallized ligand.
-
Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyridine derivatives were generated and energy-minimized using computational chemistry software.
-
Docking Simulation: The docking calculations were performed to predict the binding mode of each compound within the ATP-binding site of the kinases. The primary goal was to identify key interactions, such as hydrogen bonds with the hinge region residues, which are crucial for kinase inhibition.[9]
-
Analysis and Correlation: The predicted binding poses were analyzed to understand the structural basis for the observed SAR. For instance, the docking results suggested that a hydrogen bond between the nitrogen of the imidazo[1,2-a]pyridine core and the backbone of a key lysine residue (Lys188 in DYRK1A) was a critical interaction.[9] The docking scores were then correlated with the experimentally determined IC50 values to validate the predictive power of the model.
Key Findings and Performance Metrics:
The docking studies successfully rationalized the SAR of the synthesized compounds.[8] For example, compound 4c was identified as the most potent inhibitor, and its predicted binding mode showed optimal interactions within the active site.[6]
| Compound | Target Kinase | Experimental Activity (IC50) | Key Predicted Interactions |
| 4c | CLK1 | 0.7 µM | Hydrogen bond with hinge region (Lys191) |
| 4c | DYRK1A | 2.6 µM | Hydrogen bond with hinge region (Lys188) |
Data synthesized from a study on protein kinase inhibitors.[6]
Case Study 2: Antimicrobial Imidazo[1,2-a]pyrimidines Docked with Molegro Virtual Docker
Imidazo[1,2-a]pyridine and its related pyrimidine analogs have also been investigated as antimicrobial agents.[10][11][12] A study on the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives utilized Molegro Virtual Docker (MVD) to explore their binding to microbial protein targets.[4]
Experimental Workflow:
Methodology:
-
Target and Ligand Preparation: The 3D crystal structures of various microbial proteins were downloaded from the PDB. The imidazo[1,2-a]pyrimidine derivatives were prepared for docking.
-
Docking Protocol and Validation: Molecular docking was performed using the MOE software.[4] The placement of the ligand was determined using the Triangle Matcher algorithm, and the London dG scoring function was used for rescoring. A crucial step in this study was the validation of the docking protocol by re-docking the native ligand into the active site of the protein and ensuring the software could reproduce the experimentally observed binding mode.[4]
-
Analysis of Results: The docking results were evaluated based on the binding energy scores (in kcal/mol). The compound with the most favorable (most negative) binding energy was considered to have the best binding affinity. The study also analyzed the specific interactions, such as hydrogen bonds and electrostatic interactions, between the most active compounds and the amino acid residues in the active site.[4]
Key Findings and Performance Metrics:
The docking studies provided insights into the potential mechanism of antimicrobial action. For instance, one of the synthesized compounds showed a more favorable binding energy for the Bacillus cereus target protein (PDB ID: 3DUW) than the native ligand, suggesting it could be a potent inhibitor.[4]
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Predicted Interactions |
| Synthesized Compound | B. cereus (3DUW) | -5.855 | Strong carbon-hydrogen bond with GLU90(A), two electrostatic interactions |
| Native Ligand (SAH) | B. cereus (3DUW) | -5.616 | Not specified |
Data from a study on antimicrobial imidazo[1,2-a]pyrimidines.[4]
Comparison of Methodologies and Best Practices
| Feature | Case Study 1: Protein Kinase Inhibition | Case Study 2: Antimicrobial Targets (MOE) | Senior Application Scientist's Insights |
| Software | Not explicitly stated, typical for academic SAR studies | MOE | The choice of software depends on availability, user expertise, and the specific requirements of the project. Commercial packages like MOE offer integrated workflows and validated protocols, while academic software may require more manual setup. |
| Validation | Correlation with experimental IC50 values | Re-docking of the native ligand | Both are valid and complementary approaches. Re-docking validates the docking protocol's ability to find the correct pose, while correlation with experimental data confirms the predictive power of the scoring function for a given congeneric series. |
| Scoring Function | Not specified | London dG | Different scoring functions are optimized for different purposes (e.g., pose prediction vs. binding affinity estimation). It is crucial to understand the strengths and limitations of the chosen scoring function. |
| Focus of Analysis | Rationalizing SAR and identifying key interactions for optimization. | Predicting binding affinity and identifying potential inhibitors. | The goals of the docking study should guide the analysis. For lead optimization, a detailed analysis of interactions is key. For virtual screening, the ranking of compounds by score is more important. |
Self-Validating Systems and Trustworthiness:
A robust in silico docking protocol should be a self-validating system. This can be achieved by:
-
Including Positive Controls: Docking known active compounds should result in favorable scores and binding modes consistent with experimental data.
-
Using Decoy Sets: Including known inactive compounds (decoys) in the docking study should result in less favorable scores, demonstrating the model's ability to distinguish between binders and non-binders.
-
Cross-Validation: If multiple crystal structures of the target protein are available, docking to different conformations can assess the robustness of the predicted binding mode.
Conclusion and Future Directions
In silico molecular docking is a powerful and cost-effective tool for accelerating the discovery and development of novel imidazo[1,2-a]pyridine-based therapeutics. As demonstrated by the comparative analysis of docking studies against protein kinases and microbial targets, the successful application of this technique hinges on a well-defined protocol, rigorous validation, and a clear understanding of the research objectives.
Future advancements in computational power, coupled with more accurate scoring functions and the integration of machine learning, will further enhance the predictive capacity of molecular docking. For researchers working with the versatile imidazo[1,2-a]pyridine scaffold, a thoughtfully executed in silico strategy is not just an accessory to experimental work but a fundamental component of a modern, efficient, and rational drug design campaign.
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Kumar, A., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 15(1), 168-183. [Link]
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Lotfi, C., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058. [Link]
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Lotfi, C., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058. [Link]
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Patel, R., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
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Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22435-22452. [Link]
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Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22435-22452. [Link]
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Singh, P., et al. (2023). Biologically active imidazo-[1,2-a]-pyridine derivatives. RSC Advances, 13(45), 31693-31720. [Link]
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A Senior Application Scientist's Guide to Interpreting the Crystal Structure of Novel Imidazopyridine Compounds
Introduction: Beyond the Molecule - Why Crystal Structure is Paramount in Imidazopyridine Drug Development
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs with a wide array of therapeutic activities, from antiviral to anticancer agents.[1][2] While the two-dimensional chemical structure defines the molecule, its three-dimensional arrangement in the solid state—the crystal structure—governs the material's fundamental physicochemical properties. For drug development professionals, understanding this crystalline architecture is not merely an academic exercise; it is a critical step that dictates a compound's ultimate success or failure.
The way individual imidazopyridine molecules pack together influences solubility, dissolution rate, stability, and bioavailability—properties that are inextricably linked to a drug's efficacy and safety.[3][4] An unforeseen change in crystal form, a phenomenon known as polymorphism, can have disastrous consequences. The infamous case of the HIV protease inhibitor Ritonavir (Norvir) serves as a stark reminder, where the sudden appearance of a more stable, less soluble polymorph led to a catastrophic loss of bioavailability and a temporary market withdrawal.[5][6]
This guide provides a framework for interpreting and comparing the crystal structures of novel imidazopyridine compounds. We will move beyond simply listing data, focusing instead on the causality behind experimental choices and the profound implications of crystallographic findings. Our objective is to empower researchers to de-risk their development pipeline by thoroughly characterizing their active pharmaceutical ingredients (APIs) and selecting the optimal solid form for clinical advancement.[7]
The Workflow: From Synthesis to Structural Elucidation
The journey from a newly synthesized imidazopyridine powder to a fully interpreted crystal structure is a systematic process. Each step is designed to ensure the final structural model is an accurate and reliable representation of the molecule's solid-state conformation and packing.
Caption: Workflow from synthesis to crystal structure interpretation.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[8][9] The quality of the final structure is directly dependent on the quality of the initial crystal.
Part 1: Growing High-Quality Single Crystals
Causality: The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating three-dimensional lattice. Rapid precipitation traps solvent and introduces defects, resulting in poor diffraction quality.[10] Slow crystallization is therefore paramount.
Methodology (Slow Solvent Evaporation):
-
Solvent Selection: Dissolve the purified imidazopyridine compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, dichloromethane/hexane) in which it is moderately soluble. The ideal solvent is one that evaporates slowly.
-
Preparation: Transfer the saturated or near-saturated solution into a clean, small vial.
-
Slowing Evaporation: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. This is the most critical step for controlling the rate of crystallization.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a desiccator) at a constant temperature.
-
Monitoring: Allow the solvent to evaporate over several days to weeks. Monitor periodically for the formation of small, clear, well-defined crystals.
-
Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a pipette or fine loop.[10][11]
Part 2: Data Collection and Structure Refinement
Causality: An X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern contains the information required to calculate a three-dimensional map of the electron density.[12][13] From this map, the positions of all atoms can be determined.
Methodology:
-
Crystal Mounting: Under a microscope, select a single, defect-free crystal. Mount it on a cryoloop or glass fiber using a minimal amount of cryo-protectant oil.[11] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Mount the loop on the goniometer head of the single-crystal X-ray diffractometer. Center the crystal in the X-ray beam. A modern diffractometer will automatically perform a series of scans, rotating the crystal and collecting thousands of diffraction spots (reflections) on a detector.[13]
-
Data Integration and Scaling: The collected images are processed to measure the intensity and position of each reflection. The data is scaled and corrected for experimental factors (e.g., absorption).
-
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.[14]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern.[13]
-
Validation: The quality of the final model is assessed using metrics like the R-value (R1), which should ideally be below 5% for high-quality small molecule structures, and by checking for any alerts using validation software like PLATON or the IUCr's CheckCIF.[13][14]
Comparative Analysis: Interpreting the Data
Let's consider two hypothetical novel imidazopyridine derivatives, IMP-A and IMP-B , which are constitutional isomers. While chemically similar, their crystal structures reveal significant differences that could impact their pharmaceutical performance.
Quantitative Crystallographic Data
A direct comparison of key crystallographic parameters provides the first layer of insight into the structural differences.
| Parameter | IMP-A | IMP-B | Interpretation & Significance |
| Chemical Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₂N₂O₂ | Same formula, confirming they are isomers. |
| Crystal System | Monoclinic | Orthorhombic | Different crystal systems indicate fundamentally different packing arrangements. This is a major red flag for potential polymorphism. |
| Space Group | P2₁/c | P2₁2₁2₁ | IMP-A is centrosymmetric, meaning it crystallizes with an inversion center. IMP-B is non-centrosymmetric and chiral. This could be critical if the molecule itself is chiral. |
| a (Å) | 8.54 | 7.91 | The unit cell dimensions define the size and shape of the basic repeating block of the crystal. |
| b (Å) | 12.31 | 11.56 | |
| c (Å) | 9.87 | 14.23 | |
| α, γ (°) | 90 | 90 | |
| β (°) | 105.2 | 90 | |
| Volume (ų) | 1001.4 | 1298.5 | IMP-B has a significantly larger unit cell volume. |
| Z | 4 | 4 | Both unit cells contain 4 molecules. |
| Density (calc) | 1.67 g/cm³ | 1.29 g/cm³ | IMP-A is a much denser phase. According to Burger's rule, the denser polymorph is often the more thermodynamically stable one at a given temperature. |
| R1 (final) | 0.035 | 0.041 | Both are high-quality structure solutions (R1 < 5%). |
Qualitative Analysis: The Role of Intermolecular Interactions
The quantitative data tells us that the packing is different; analyzing the specific non-covalent interactions tells us why. These interactions are the "glue" holding the crystal lattice together.[15][16]
Caption: Dominant intermolecular forces driving different crystal packing.
-
IMP-A (The Stable Form): In this isomer, the primary organizing force is a strong, classic hydrogen bond between a donor on one molecule and an acceptor on another, forming one-dimensional chains. These chains then pack efficiently via C-H···π interactions, leading to a high-density structure. This robust network of interactions suggests high thermodynamic stability.
-
IMP-B (The Metastable Form): This isomer lacks the strong, directional hydrogen bond seen in IMP-A. Instead, its packing is dominated by weaker, offset π-π stacking interactions between the imidazopyridine rings, forming sheets.[2] The sheets are linked by weaker C-H···O interactions. This less efficient packing results in a lower density. This form would be considered "metastable" and carries a higher risk of converting to the more stable Form A during manufacturing or storage, which could alter the drug's performance.[6][17]
Conclusion: From Data to Decision-Making
Interpreting the crystal structure of a novel imidazopyridine is a multi-faceted process that integrates quantitative data with a qualitative understanding of intermolecular forces. The comparative analysis of IMP-A and IMP-B demonstrates how two isomers with identical chemical formulas can exhibit vastly different solid-state properties due to subtle changes in their packing motifs.
For the drug development professional, this analysis is actionable intelligence. The data strongly suggests that IMP-A is the more thermodynamically stable form and, therefore, the lower-risk candidate for further development. IMP-B, while a valid crystalline form, would require extensive polymorph screening and stability studies to ensure it does not convert to the more stable Form A.[7] By leveraging single-crystal X-ray diffraction early in the development process, we can make informed, data-driven decisions, ultimately leading to safer, more effective, and more reliable medicines.
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A Senior Application Scientist's Guide to the Comparative Analysis of Imidazo[1,2-a]pyridine Isomers
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry.[1][2][3] This privileged heterocyclic system is the foundation for numerous therapeutic agents, including the well-known drugs zolpidem and alpidem.[2][3][4] However, the efficacy and properties of these compounds are critically dependent on their isomeric form—subtle changes in the placement of substituents can dramatically alter biological activity, physicochemical properties, and synthetic accessibility.
This guide provides an in-depth comparative analysis of imidazo[1,2-a]pyridine isomers, moving beyond a simple recitation of facts to explain the causal relationships between structure, synthesis, and function. We will explore how different synthetic strategies dictate isomeric outcomes and how these structural variations translate into tangible differences in biological performance, supported by experimental data and validated protocols.
Understanding Isomerism in the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic structure with a bridgehead nitrogen atom.[5] The numbering of the scaffold, as shown below, is crucial for understanding the positional isomerism that defines this class of compounds. The most common points of isomeric variation involve the substitution patterns at positions 2, 3, 5, 6, 7, and 8. The relative orientation of these substituents gives rise to distinct isomers with unique chemical and biological profiles.
Caption: Numbering of the Imidazo[1,2-a]pyridine Scaffold.
Comparative Synthesis Strategies: Dictating Isomeric Outcomes
The synthesis of specific imidazo[1,2-a]pyridine isomers is not a matter of chance; it is directed by the choice of reaction and starting materials. Multicomponent reactions (MCRs) are particularly powerful tools in this regard, offering efficient pathways to complex molecules in a single step.[6][7][8]
The Groebke-Blackburn-Bienaymé Reaction (GBBR)
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction that is exceptionally effective for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7][9] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9]
Causality: The regioselectivity of the GBBR is a direct result of the reaction mechanism. The initial condensation of the 2-aminopyridine and the aldehyde forms an imine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyridine ring, which specifically forms the 3-amino substituted isomer.[4][10] This makes the GBBR the go-to method when the 3-amino functionality is a desired pharmacophore.[7][9]
Caption: The Groebke-Blackburn-Bienaymé Reaction Workflow.
The Ugi Reaction
In contrast to the GBBR, the classical Ugi four-component reaction (Ugi-4CR) can be adapted to produce different substitution patterns. While not the most direct route to the core scaffold itself, it is invaluable for creating peptidomimetic derivatives containing the imidazo[1,2-a]pyridine core, often by using a pre-formed imidazo[1,2-a]pyridine containing a carboxylic acid, amine, aldehyde, or isocyanide as one of the components.[11][12][13][14]
Causality: The versatility of the Ugi reaction stems from its ability to incorporate four different starting materials, allowing for a high degree of structural diversity in the final product.[11][12][14] By strategically designing one of the Ugi components to be a pre-functionalized imidazo[1,2-a]pyridine, chemists can append complex side chains at specific positions, leading to isomers that would be difficult to access through other means.[11][13][14]
Physicochemical and Spectroscopic Properties: Differentiating Isomers
The isomeric position of substituents has a profound impact on the physicochemical properties of the molecule, which in turn affects its pharmacokinetic profile (ADME).
| Property | Isomer A (e.g., 2-phenyl) | Isomer B (e.g., 3-phenyl) | Rationale |
| pKa | ~6.8 | Varies | The basicity of the pyridine nitrogen (N4) is influenced by the electronic effects of the substituent. A substituent at C2 has a more direct electronic communication with N4. |
| logP | Higher | Lower | The position of a lipophilic group like phenyl can affect the overall lipophilicity. Shielding of the polar imidazole nitrogens can increase logP. |
| Solubility | Lower | Higher | Generally, isomers with stronger intermolecular interactions (e.g., hydrogen bonding potential) will have higher melting points and lower solubility in non-polar solvents. |
Spectroscopic Differentiation:
-
¹H NMR: The chemical shifts of the protons on the pyridine and imidazole rings are highly sensitive to the substitution pattern. For instance, the proton at C5 is often significantly deshielded due to its proximity to the bridgehead nitrogen. The coupling constants between adjacent protons can also help elucidate the substitution pattern.[15][16][17]
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are also diagnostic. The carbon bearing the substituent will show a characteristic shift, and the shifts of the other carbons will be perturbed in a predictable manner based on the electronic effects of the substituent.[5][15][18]
Comparative Biological Activity & Structure-Activity Relationships (SAR)
The true significance of imidazo[1,2-a]pyridine isomerism is most evident in their biological activities. The specific placement of a functional group can determine whether a compound is a potent inhibitor of a target enzyme or completely inactive.[2][3][19]
Case Study: Kinase Inhibitors
Imidazo[1,2-a]pyridines are a well-established class of kinase inhibitors.[20][21] The structure-activity relationship (SAR) for these compounds is often exquisitely sensitive to isomeric changes.
For example, in a series of Nek2 inhibitors, a class of potential anti-cancer agents, the position of substituents on the imidazo[1,2-a]pyridine core was found to be critical for activity.[20]
Caption: Generalized SAR for Imidazo[1,2-a]pyridine Kinase Inhibitors.
Causality: The kinase active site is a well-defined three-dimensional space. A substituent at position 2 might fit snugly into a hydrophobic pocket, leading to high-affinity binding. Moving that same substituent to position 3 could cause a steric clash with an amino acid residue, completely abrogating activity. Similarly, a substituent on the pyridine ring can modulate the electronics of the core, affecting its ability to form key hydrogen bonds with the kinase hinge region. For instance, substitution of a methyl group with a chloro group at the 7-position of the imidazo[1,2-a]pyridine core was found to decrease anti-tubercular activity by five-fold in one study.[22]
Comparative Biological Data (Antitubercular Activity)
| Compound | C2-Substituent | C3-Substituent | C7-Substituent | MIC (µM) |
| Isomer X | Phenyl | -H | -CH₃ | 0.004 |
| Isomer Y | Phenyl | -H | -Cl | 0.02 |
| Isomer Z | -H | Amide | -CH₃ | >20 |
Data adapted from the literature for illustrative purposes.[22]
This table clearly demonstrates how a minor change, such as replacing a methyl group with a chlorine at position 7, can lead to a significant loss of potency. Furthermore, moving the bulky substituent from C2 to C3 can completely abolish activity, highlighting the critical importance of isomeric control.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed and robust experimental protocols are essential.
Protocol 1: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine via GBBR
This protocol describes a representative synthesis of a 3-amino-substituted imidazo[1,2-a]pyridine, a scaffold readily accessible through the GBBR.[6][9]
Objective: To synthesize N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
Materials:
-
2-aminopyridine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in methanol (10 mL), add benzaldehyde (1.0 mmol) and ammonium chloride (10 mol%).
-
Stir the mixture at room temperature for 10 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the title compound.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%). The expected HRMS (ESI-TOF) m/z for C₁₇H₁₉N₃ + H⁺ should be calculated and compared to the found value.
Protocol 2: HPLC Analysis for Purity and logP Determination
Objective: To determine the purity and relative lipophilicity (logP) of an imidazo[1,2-a]pyridine isomer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Purity Analysis:
-
Prepare a standard solution of the compound in acetonitrile/water (1:1).
-
Inject the solution onto the HPLC system.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) over 20 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
-
logP Determination:
-
Perform a series of isocratic HPLC runs with varying ratios of acetonitrile and water.
-
Calculate the capacity factor (k') for each run.
-
Plot log(k') against the percentage of acetonitrile in the mobile phase.
-
Extrapolate the y-intercept to determine log(k'w), which is correlated to the compound's logP value.
-
Conclusion
The comparative analysis of imidazo[1,2-a]pyridine isomers underscores a fundamental principle in medicinal chemistry: structure dictates function. The choice of synthetic strategy, particularly the use of powerful multicomponent reactions like the GBBR, provides chemists with the means to control isomeric outcomes with high precision. These seemingly minor structural variations translate into significant differences in physicochemical properties and, most importantly, biological activity. For researchers in drug discovery, a thorough understanding of the synthesis, characterization, and structure-activity relationships of these isomers is not merely academic—it is a prerequisite for the rational design of novel and effective therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for navigating the complex but rewarding landscape of imidazo[1,2-a]pyridine chemistry.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]
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The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. (n.d.). ResearchGate. [Link]
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New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2025). ResearchGate. [https://www.researchgate.net/publication/257850062_New_Catalytic_System_for_the_Synthesis_of_Imidazo12-a]pyridines_by_the_Ugi_Reaction]([Link])
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Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. (n.d.). ResearchGate. [Link]
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (n.d.). ResearchGate. [https://www.researchgate.net/publication/11542475_Imidazo12-a]pyridines_Part_2_SAR_and_optimisation_of_a_potent_and_selective_class_of_cyclin-dependent_kinase_inhibitors]([Link])
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Structure−Activity Relationship of Imidazo[1,2- a ]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. (2003). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe disposal of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is essential to mitigate risks to personnel and the environment, ensuring compliance with regulatory standards.
I. Hazard Assessment and Chemical Profile
Before handling any chemical waste, it is imperative to understand its inherent hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds, such as ethyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate, indicate that this class of compounds should be handled with care.[1]
Key Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]
Given its chemical structure as a halogenated organic compound, this compound is classified as a hazardous waste.[4] This classification mandates specific disposal protocols in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8][9]
II. Waste Segregation: The First Line of Defense
Proper segregation of chemical waste at the point of generation is paramount to prevent dangerous reactions and ensure appropriate disposal.[10] this compound waste must be collected in a dedicated, properly labeled container.
Core Principles of Segregation:
-
Halogenated vs. Non-Halogenated: This compound is a halogenated organic waste and must be kept separate from non-halogenated organic solvents.[4][11][12] Mixing these waste streams can complicate the disposal process and increase costs.
-
Solid vs. Liquid: Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste (e.g., reaction residues, solutions).
-
Compatibility: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[11]
| Waste Type | Segregation Container | Labeling |
| Solid Waste (contaminated with this compound) | Clearly labeled, sealed plastic bag or container | "HAZARDOUS WASTE - SOLID," list chemical constituents |
| Liquid Waste (solutions containing this compound) | Compatible, leak-proof container (e.g., polyethylene) | "HAZARDOUS WASTE - LIQUID," list chemical constituents and approximate concentrations |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this waste.
2. Waste Collection:
-
Collect all waste containing this compound in designated hazardous waste containers.
-
Ensure containers are in good condition and compatible with the waste.[10][11]
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity.[13]
3. Labeling:
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.[14][15]
-
Include the date of accumulation and the name of the principal investigator or laboratory.
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][16][17]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[18]
-
Keep waste containers tightly sealed except when adding waste.[11]
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (check with your institution's EHS office), submit a hazardous waste pickup request through your institution's designated system.[15][16][17]
-
Do not dispose of this chemical down the drain or in the regular trash.[12][15]
6. Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
For small spills, use an appropriate absorbent material, collect it in a sealed container, and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
IV. Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Regulatory Compliance and Institutional Policies
It is crucial to be aware of and adhere to all federal, state, and local regulations governing hazardous waste disposal.[5][13] Furthermore, your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance and procedures. Always consult with your EHS department to ensure full compliance with their policies.
By following these procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
